molecular formula C9H8F2O2 B1404274 4-(1,1-Difluoroethyl)benzoic acid CAS No. 55805-14-6

4-(1,1-Difluoroethyl)benzoic acid

Cat. No.: B1404274
CAS No.: 55805-14-6
M. Wt: 186.15 g/mol
InChI Key: JYOQPEQDJAOTAU-UHFFFAOYSA-N
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Description

4-(1,1-Difluoroethyl)benzoic acid is a useful research compound. Its molecular formula is C9H8F2O2 and its molecular weight is 186.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,1-difluoroethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-9(10,11)7-4-2-6(3-5-7)8(12)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOQPEQDJAOTAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Core Physicochemical and Structural Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(1,1-Difluoroethyl)benzoic acid

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 55805-14-6), a pivotal building block in modern medicinal and agrochemical research. The strategic incorporation of the gem-difluoroethyl group onto the benzoic acid scaffold imparts unique physicochemical properties that are highly sought after in the design of novel bioactive molecules. This document details the compound's properties, outlines a robust synthetic methodology with mechanistic considerations, explores its critical applications, and provides essential safety and handling protocols. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic campaigns.

This compound is a white crystalline solid at room temperature.[1] The introduction of the difluoroethyl moiety significantly influences the molecule's electronic and steric profile compared to its non-fluorinated analogues. The high electronegativity of the fluorine atoms acts as a lipophilic hydrogen bond donor, a feature that can enhance binding interactions with biological targets and improve metabolic stability.[2]

Table 1: Key Physicochemical Properties

Property Value Source
CAS Number 55805-14-6
Molecular Formula C₉H₈F₂O₂ [2][3]
Molecular Weight 186.16 g/mol [1][4]
Appearance White crystalline solid [1]
Purity ≥98% (Typical Commercial Grade) [1]
Melting Point 120-122 °C [1]

| Monoisotopic Mass | 186.04924 Da |[3] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is not commonly detailed in standard literature, however, a logical and effective route can be designed starting from the readily available 4-acetylbenzoic acid. The key transformation is the conversion of the ketone functional group into the geminal difluoride. This is typically achieved using a nucleophilic fluorinating agent such as diethylaminosulfur trifluoride (DAST) or one of its more stable analogues.

Proposed Synthetic Workflow: From Ketone to Gem-Difluoride

The conversion of a carbonyl to a gem-difluoro group is a cornerstone of modern organofluorine chemistry. The choice of DAST is predicated on its efficacy in fluorinating ketones under relatively mild conditions. The mechanism involves the initial activation of the carbonyl oxygen by the sulfur center of DAST, followed by nucleophilic attack of fluoride and subsequent elimination to form the difluorinated product.

G cluster_0 Step 1: Fluorination cluster_1 Step 2: Purification start 4-Acetylbenzoic acid reagent1 Diethylaminosulfur Trifluoride (DAST) in Anhydrous DCM start->reagent1 Reaction product1 This compound (Crude Product) reagent1->product1 crude Crude Product product1->crude purification Aqueous Workup (NaHCO₃ wash, Brine wash) crude->purification Quenching & Extraction crystallization Recrystallization (e.g., from Ethyl Acetate/Hexanes) purification->crystallization Isolation final Pure this compound crystallization->final

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established chemical principles for similar transformations.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-acetylbenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

  • Inert Atmosphere: Purge the flask with dry nitrogen and cool the mixture to 0 °C using an ice bath.

    • Causality: Anhydrous and inert conditions are critical as fluorinating agents like DAST are highly reactive with water. Cooling the reaction mitigates the exothermic nature of the initial addition.

  • Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[5]

  • Quenching: Carefully quench the reaction by slowly adding the mixture to a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Trustworthiness: This step neutralizes the acidic byproducts of the DAST reaction and any unreacted reagent in a controlled manner, preventing a runaway reaction.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Applications in Drug Discovery and Agrochemicals

This compound serves primarily as a high-value intermediate in the synthesis of more complex molecules.[2] Its utility stems from the advantageous properties conferred by the gem-difluoroethyl group.

  • Metabolic Stability: The C-F bond is exceptionally strong, making the difluoroethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the half-life and bioavailability of a drug candidate.[2]

  • Lipophilicity and Permeability: Fluorine substitution increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve absorption.

  • Conformational Control: The steric bulk and electronic nature of the CF₂ group can lock the molecule into a specific conformation, potentially leading to higher binding affinity and selectivity for its biological target.

  • pKa Modulation: The electron-withdrawing nature of the difluoroethyl group lowers the pKa of the carboxylic acid, influencing its ionization state at physiological pH and affecting solubility and receptor interactions.

The compound is therefore a key building block for creating active pharmaceutical ingredients (APIs) for various therapeutic areas and for developing novel pesticides and herbicides with enhanced efficacy.[2]

G cluster_pharma Pharmaceutical Synthesis cluster_agro Agrochemical Synthesis A This compound (Core Building Block) B Amide Coupling (e.g., with bioactive amine) A->B C Esterification (Prodrug strategies) A->C E Conversion to Acid Chloride A->E D Advanced API Candidate (Enhanced metabolic stability) B->D C->D F Reaction with Heterocycles E->F G Novel Herbicide/Fungicide (Improved efficacy) F->G

Caption: Role as a versatile intermediate in synthetic chemistry.

Analytical Characterization

Comprehensive characterization is essential to confirm the structure and purity of the synthesized material. Standard analytical techniques would include NMR, Mass Spectrometry, and IR Spectroscopy. While experimental data is not widely published, predicted data provides a useful reference.

Table 2: Predicted Analytical Data

Analysis Type Adduct Predicted Value (m/z) Source
Mass Spec (LC-MS) [M+H]⁺ 187.05652 [3]
[M+Na]⁺ 209.03846 [3]

| | [M-H]⁻ | 185.04196 |[3] |

  • ¹H NMR: Expected signals would include a triplet for the methyl (CH₃) group due to coupling with the two fluorine atoms, aromatic signals for the benzene ring, and a broad singlet for the carboxylic acid proton.

  • ¹⁹F NMR: A quartet is expected for the two equivalent fluorine atoms, resulting from coupling to the three protons of the methyl group.

  • ¹³C NMR: Distinct signals for the CF₂, methyl, aromatic carbons, and the carbonyl carbon would be anticipated.

  • IR Spectroscopy: Characteristic peaks would include a strong C=O stretch for the carboxylic acid (~1700 cm⁻¹) and C-F stretching vibrations (~1100-1300 cm⁻¹).

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care in a well-ventilated area or chemical fume hood. Based on the safety data for the parent compound, benzoic acid, and related fluorinated analogues, the following precautions are advised.[6][7]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[6]

  • Inhalation: Avoid breathing dust. May cause respiratory irritation.[6][7]

  • Skin Contact: May cause skin irritation. Wash thoroughly with soap and water after handling.[6]

  • Eye Contact: Risk of serious eye damage. In case of contact, rinse cautiously with water for several minutes and seek immediate medical attention.[6]

  • Ingestion: Harmful if swallowed. Do not eat, drink, or smoke when using this product.[6][7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is a strategically important fluorinated building block. Its value lies in the predictable and beneficial modifications to molecular properties that the gem-difluoroethyl group provides, particularly in enhancing metabolic stability and modulating lipophilicity. The straightforward synthetic accessibility from common starting materials ensures its continued and expanding role in the development of next-generation pharmaceuticals and agrochemicals.

References

4-(1,1-Difluoroethyl)benzoic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(1,1-Difluoroethyl)benzoic acid: Properties, Synthesis, and Application in Drug Discovery

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the vast array of fluorinated building blocks, this compound has emerged as a valuable intermediate. The geminal difluoroethyl group acts as a lipophilic hydrogen bond donor and can significantly enhance metabolic stability, making it a desirable moiety in drug design. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, outlining a representative synthetic pathway, discussing critical analytical characterization techniques, and exploring its application in the context of drug discovery and development. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents.

The Role of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a widely adopted strategy to optimize a molecule's therapeutic profile.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a compound's lipophilicity, pKa, metabolic stability, and binding affinity.[2]

Specifically, the 1,1-difluoroethyl group offers distinct advantages:

  • Metabolic Stability: The C-F bonds are highly resistant to enzymatic cleavage, particularly oxidative metabolism by Cytochrome P450 enzymes. Replacing a metabolically vulnerable ethyl or isopropyl group with a 1,1-difluoroethyl moiety can block common metabolic pathways, thereby increasing the drug's half-life and bioavailability.[3]

  • Lipophilicity and Permeability: The difluoroethyl group increases lipophilicity compared to a hydroxyl or carboxyl group, which can enhance cell membrane permeability and absorption.[1]

  • Conformational Effects: The steric and electronic nature of the group can influence the molecule's overall conformation, potentially locking it into a more bioactive shape for improved target engagement.

This compound serves as a key building block, providing a versatile handle—the carboxylic acid—for further chemical elaboration through amide bond couplings, esterifications, or other transformations common in pharmaceutical synthesis.

Physicochemical and Structural Properties

A precise understanding of the fundamental properties of this compound is critical for its effective use in synthesis and research. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₈F₂O₂[4]
Molecular Weight 186.16 g/mol [4]
Monoisotopic Mass 186.04924 Da[5]
CAS Number 55805-14-6[4]
Canonical SMILES CC(C1=CC=C(C=C1)C(=O)O)(F)F[5]
InChI Key JYOQPEQDJAOTAU-UHFFFAOYSA-N[5]
Appearance White to off-white solid (typical)N/A
Purity ≥98% (typical commercial grade)[3]

graph "chemical_structure" {
layout=neato;
node [shape=plaintext];
edge [style=solid];

// Benzene Ring n1 [label="C"]; n2 [label="C"]; n3 [label="C"]; n4 [label="C"]; n5 [label="C"]; n6 [label="C"]; n1 -- n2 -- n3 -- n4 -- n5 -- n6 -- n1;

// Carboxylic Acid c1 [label="C", pos="2.5,0!"]; o1 [label="O", pos="3.2,0.5!"]; o2 [label="OH", pos="3.2,-0.5!"]; n4 -- c1; c1 -- o1 [label="="]; c1 -- o2;

// Difluoroethyl Group c2 [label="C", pos="-2.5,0!"]; c3 [label="CH3", pos="-3.5,0!"]; f1 [label="F", pos="-2.8, 0.8!"]; f2 [label="F", pos="-2.8, -0.8!"]; n1 -- c2; c2 -- c3; c2 -- f1; c2 -- f2;

// Aromatic hydrogens (optional for clarity) h2 [label="H", pos="0, 2.2!"]; h3 [label="H", pos="1.9, 1.2!"]; h5 [label="H", pos="1.9, -1.2!"]; h6 [label="H", pos="0, -2.2!"]; n2 -- h2; n3 -- h3; n5 -- h5; n6 -- h6; }

Caption: 2D Structure of this compound.

Synthesis and Manufacturing Overview

While multiple synthetic routes to this compound are conceivable, a common and reliable strategy involves the difluorination of an appropriate ketone precursor followed by oxidation or functional group manipulation. A plausible, generalized workflow is outlined below. This approach highlights the key transformations required to construct the target molecule from commercially available starting materials.

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Difluorination cluster_2 Step 3: Carboxylation A 4-Bromotoluene B 4-Bromoacetophenone A->B Friedel-Crafts Acetylation C 4-Bromo-1-(1,1-difluoroethyl)benzene B->C DAST or Deoxofluor® D This compound C->D 1. Mg or n-BuLi 2. CO2 3. H+ Workup QC_Workflow start Synthesized Batch nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr Characterization ms Mass Spectrometry (LC-MS or GC-MS) start->ms Characterization hplc HPLC-UV start->hplc Characterization ir FTIR Spectroscopy start->ir Characterization decision Purity & Identity Confirmed? nmr->decision ms->decision hplc->decision ir->decision pass Batch Release (Meets Specification) fail Batch Rejection (Out of Specification) decision->pass Yes decision->fail No SAR_Concept cluster_0 Core Scaffold cluster_1 Modification cluster_2 New Candidate cluster_3 Property Enhancement Core Lead Compound (e.g., with ethyl group) Coupling Amide Coupling Core->Coupling BuildingBlock 4-(1,1-Difluoroethyl) -benzoic acid BuildingBlock->Coupling NewCandidate New Analog with Difluoroethyl Moiety Coupling->NewCandidate Prop1 Increased Metabolic Stability NewCandidate->Prop1 Leads to Prop2 Modulated Lipophilicity NewCandidate->Prop2 Leads to Prop3 Improved Bioavailability NewCandidate->Prop3 Leads to

References

An In-depth Technical Guide to the Solubility of 4-(1,1-Difluoroethyl)benzoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Initial research indicates that specific, quantitative solubility data for 4-(1,1-Difluoroethyl)benzoic acid in a wide range of organic solvents is not extensively published in publicly accessible literature. Therefore, this guide is structured to provide a robust framework for understanding, predicting, and experimentally determining its solubility. We will leverage the known physicochemical properties of the molecule, compare it with well-documented structural analogs like benzoic acid and 4-fluorobenzoic acid, and provide a detailed, field-proven protocol for its empirical determination. This approach ensures scientific integrity while delivering a practical and comprehensive resource.

Introduction: The Significance of this compound and its Solubility Profile

This compound (CAS No: 55805-14-6) is an important fluorinated aromatic carboxylic acid.[1] Its structure, featuring a benzoic acid core functionalized with a 1,1-difluoroethyl group, makes it a valuable building block in medicinal chemistry and agrochemical synthesis.[1] The inclusion of fluorine atoms, particularly the geminal difluoro group, can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a desirable moiety in drug design.

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a cornerstone of chemical and pharmaceutical development. It directly influences critical processes such as:

  • Reaction Kinetics: Most chemical reactions are carried out in solution, requiring solvents that can effectively dissolve reactants to ensure efficient molecular interaction.

  • Crystallization and Purification: The selection of an appropriate solvent system is paramount for obtaining a product with high purity and the desired crystalline form (polymorph).[2] Benzoic acid, for instance, is often purified by recrystallization from water due to its significant temperature-dependent solubility.[3]

  • Pharmaceutical Formulation: For a drug to be effective, it must be formulated in a dosage form that allows for adequate dissolution and absorption. Poor solubility is a major hurdle in drug development, impacting bioavailability.[2]

Understanding the solubility of this compound is therefore not an academic exercise, but a prerequisite for its successful application.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational, qualitative understanding of solubility.[4][5] This rule suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, solubility is a complex interplay of its structural features with the properties of the solvent.

Key Molecular Determinants:

  • Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). This feature promotes solubility in polar, protic solvents (e.g., alcohols) and polar, aprotic solvents (e.g., DMSO, DMF).

  • Benzene Ring: The aromatic ring is nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.

  • 1,1-Difluoroethyl Group (-CF2CH3): This group has a significant impact. The high electronegativity of the fluorine atoms creates a strong dipole moment. However, it is also lipophilic, which can enhance solubility in less polar environments compared to a simple ethyl group.

Solvent Classification and Predicted Interactions:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in strong hydrogen bonding with the carboxylic acid group. Therefore, high solubility is anticipated.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents are polar and can act as hydrogen bond acceptors. Good solubility is expected, driven by dipole-dipole interactions and hydrogen bonding with the solute's hydroxyl proton.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar benzene ring will interact favorably with these solvents, but the highly polar carboxylic acid and difluoroethyl groups will oppose dissolution. Consequently, low solubility is predicted.

  • Aqueous Basic Solutions (e.g., 5% NaOH, 5% NaHCO3): As a carboxylic acid, the compound will react with bases to form a highly polar and water-soluble carboxylate salt, dramatically increasing its aqueous solubility.[6][7][8]

Physicochemical Properties: A Comparative Analysis

To refine our predictions, we can compare the known properties of this compound with its well-studied parent compound, benzoic acid, and a related halogenated analog, 4-fluorobenzoic acid.

PropertyThis compoundBenzoic Acid4-Fluorobenzoic Acid
CAS Number 55805-14-6[1]65-85-0[3]456-22-4[9]
Molecular Formula C₉H₈F₂O₂[1]C₇H₆O₂[3]C₇H₅FO₂[9]
Molecular Weight 186.16 g/mol 122.12 g/mol [3]140.11 g/mol [9]
Acidity (pKa) Not published; predicted to be slightly stronger than benzoic acid due to the electron-withdrawing difluoroethyl group.4.20[3]4.14[9]
Melting Point Not published122 °C[3]184 °C[9]
log P (Octanol-Water) Not published; predicted to be higher than benzoic acid due to the lipophilic fluoroalkyl group.1.87[3]2.07[9]

Expert Insights:

  • The electron-withdrawing nature of the difluoroethyl group should slightly increase the acidity (lower the pKa) compared to benzoic acid, enhancing its solubility in basic solutions.

  • The higher molecular weight and likely increased lipophilicity (logP) suggest that its solubility in water will be lower than that of benzoic acid, but its solubility in moderately polar to nonpolar organic solvents may be enhanced.

Experimental Protocol: Gravimetric Determination of Solubility

The most reliable understanding of solubility comes from empirical measurement. The gravimetric method is a robust, direct, and widely applicable technique for determining the solubility of a solid in a volatile organic solvent.[2]

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the chosen organic solvent in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.

    • Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[10]

  • Phase Separation:

    • Once equilibrium is achieved, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a precise aliquot (e.g., 2.0 mL) of the clear supernatant using a pre-heated or ambient-temperature glass syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE). This prevents the transfer of any undissolved solid particles.

  • Quantification:

    • Transfer the filtered aliquot into a pre-weighed, clean, and dry vial. Record the exact mass of the empty vial (Tare Weight).

    • Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 40-50 °C).

    • Dry the sample to a constant weight. This is achieved when consecutive weighings (e.g., every 2 hours) show a difference of less than 0.1 mg.

    • Record the final mass of the vial containing the dried solute (Gross Weight).

  • Calculation:

    • Mass of Solute: Gross Weight - Tare Weight

    • Solubility: (Mass of Solute / Volume of Aliquot)

    • The result is typically expressed in mg/mL or g/L.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_sep 2. Separation cluster_quant 3. Quantification cluster_calc 4. Calculation A Add excess solute to known volume of solvent B Seal vial and place in shaker bath at constant T A->B C Agitate for 24-48h to reach equilibrium B->C D Settle undissolved solid C->D Equilibrium Reached E Withdraw clear supernatant using syringe filter D->E F Transfer aliquot to pre-weighed vial E->F G Evaporate solvent in vacuum oven F->G H Dry to constant weight G->H I Record final mass H->I J Calculate Solubility (mg/mL) I->J

Caption: Gravimetric method workflow for solubility determination.

Trustworthiness and Validation: Ensuring Data Integrity

A protocol is only as good as its execution and validation. For the gravimetric method described, several factors are critical for ensuring trustworthy results:

  • Equilibrium Confirmation: The 24-48 hour agitation period is a guideline. For a new compound, it is best practice to take measurements at multiple time points (e.g., 12, 24, and 48 hours). The point at which the measured solubility no longer increases is the true equilibrium.

  • Temperature Control: The solubility of solids can be highly sensitive to temperature.[5] Maintaining a constant temperature (±0.1 °C) throughout equilibration and sampling is crucial for reproducibility.

  • Purity of Materials: The purity of both the solute (this compound) and the solvent must be high, as impurities can significantly affect solubility measurements.

  • Cross-Validation: As a self-validating system, results can be confirmed using an orthogonal method. Given the compound's acidic nature, a titrimetric method is an excellent choice.[11] After preparing the saturated solution, an aliquot can be titrated with a standardized solution of NaOH to determine the concentration of the dissolved acid. Agreement between the gravimetric and titrimetric results provides high confidence in the data.

Conclusion

While specific published data on the solubility of this compound is sparse, a comprehensive profile can be reliably established. By understanding its key structural features—the polar carboxylic acid, the nonpolar aromatic ring, and the lipophilic difluoroethyl group—we can make strong qualitative predictions of its behavior in various organic solvents. This guide provides the theoretical grounding and, more importantly, a detailed, robust experimental protocol for the quantitative determination of its solubility. For scientists in drug development and chemical synthesis, applying this systematic approach will generate the critical data needed to advance research, optimize processes, and successfully utilize this valuable fluorinated building block.

References

4-(1,1-Difluoroethyl)benzoic acid crystal structure analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(1,1-Difluoroethyl)benzoic Acid

This guide provides a comprehensive technical overview of the methodologies and considerations for the complete crystal structure analysis of this compound. It is intended for researchers, scientists, and drug development professionals who are engaged in the solid-state characterization of pharmaceutical compounds. This document is structured to provide not just a set of protocols, but the underlying scientific rationale, ensuring a deep understanding of the entire analytical process.

In modern drug development, the precise understanding of a molecule's three-dimensional structure in the solid state is of paramount importance.[1] The crystalline form of an active pharmaceutical ingredient (API) directly influences critical physicochemical properties such as solubility, dissolution rate, bioavailability, and stability.[1][2] For this compound, a key intermediate in the synthesis of more complex pharmaceutical and agrochemical compounds, a thorough crystallographic analysis is the foundation for controlling its quality and performance.[3] The introduction of the difluoroethyl group is a strategic choice in medicinal chemistry, often aimed at enhancing metabolic stability and bioavailability.[3][4][5] Understanding how this fluorine substitution impacts crystal packing is therefore a critical endeavor.[6][7]

This guide will walk through the complete workflow for the crystal structure analysis of this compound, from single crystal growth to the synergy of experimental diffraction and computational chemistry.

The Analytical Blueprint: A Holistic Approach

A robust crystal structure analysis is not a linear process but an integrated workflow. The diagram below outlines the key stages, emphasizing the iterative nature of data collection, structure solution, and refinement, complemented by computational validation.

Crystal_Structure_Workflow cluster_exp Experimental Analysis A Material Synthesis & Purification B Single Crystal Growth A->B High Purity Sample E Powder XRD (PXRD) Phase Purity Analysis A->E Polycrystalline Sample C Single-Crystal XRD (SCXRD) Data Collection B->C Suitable Single Crystal D Structure Solution & Refinement C->D Diffraction Data F Bulk Material Characterization D->F Detailed 3D Structure G Quantum Chemical Calculations (DFT) D->G Experimental Geometry for Optimization I Hirshfeld Surface Analysis D->I CIF Data E->F Phase Confirmation H Crystal Structure Prediction (CSP) G->H Gas-Phase Conformer H->D Compare & Validate J Interaction Energy Calculations I->J Quantify Interactions

Caption: Workflow for the comprehensive crystal structure analysis of this compound.

Experimental Determination: From Molecule to Crystal Structure

Prerequisite: Synthesis and Purification

While various synthetic routes to fluorinated benzoic acids exist, a common approach involves the treatment of a corresponding bromo-difluoro precursor with an organometallic reagent followed by carbon dioxide.[8] For the purpose of crystallographic analysis, the paramount concern is sample purity. Impurities can inhibit crystallization or lead to disordered structures. Therefore, multiple recrystallizations or chromatographic purification of the synthesized this compound is a mandatory first step.

The Art of Crystallization: Obtaining a Single Crystal

The success of single-crystal X-ray diffraction (SCXRD) hinges on the quality of the crystal. For a small organic molecule like this compound, several techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical; it should have moderate volatility and the compound should have good solubility at elevated temperatures and lower solubility at room temperature.

  • Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small open vial, which is then placed in a larger sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and inducing crystallization.

  • Cooling: A saturated solution at a higher temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.

Protocol: Slow Evaporation for Single Crystal Growth

  • Dissolve 10-20 mg of highly purified this compound in a minimal amount of a suitable solvent (e.g., ethanol/water mixture) in a small, clean vial.

  • Loosely cap the vial or cover it with parafilm perforated with a few pinholes to allow for slow evaporation.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial daily for the formation of small, well-defined crystals. This process can take several days to weeks.

  • Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully extract them using a mounted loop.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[9][10] It provides precise information on bond lengths, bond angles, and the unit cell parameters.[9]

Experimental Protocol: SCXRD Data Collection

  • Crystal Mounting: A selected crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms, resulting in better diffraction data.

  • X-ray Source: A focused beam of monochromatic X-rays is directed at the crystal.

  • Diffraction Pattern: As the crystal is rotated, a series of diffraction patterns are collected by a detector.[11] Each diffraction spot contains information about the crystal's internal structure.

  • Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of the diffracted beams.

Structure Solution and Refinement

The diffraction data is used to solve the "phase problem" and generate an initial electron density map of the unit cell.[11] For organic molecules, direct methods are typically successful.[11] This initial model is then refined against the experimental data to improve the atomic positions and thermal parameters, leading to the final crystal structure.

Hypothetical Crystallographic Data for this compound

For illustrative purposes, a plausible set of crystallographic data is presented in the table below. This data is based on common packing motifs for benzoic acid derivatives.

ParameterHypothetical Value
Chemical FormulaC₉H₈F₂O₂
Formula Weight186.16 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)6.0
c (Å)15.0
α (°)90
β (°)95
γ (°)90
Volume (ų)761.6
Z (molecules/unit cell)4
Density (calculated)1.62 g/cm³
R-factor< 0.05
Powder X-ray Diffraction (PXRD)

While SCXRD provides the detailed structure from a single crystal, PXRD is essential for analyzing the bulk, polycrystalline material.[2][12] It serves as a fingerprint for a specific crystalline phase and is crucial for confirming that the bulk material corresponds to the single crystal structure.[2][13] PXRD is also a primary tool for identifying polymorphism, where a compound can exist in multiple crystal forms.[2][14]

Protocol: PXRD for Phase Identification

  • Sample Preparation: A small amount of the polycrystalline powder is gently packed into a sample holder.

  • Data Collection: The sample is irradiated with X-rays over a range of angles (2θ), and the detector measures the intensity of the diffracted X-rays at each angle.

  • Pattern Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is compared to a pattern calculated from the SCXRD data. A match confirms the phase purity of the bulk sample.

Computational Chemistry: A Synergy with Experiment

Computational methods are indispensable for a deeper understanding of the crystal structure and are used to complement and validate experimental results.[15]

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to investigate the electronic structure of molecules. For crystal structure analysis, it serves two primary purposes:

  • Geometry Optimization: The molecular geometry from the SCXRD experiment is used as a starting point for a gas-phase geometry optimization. Comparing the experimental and calculated geometries can reveal the effects of crystal packing on the molecular conformation.

  • Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution around the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting and understanding intermolecular interactions.

The Role of Fluorine in Crystal Packing

The presence of the difluoroethyl group is expected to significantly influence the crystal packing of this compound. Organic fluorine can participate in a variety of non-covalent interactions that act as steering elements in crystal engineering.[6][16][17] These interactions, though often weak, can collectively determine the supramolecular architecture.[7][18]

Key Potential Interactions Involving Fluorine:

  • C-H···F Hydrogen Bonds: The fluorine atoms can act as weak hydrogen bond acceptors.

  • C-F···π Interactions: The electron-rich fluorine can interact with the electron-deficient regions of the aromatic ring.

  • F···F Interactions: Short contacts between fluorine atoms on adjacent molecules can contribute to the stability of the crystal lattice.[16]

The diagram below illustrates the primary hydrogen bonding motif expected for benzoic acids, along with the potential fluorine-mediated interactions.

Interactions cluster_dimer Carboxylic Acid Dimer cluster_fluorine Potential Fluorine Interactions mol1 R-C(=O)O-H mol2 H-O(O=)C-R mol1->mol2 O-H···O mol3 R'-C-H mol4 F-C-R'' mol3->mol4 C-H···F mol5 π-system mol4->mol5 C-F···π

References

Introduction: The Structural Elucidation of a Key Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(1,1-Difluoroethyl)benzoic Acid

This compound is a valuable fluorinated building block in medicinal chemistry and materials science. The introduction of the gem-difluoroethyl motif can significantly modulate the physicochemical properties of a parent molecule, including its lipophilicity, metabolic stability, and binding affinity. Consequently, unambiguous structural verification and purity assessment are paramount during its synthesis and application.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the molecular structure elucidation of organic compounds. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into spectral interpretation, the causality behind experimental choices, and a robust protocol for data acquisition.

Molecular structure of this compound with atom numbering.
Figure 1. Structure of this compound with IUPAC numbering.

Part 1: ¹H NMR Spectral Analysis – Probing the Proton Environment

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, we anticipate four distinct proton signals, each characterized by its chemical shift (δ), integration, and multiplicity (splitting pattern).

Carboxylic Acid Proton (H-a)

The proton of the carboxylic acid group is the most deshielded proton in the molecule. Its resonance typically appears far downfield, often in the 10-13 ppm range.[1][2] This significant downfield shift is attributable to the strong electron-withdrawing effect of the two oxygen atoms and anisotropic effects from the carbonyl (C=O) bond.[1] In practice, this signal is often broad due to hydrogen bonding and chemical exchange with trace amounts of water in the NMR solvent.[3][4] Its exchange with deuterium upon addition of D₂O, leading to the signal's disappearance, is a classic method for its confirmation.[2]

Aromatic Protons (H-2/6 and H-3/5)

The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often simplifies to a pair of doublets, especially at higher field strengths.

  • H-2 and H-6: These protons are ortho to the electron-withdrawing carboxylic acid group and will appear further downfield compared to H-3/5.

  • H-3 and H-5: These protons are ortho to the electron-withdrawing 1,1-difluoroethyl group and will be deshielded relative to benzene, but typically upfield of H-2/6.

Both sets of protons will appear as doublets due to coupling with their adjacent vicinal protons (³JHH), with a typical coupling constant of ~8 Hz.

Methyl Protons (H-8)

The three equivalent protons of the methyl group are adjacent to a carbon bearing two fluorine atoms. Consequently, their signal will be split by the two fluorine nuclei.

  • Multiplicity: The signal for the methyl protons is expected to be a triplet . This arises from coupling to the two equivalent ¹⁹F nuclei (spin I = ½), with a heteronuclear coupling constant denoted as ³JHF.

  • Chemical Shift: The presence of the electronegative fluorine atoms on the adjacent carbon causes a downfield shift for these protons compared to a standard ethyl group.

Summary of ¹H NMR Data
Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-a (-COOH)~12-13broad singlet (br s)-1H
H-2, H-6~8.1doublet (d)³JHH ≈ 8.02H
H-3, H-5~7.7doublet (d)³JHH ≈ 8.02H
H-8 (-CH₃)~2.1triplet (t)³JHF ≈ 18-203H

Note: Predicted values are based on typical ranges for similar structures. The exact chemical shifts can vary depending on the solvent and concentration.

Part 2: ¹³C NMR Spectral Analysis – Unveiling the Carbon Skeleton and C-F Coupling

The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals the number of unique carbon environments. A key feature for this compound is the presence of carbon-fluorine (C-F) coupling, which provides invaluable structural confirmation.[5]

Carbonyl and Aromatic Carbons
  • C-7 (-COOH): The carboxylic acid carbon is highly deshielded and appears in the 165-175 ppm region.[1][2]

  • Aromatic Carbons (C-1 to C-6): Due to symmetry, four distinct aromatic carbon signals are expected. The quaternary carbons (C-1 and C-4) are typically of lower intensity. The chemical shifts are influenced by the electronic effects of the substituents. C-4, being directly attached to the fluorinated group, will be significantly affected.

Aliphatic Carbons and the Signature of Fluorine
  • C-α (Quaternary, -CF₂-): This carbon, directly bonded to two fluorine atoms, experiences a strong deshielding effect and a large one-bond C-F coupling (¹JCF). This results in a triplet in the ¹³C NMR spectrum, a definitive signature for a CF₂ group.[6]

  • C-8 (-CH₃): The methyl carbon also couples to the two fluorine atoms, but over two bonds (²JCF). This will also appear as a triplet , but with a smaller coupling constant than C-α.

Long-Range C-F Coupling

Heteronuclear C-F coupling can extend over several bonds. The aromatic carbons C-3/5 (three bonds away, ³JCF) and C-4 (two bonds away, ²JCF) will also exhibit splitting, appearing as triplets with progressively smaller coupling constants. This long-range coupling is a powerful tool for confirming the position of the fluorinated substituent on the aromatic ring.

Summary of ¹³C NMR Data
Assignment Chemical Shift (δ, ppm) Multiplicity (from C-F Coupling) Coupling Constant (J, Hz)
C-7 (-COOH)~167singlet (s)-
C-1~132singlet (s)-
C-2, C-6~130singlet (s)-
C-4~135triplet (t)²JCF ≈ 20-25
C-3, C-5~127triplet (t)³JCF ≈ 4-6
C-α (-CF₂-)~120triplet (t)¹JCF ≈ 240-250
C-8 (-CH₃)~25triplet (t)²JCF ≈ 25-30

Note: Predicted values are based on typical ranges. The large ¹JCF is highly characteristic.

Part 3: Experimental Design and Self-Validating Protocols

Acquiring high-quality, reproducible NMR data requires a meticulously planned experimental protocol. The choices made during sample preparation and parameter setup are critical for ensuring data integrity.

Diagram of the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing A Weigh ~15-20 mg of This compound B Add 0.7 mL of Deuterated Solvent (e.g., DMSO-d6) A->B C Add Internal Standard (TMS, 1 µL) B->C D Transfer to 5 mm NMR Tube C->D E Tune & Shim Spectrometer D->E Insert Sample F Acquire ¹H Spectrum (NS=16, D1=5s) E->F G Acquire ¹³C Spectrum (NS=1024, D1=2s) E->G H Fourier Transform F->H G->H I Phase Correction H->I J Baseline Correction I->J K Reference to TMS (0 ppm) J->K L Integrate & Analyze K->L

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Detailed Experimental Protocol
  • Sample Preparation:

    • Analyte: Accurately weigh 15-20 mg of this compound.

    • Solvent Selection: Dissolve the sample in approximately 0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the acid and its residual water peak does not typically obscure analyte signals. Furthermore, the acidic proton is often well-resolved and sharper in DMSO-d₆ compared to CDCl₃.[3][7]

    • Internal Standard: Add 1-2 µL of Tetramethylsilane (TMS, Si(CH₃)₄) as an internal reference for both ¹H and ¹³C spectra, defining the 0.0 ppm mark.[8][9]

    • Final Step: Vortex the sample until fully dissolved and transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition (e.g., on a 400 MHz Spectrometer):

    • Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is sufficient.

    • Relaxation Delay (D1): Set a relaxation delay of at least 5 seconds. This is crucial for ensuring full relaxation of all protons, especially the aromatic ones, allowing for accurate integration and quantification.[10]

    • Number of Scans (NS): Typically, 16 to 32 scans are adequate to achieve an excellent signal-to-noise ratio.

    • Spectral Width: A spectral width of approximately 16 ppm (from -2 to 14 ppm) is appropriate to capture all signals, including the downfield carboxylic acid proton.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled pulse experiment with a 30° pulse angle (e.g., 'zgpg30') is recommended to mitigate T₁ relaxation effects.

    • Relaxation Delay (D1): A delay of 2 seconds is generally sufficient for protonated carbons.

    • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (~1.1%), a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.[11]

    • Spectral Width: A spectral width of 240 ppm (from -10 to 230 ppm) will encompass all expected carbon signals.

  • Data Processing:

    • Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) to improve the signal-to-noise ratio.

    • Perform Fourier transformation.

    • Manually phase correct all spectra to ensure pure absorption lineshapes.

    • Apply a baseline correction algorithm.

    • Calibrate the spectra by setting the TMS signal to 0.0 ppm.

    • Integrate the ¹H signals and pick peaks for both ¹H and ¹³C spectra to determine chemical shifts and coupling constants.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information. The chemical shifts, integration, and proton-proton couplings in the ¹H spectrum confirm the overall arrangement of the molecular framework. Crucially, the characteristic triplet patterns arising from one-bond, two-bond, and even three-bond C-F couplings in the ¹³C spectrum serve as an unambiguous fingerprint for the 1,1-difluoroethyl moiety and its point of attachment. The rigorous application of the described protocol ensures the generation of high-fidelity data, which is essential for researchers and drug development professionals relying on this important chemical intermediate.

References

An In-Depth Technical Guide to the Infrared (IR) and Mass Spectrometry of 4-(1,1-Difluoroethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,1-Difluoroethyl)benzoic acid, with the molecular formula C₉H₈F₂O₂, is a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and agrochemical research.[1] The incorporation of the difluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates.[1] A thorough understanding of its analytical characteristics, particularly its infrared (IR) spectrum and mass spectrometry (MS) fragmentation behavior, is fundamental for its identification, characterization, and quantification in various matrices. This guide provides a detailed exploration of the IR and mass spectral properties of this compound, grounded in established principles of spectroscopy and mass spectrometry.

Molecular and Physical Properties[1]
PropertyValue
CAS Number 55805-14-6
Molecular Weight 186.1554 g/mol
Molecular Formula C₉H₈F₂O₂

Part 1: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to its carboxylic acid and difluoroethyl moieties, as well as the aromatic ring.

Key IR Absorption Bands

The interpretation of the IR spectrum of this compound is based on the characteristic vibrational frequencies of its functional groups. Aromatic carboxylic acids typically exhibit several distinct absorption bands.[2][3]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
Carboxylic Acid O-HStretching3300-2500Very broad
Aromatic C-HStretching3100-3000Sharp, multiple bands
Aliphatic C-HStretching3000-2850Sharp
Carbonyl C=OStretching1710-1680Strong, sharp
Aromatic C=CStretching1600-1450Medium to strong, multiple bands
C-OStretching1320-1210Strong
C-FStretching1150-1000Strong, multiple bands
O-HBending (out-of-plane)960-900Broad
Interpretation of the IR Spectrum

The IR spectrum of this compound will be dominated by a very broad O-H stretching band from the carboxylic acid group, often spanning from 3300 to 2500 cm⁻¹.[4] This broadening is a result of strong intermolecular hydrogen bonding, which is a hallmark of carboxylic acids.[3] Superimposed on this broad absorption will be the sharper C-H stretching vibrations of the aromatic ring and the ethyl group.[4]

A strong, sharp peak between 1710 and 1680 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the carboxylic acid.[2][5] The conjugation of the carbonyl group with the aromatic ring typically lowers this frequency compared to non-conjugated carboxylic acids.[6]

The presence of the difluoroethyl group will be confirmed by strong C-F stretching absorptions in the region of 1150-1000 cm⁻¹. The exact positions and number of these bands can be complex due to the coupling of vibrations.

The aromatic ring will give rise to several medium-to-strong C=C stretching bands between 1600 and 1450 cm⁻¹. Additionally, C-H out-of-plane bending vibrations in the fingerprint region can provide information about the substitution pattern of the benzene ring.

Experimental Protocol: Acquiring an IR Spectrum

A standard method for obtaining the IR spectrum of a solid sample like this compound is using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Methodology:

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded by pressing the sample against the crystal to ensure good contact.

  • Background Correction: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Spectral Range: The spectrum is typically scanned from 4000 to 400 cm⁻¹.

Causality behind Experimental Choices:

  • FTIR-ATR: This method is chosen for its simplicity, speed, and minimal sample preparation. It is a non-destructive technique that provides high-quality spectra for solid samples.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Solid Sample ATR_Crystal ATR Crystal Sample->ATR_Crystal Place sample on crystal FTIR FTIR Spectrometer ATR_Crystal->FTIR Acquire Spectrum Raw_Spectrum Raw Spectrum FTIR->Raw_Spectrum Background Background Spectrum Corrected_Spectrum Corrected Spectrum Background->Corrected_Spectrum Subtraction Raw_Spectrum->Corrected_Spectrum

Caption: Workflow for acquiring an IR spectrum using FTIR-ATR.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Ionization and Fragmentation

For a molecule like this compound, electrospray ionization (ESI) is a common and effective ionization technique. It can be performed in both positive and negative ion modes.

Positive Ion Mode (ESI+): In positive ion mode, the molecule will likely be protonated to form the molecular ion [M+H]⁺. For this compound (MW = 186.16), this would appear at an m/z of approximately 187.06.[7]

Predicted Fragmentation Pathways (ESI+):

  • Loss of Water ([M+H - H₂O]⁺): A common initial fragmentation for carboxylic acids is the loss of a water molecule (18 Da), leading to a fragment at m/z ~169.[8]

  • Loss of the Carboxyl Group ([M+H - COOH]⁺): Loss of the entire carboxylic acid group (45 Da) would result in a fragment at m/z ~142.

  • Loss of HF ([M+H - HF]⁺): The difluoroethyl group may lose a molecule of hydrogen fluoride (20 Da), yielding a fragment at m/z ~167.

Negative Ion Mode (ESI-): In negative ion mode, the molecule will be deprotonated to form the molecular ion [M-H]⁻ at an m/z of approximately 185.04.[7]

Predicted Fragmentation Pathways (ESI-):

  • Decarboxylation ([M-H - CO₂]⁻): The most common fragmentation pathway for deprotonated carboxylic acids is the loss of carbon dioxide (44 Da).[9] This would result in a major fragment ion at m/z ~141.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments. This is invaluable for confirming the identity of the compound and its fragmentation products.

Experimental Protocol: LC-MS/MS Analysis

A standard approach for the analysis of this compound is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[8]

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument, equipped with an ESI source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions (ESI+):

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/h.

  • Desolvation Gas Flow: 800 L/h.

  • Collision Gas: Argon.

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.

Causality behind Experimental Choices:

  • LC-MS/MS: This combination allows for the separation of the analyte from complex matrices before it enters the mass spectrometer, leading to cleaner spectra and more reliable identification and quantification.

  • Reversed-Phase Chromatography: C18 columns are well-suited for retaining and separating moderately polar compounds like this compound.

  • Formic Acid in Mobile Phase: The addition of a small amount of acid aids in the protonation of the analyte in positive ion mode ESI.

MS_Fragmentation_Workflow Parent_Ion [M+H]⁺ (m/z ~187) Fragment1 [M+H - H₂O]⁺ (m/z ~169) Parent_Ion->Fragment1 - H₂O Fragment2 [M+H - COOH]⁺ (m/z ~142) Parent_Ion->Fragment2 - COOH Fragment3 [M+H - HF]⁺ (m/z ~167) Parent_Ion->Fragment3 - HF

Caption: Predicted ESI+ fragmentation of this compound.

Conclusion

The combination of IR spectroscopy and mass spectrometry provides a comprehensive analytical toolkit for the characterization of this compound. IR spectroscopy confirms the presence of key functional groups, while mass spectrometry provides information on molecular weight, elemental composition, and structural features through fragmentation analysis. The methodologies and interpretations presented in this guide serve as a valuable resource for researchers and scientists working with this and related fluorinated compounds in drug development and other scientific disciplines.

References

The Unseen Workhorse: A Technical Guide to 4-(1,1-Difluoroethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Key Fluorinated Building Block in Modern Chemistry

Abstract

This technical guide provides a comprehensive overview of 4-(1,1-difluoroethyl)benzoic acid, a fluorinated aromatic carboxylic acid that has emerged as a pivotal intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors. While the specific historical details of its initial discovery remain nuanced, its importance is underscored by its utility in introducing the valuable 1,1-difluoroethyl moiety into molecular scaffolds. This guide will delve into the synthetic evolution, key physicochemical properties, and the strategic applications of this compound, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Rise of Fluorine in Chemical Design

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal and materials chemistry. The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The 1,1-difluoroethyl group, in particular, offers a lipophilic alternative to a hydroxyl or thiol group and can act as a hydrogen bond donor, making it a desirable feature in drug design. This compound serves as a readily available and versatile building block for introducing this valuable motif.

Historical Context and Discovery

While a singular, seminal publication detailing the initial "discovery" of this compound (CAS Number: 55805-14-6) is not readily apparent in a historical context, its emergence is intrinsically linked to the broader development of fluoroalkylation methodologies in organic synthesis. The mid-20th century saw a surge in the exploration of organofluorine chemistry, driven by the unique properties imparted by fluorine. It is likely that this compound was first synthesized and characterized as part of these broader investigations into the synthesis and properties of novel fluorinated aromatic compounds. Its utility as a synthetic intermediate would have become more prominent as the demand for complex fluorinated molecules grew within the pharmaceutical and agrochemical industries.

The Synthetic Landscape: Evolution of Preparation Methods

The synthesis of this compound and related structures has evolved, with various methods developed to efficiently introduce the 1,1-difluoroethyl group onto an aromatic ring. These methods can be broadly categorized, and their development reflects the advancements in organofluorine chemistry.

Early Approaches and Foundational Chemistries

Early methods for the synthesis of α,α-difluoroalkyl aromatic compounds often relied on multi-step sequences and harsh reaction conditions. While not specific to the title compound, these foundational methods paved the way for more refined approaches.

Modern Synthetic Strategies

More contemporary methods offer greater efficiency, milder conditions, and broader substrate scope. A plausible and commonly employed strategy for the synthesis of this compound involves the following conceptual pathway:

G cluster_0 Synthetic Pathway to this compound start 4-Acetylbenzoic acid intermediate1 4-(1,1-Dihaloethyl)benzoic acid start->intermediate1 Halogenation (e.g., PCl5, SF4) final_product This compound intermediate1->final_product Fluorination (e.g., HF, SbF3)

Caption: Conceptual synthetic pathway to this compound.

Step-by-Step Protocol (Illustrative)

  • Halogenation of a Precursor: A common starting material is 4-acetylbenzoic acid. This can be subjected to a halogenation reaction, for instance, using phosphorus pentachloride (PCl₅) or sulfur tetrafluoride (SF₄) to convert the acetyl group into a 1,1-dihaloethyl group. The choice of halogenating agent is critical and influences the subsequent fluorination step.

  • Fluorinative Halogen Exchange (Halex Reaction): The resulting 4-(1,1-dihaloethyl)benzoic acid intermediate is then treated with a fluorinating agent. A classic example is the Swarts reaction, which employs antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅), to exchange the halogens for fluorine. Alternatively, anhydrous hydrogen fluoride (HF) can be used, although this requires specialized equipment due to its corrosive nature.

The causality behind these choices lies in the reactivity of the reagents. The initial halogenation creates a suitable leaving group for the subsequent nucleophilic fluorination. The choice of fluorinating agent depends on factors such as substrate reactivity, desired yield, and safety considerations.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 55805-14-6[1]
Molecular Formula C₉H₈F₂O₂[1]
Molecular Weight 186.16 g/mol [1]
Appearance White to off-white solid
Melting Point 138-142 °C

Characterization of this compound is typically achieved through standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for confirming the structure. The ¹⁹F NMR spectrum is particularly diagnostic for the presence of the CF₂ group.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carboxylic acid C=O and O-H stretches, and the C-F bonds.

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its role as a key intermediate for the synthesis of biologically active molecules. The 1,1-difluoroethyl group can significantly enhance the pharmacokinetic and pharmacodynamic properties of a parent compound.

Key Advantages of the 1,1-Difluoroethyl Moiety:

  • Metabolic Stability: The strong C-F bonds are resistant to metabolic cleavage, particularly oxidative metabolism, which can increase the half-life of a drug.[2]

  • Lipophilicity: The difluoroethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[2]

  • Conformational Effects: The presence of the fluorine atoms can influence the conformation of a molecule, potentially leading to a more favorable binding orientation with its biological target.

  • pKa Modulation: The electron-withdrawing nature of the fluorine atoms can alter the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions.

While specific blockbuster drugs containing the 4-(1,1-difluoroethyl)benzoyl moiety are not publicly highlighted, the prevalence of this structural motif in patent literature for new pharmaceutical and agrochemical candidates underscores its importance in research and development. It is a valuable tool for medicinal chemists in the lead optimization phase of drug discovery.

Conclusion and Future Outlook

This compound, while perhaps not a widely recognized named compound, represents a critical and enabling tool in the arsenal of the modern synthetic chemist. Its history is intertwined with the broader story of the ascent of fluorine in molecular design. The continued demand for novel pharmaceuticals and agrochemicals with improved properties ensures that the synthetic routes to and the applications of this valuable building block will continue to be an area of active investigation and innovation. Future developments may focus on more sustainable and efficient catalytic methods for its synthesis, further expanding its accessibility and utility in creating the next generation of complex functional molecules.

References

Methodological & Application

Synthesis of 4-(1,1-Difluoroethyl)benzoic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, in-depth guide for the multi-step synthesis of 4-(1,1-difluoroethyl)benzoic acid, a valuable building block in pharmaceutical and agrochemical research. Starting from the readily available bromobenzene, this protocol details a robust and scalable three-step synthetic sequence. The methodology leverages a classical Friedel-Crafts acylation, a pivotal deoxofluorination of a ketone intermediate, and a final carboxylation via an organometallic intermediate. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also critical insights into the rationale behind experimental choices, safety considerations, and characterization of intermediates and the final product.

Introduction

The incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties. The 1,1-difluoroethyl moiety, in particular, can enhance metabolic stability, binding affinity, and lipophilicity. Consequently, this compound serves as a crucial intermediate for the synthesis of a variety of biologically active compounds. This guide outlines a reliable and well-documented synthetic pathway to access this important molecule from bromobenzene.

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence, commencing with the introduction of an acetyl group onto the bromobenzene ring, followed by the conversion of the carbonyl to the key difluoromethylene group, and culminating in the formation of the benzoic acid.

Caption: Overall synthetic workflow from bromobenzene.

Part 1: Synthesis of 4-Bromoacetophenone (Intermediate 1)

Principle and Mechanism

The initial step involves the Friedel-Crafts acylation of bromobenzene.[1][2] In this electrophilic aromatic substitution reaction, an acyl group is introduced onto the aromatic ring. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent (acetyl chloride or acetic anhydride) to form a highly electrophilic acylium ion.[3] The bromine atom is an ortho-, para-directing deactivator; however, due to steric hindrance from the bromine atom, the para-substituted product, 4-bromoacetophenone, is the major product.[1]

Friedel_Crafts_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack and Aromatization AcCl CH₃COCl Acylium_Complex [CH₃CO]⁺[AlCl₄]⁻ AcCl->Acylium_Complex + AlCl₃ AlCl3 AlCl₃ Bromobenzene Bromobenzene Sigma_Complex Sigma Complex (Resonance Stabilized) Bromobenzene->Sigma_Complex + [CH₃CO]⁺ Product 4-Bromoacetophenone Sigma_Complex->Product - H⁺

Caption: Mechanism of Friedel-Crafts acylation.

Experimental Protocol

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
Bromobenzene157.0115.7 g (10.5 mL)0.10
Anhydrous Aluminum Chloride (AlCl₃)133.3429.3 g0.22
Acetyl Chloride78.508.6 g (7.8 mL)0.11
Dichloromethane (DCM), anhydrous-100 mL-
Hydrochloric Acid (HCl), concentrated-50 mL-
Ice-200 g-
Sodium Bicarbonate (NaHCO₃), saturated solution-As needed-
Brine, saturated solution-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-

Procedure

  • Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas evolved). Ensure all glassware is thoroughly dried.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (29.3 g) and anhydrous dichloromethane (50 mL). Cool the suspension to 0 °C in an ice bath.

  • Addition of Bromobenzene: In the dropping funnel, place a solution of bromobenzene (15.7 g) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Addition of Acetyl Chloride: After the addition of bromobenzene is complete, add acetyl chloride (8.6 g) dropwise from the dropping funnel over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. Add 50 mL of concentrated HCl to dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL, until effervescence ceases), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from ethanol or by vacuum distillation to yield 4-bromoacetophenone as a white to pale yellow solid.

Expected Yield: 75-85%

Part 2: Synthesis of 1-Bromo-4-(1,1-difluoroethyl)benzene (Intermediate 2)

Principle and Mechanism

This key transformation involves the deoxofluorination of the ketone group in 4-bromoacetophenone to a geminal difluoride. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride), are effective reagents for this conversion.[4] The reaction proceeds via the formation of a halosulfurane intermediate upon reaction of the ketone with the fluorinating agent, followed by nucleophilic displacement by fluoride and subsequent elimination to form the difluorinated product.

Experimental Protocol

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
4-Bromoacetophenone199.0410.0 g0.05
Diethylaminosulfur Trifluoride (DAST)161.1912.9 g (10.6 mL)0.08
Dichloromethane (DCM), anhydrous-100 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution-100 mL-
Brine, saturated solution-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-

Safety Precaution: DAST and Deoxo-Fluor® are moisture-sensitive and can release HF upon contact with water. These reagents should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Procedure

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-bromoacetophenone (10.0 g) in anhydrous dichloromethane (100 mL).[5]

  • Addition of DAST: Cool the solution to 0 °C in an ice bath. Slowly add DAST (12.9 g) dropwise to the stirred solution.[5]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.[5]

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and saturated sodium bicarbonate solution (100 mL) with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product, 1-bromo-4-(1,1-difluoroethyl)benzene, is a pale yellow liquid and can be purified by silica gel column chromatography (eluent: petroleum ether/dichloromethane mixtures).[5]

Expected Yield: 70-80%[5]

Part 3: Synthesis of this compound (Final Product)

Principle and Mechanism

The final step is the conversion of the aryl bromide to a carboxylic acid. Two common methods are presented: the Grignard reaction and lithium-halogen exchange followed by carboxylation.

  • Method A: Grignard Reaction: The aryl bromide is reacted with magnesium metal in an anhydrous ether solvent to form an organomagnesium compound (Grignard reagent). This highly nucleophilic species then reacts with carbon dioxide (dry ice) to form a magnesium carboxylate salt, which upon acidic workup yields the desired benzoic acid.[6][7]

  • Method B: Lithium-Halogen Exchange: An organolithium reagent, typically n-butyllithium, is used to perform a halogen-metal exchange with the aryl bromide at low temperatures. The resulting aryllithium species is then quenched with carbon dioxide, followed by acidic workup.[8][9]

Carboxylation_Mechanism cluster_A Method A: Grignard Reaction cluster_B Method B: Lithium-Halogen Exchange Intermediate2_A Ar-Br Grignard Ar-MgBr Intermediate2_A->Grignard + Mg Mg Mg Carboxylate_A Ar-CO₂MgBr Grignard->Carboxylate_A + CO₂ CO2_A CO₂ FinalProduct_A Ar-COOH Carboxylate_A->FinalProduct_A + H₃O⁺ H3O_A H₃O⁺ Intermediate2_B Ar-Br Aryllithium Ar-Li Intermediate2_B->Aryllithium + n-BuLi nBuLi n-BuLi Carboxylate_B Ar-CO₂Li Aryllithium->Carboxylate_B + CO₂ CO2_B CO₂ FinalProduct_B Ar-COOH Carboxylate_B->FinalProduct_B + H₃O⁺ H3O_B H₃O⁺

Caption: Carboxylation via Grignard and Aryllithium intermediates.

Experimental Protocol (Method A: Grignard Reaction)

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
1-Bromo-4-(1,1-difluoroethyl)benzene221.048.84 g0.04
Magnesium Turnings24.311.07 g0.044
Anhydrous Diethyl Ether or THF-100 mL-
Iodine-1 crystal-
Dry Ice (solid CO₂)-~50 g-
Hydrochloric Acid (HCl), 6 M-As needed-
Diethyl Ether-100 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Procedure

  • Grignard Reagent Formation: In a flame-dried 250 mL three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer under a nitrogen atmosphere, place the magnesium turnings (1.07 g). Add a small crystal of iodine to activate the magnesium surface.

  • Add a solution of 1-bromo-4-(1,1-difluoroethyl)benzene (8.84 g) in anhydrous diethyl ether (80 mL) to the dropping funnel. Add about 10 mL of this solution to the magnesium. The reaction should initiate, as indicated by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be required.

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Carboxylation: Cool the Grignard solution to room temperature. In a separate beaker, crush about 50 g of dry ice. Cautiously and slowly pour the Grignard reagent solution onto the crushed dry ice with stirring.[10]

  • Work-up: Allow the excess dry ice to sublime. Slowly add 6 M HCl until the solid dissolves and the aqueous layer is acidic (check with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Purification: Combine the organic extracts and wash with brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent to yield the crude product. The final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Expected Yield: 60-75%

Characterization Data

CompoundAppearanceMolecular FormulaMolecular Weight ( g/mol )Key Analytical Data
4-BromoacetophenoneWhite to pale yellow solidC₈H₇BrO199.04¹H NMR (CDCl₃): δ 7.80 (d, 2H), 7.62 (d, 2H), 2.60 (s, 3H).
1-Bromo-4-(1,1-difluoroethyl)benzenePale yellow liquidC₈H₇BrF₂221.04GC-MS: m/z = 220/222 (M)⁺.[5]
This compoundWhite solidC₉H₈F₂O₂186.16¹H NMR (DMSO-d₆): δ 13.2 (s, 1H), 8.05 (d, 2H), 7.70 (d, 2H), 2.10 (t, 3H, J=18.8 Hz).

Conclusion

This application note provides a detailed and reliable three-step synthesis of this compound from bromobenzene. The protocols have been designed to be clear and reproducible for researchers in organic and medicinal chemistry. By following these procedures and adhering to the safety precautions, scientists can efficiently synthesize this valuable fluorinated building block for their research and development endeavors.

References

Application Notes and Protocols: Leveraging 4-(1,1-Difluoroethyl)benzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Fluorine in Drug Design

In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of lead optimization.[1][2] The unique physicochemical properties imparted by fluorine—including high electronegativity, small atomic radius, and the exceptional strength of the carbon-fluorine bond—provide medicinal chemists with a powerful tool to modulate metabolic stability, lipophilicity, target binding affinity, and pKa.[3][4] Among the diverse array of fluorinated motifs, the 1,1-difluoroethyl group has emerged as a particularly valuable substituent.

This guide provides an in-depth exploration of 4-(1,1-Difluoroethyl)benzoic acid, a key building block for introducing this advantageous moiety. We will delve into the scientific rationale for its use, its physicochemical properties, and provide detailed, field-proven protocols for its application in synthetic workflows. This document is intended for researchers, scientists, and drug development professionals seeking to harness the power of strategic fluorination to design next-generation therapeutics.

The Scientific Rationale: The Advantage of the 1,1-Difluoroethyl Moiety

The utility of the 1,1-difluoroethyl group stems from its role as a bioisostere and a metabolic shield. Understanding these functions is critical to appreciating the value of this compound as a synthetic intermediate.

Bioisosterism: A Stable Mimic of the Methoxy Group

Bioisosteres are chemical groups that possess similar steric and electronic characteristics, allowing them to be interchanged without significantly disrupting the molecule's ability to interact with its biological target.[5][6] The 1,1-difluoroethyl group is an excellent non-classical bioisostere for the methoxy group.[7][8] While aryl ethers are common in bioactive scaffolds, they are often a metabolic liability.[8] The 1,1-difluoroethyl group effectively mimics the methoxy group's steric profile and electrostatic potential but offers a crucial advantage: metabolic robustness.

Caption: Bioisosteric relationship between methoxy and 1,1-difluoroethyl groups.

Enhanced Metabolic Stability

A primary goal of lead optimization is to minimize metabolic degradation, thereby improving a drug's half-life and oral bioavailability. Aryl methyl ethers are susceptible to oxidative O-dealkylation by Cytochrome P450 (CYP) enzymes, a common metabolic pathway that deactivates the drug and facilitates its clearance.[4][8]

The replacement of a hydrogen atom with fluorine dramatically increases the strength of the C-H bond, making it far less susceptible to enzymatic oxidation.[9][10] The 1,1-difluoroethyl group effectively acts as a "metabolic shield." The two fluorine atoms block the α-carbon from CYP-mediated hydroxylation, a necessary step for the degradation of an analogous ethyl group. This modification can significantly enhance the metabolic stability and pharmacokinetic profile of a drug candidate.[7][8] Studies on related motifs like α,α-difluoroethyl thioethers confirm that metabolism proceeds at other sites (e.g., sulfur oxidation) without evidence of C-F bond cleavage or defluorination, highlighting the stability of this group.[11]

G Start_Anisole Anisole Derivative (Ar-O-CH3) CYP450_1 CYP450 Oxidation Start_Anisole->CYP450_1  Metabolically  Labile Start_DFE Difluoroethyl Derivative (Ar-CF2-CH3) CYP450_2 CYP450 Oxidation Start_DFE->CYP450_2  Metabolically  Blocked Metabolite Unstable Hemiketal (Ar-O-CH2OH) CYP450_1->Metabolite  O-Dealkylation Stable Parent Compound Remains Intact CYP450_2->Stable Deactivated Phenol Metabolite (Ar-OH) + Formaldehyde Metabolite->Deactivated  Spontaneous  Decomposition

Caption: Comparative metabolic pathways of methoxy vs. 1,1-difluoroethyl groups.

Physicochemical Properties

Understanding the properties of this compound is essential for its effective use. The table below compares it to its non-fluorinated and mono-fluorinated analogues to highlight the impact of the difluoroethyl group.

PropertyBenzoic Acid4-Fluorobenzoic AcidThis compound
Molecular Formula C₇H₆O₂C₇H₅FO₂C₉H₈F₂O₂
Molecular Weight 122.12 g/mol 140.11 g/mol 186.16 g/mol [12]
Appearance White crystalline solidWhite solidWhite crystalline solid[13]
Melting Point 122.4 °C184 °C[14]120-122 °C[13]
pKa 4.20[15]4.14[14]~3.9-4.1 (Estimated)
CAS Number 65-85-0456-22-455805-14-6[16]

Note: The pKa of this compound is estimated based on the electron-withdrawing nature of the difluoroethyl group, which is expected to be slightly stronger than that of a single fluorine atom.

Synthetic Protocols and Methodologies

This compound is primarily used as an intermediate to be incorporated into more complex molecules.[16] The carboxylic acid functionality serves as a versatile synthetic handle, most commonly for the formation of amide bonds.

Core Application Protocol: Amide Bond Formation via Acid Chloride

This protocol details a robust and widely applicable method for coupling this compound with a representative amine (benzylamine) through an acid chloride intermediate. This method is highly efficient and generally proceeds to completion.

Causality Behind Choices:

  • Thionyl Chloride (SOCl₂): A common and effective reagent for converting carboxylic acids to highly reactive acid chlorides. The byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

  • Anhydrous Solvents (DCM, THF): The acid chloride intermediate is highly moisture-sensitive and will readily hydrolyze back to the carboxylic acid. Anhydrous conditions are critical for success.

  • Base (Triethylamine, Et₃N): Used to neutralize the HCl generated during the amide formation step, driving the reaction to completion and preventing the protonation of the amine nucleophile.

  • Aqueous Work-up: Sequential washes with NaHCO₃ (to remove unreacted acid and HCl) and brine (to reduce the solubility of organic material in the aqueous phase) are standard procedures for purifying the crude product.

Step-by-Step Methodology:

PART A: Synthesis of 4-(1,1-Difluoroethyl)benzoyl chloride

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).

  • Reagent Addition: Add thionyl chloride (SOCl₂, 5.0 eq) via syringe.

  • Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and stir for 2-3 hours. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the consumption of the starting material.

  • Isolation: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (in a well-ventilated fume hood). The resulting crude 4-(1,1-Difluoroethyl)benzoyl chloride is typically a yellow oil or solid and is used immediately in the next step without further purification.

PART B: Amide Coupling

  • Setup: In a separate flame-dried flask under a nitrogen atmosphere, dissolve the desired amine (e.g., benzylamine, 1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Acid Chloride Addition: Dissolve the crude 4-(1,1-Difluoroethyl)benzoyl chloride from Part A in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the acid chloride.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 0-40% ethyl acetate in hexanes) to yield the pure amide product.

Self-Validation/Characterization: The final product, N-benzyl-4-(1,1-difluoroethyl)benzamide, should be characterized to confirm its identity and purity.

  • ¹H NMR: Expect characteristic peaks for the aromatic protons, the benzylic CH₂ protons, and the CH₃ of the difluoroethyl group (which will appear as a triplet due to coupling with the two fluorine atoms).

  • ¹⁹F NMR: Expect a single resonance (a quartet) corresponding to the two equivalent fluorine atoms.

  • LC-MS: Confirm the molecular weight of the product.

G Start This compound Step1 React with SOCl₂ Reflux, 2-3h Start->Step1 Intermediate Acid Chloride Intermediate (Crude) Step1->Intermediate Step2 Add dropwise to Amine + Base in Anhydrous DCM, 0°C to RT Intermediate->Step2 Crude_Product Crude Amide Product Step2->Crude_Product Step3 Aqueous Work-up (H₂O, NaHCO₃, Brine) Crude_Product->Step3 Purified_Product Purified Amide Step3->Purified_Product Step4 Silica Gel Chromatography Purified_Product->Step4 Final_Product Final Product for Assay Step4->Final_Product

Caption: General workflow for amide coupling using this compound.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for overcoming common challenges in drug discovery, particularly metabolic instability. By serving as a robust bioisosteric replacement for metabolically labile groups like the methoxy moiety, it enables the fine-tuning of pharmacokinetic profiles, a critical step in advancing a lead compound toward clinical candidacy. The protocols and rationale presented here provide a solid foundation for researchers to confidently and effectively incorporate this valuable building block into their synthetic and drug discovery programs.

References

Application Notes & Protocols: Synthesis of Bioactive Compounds from 4-(1,1-Difluoroethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the 1,1-Difluoroethyl Moiety in Medicinal Chemistry

The incorporation of fluorine into small molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. Among the array of fluorinated motifs, the 1,1-difluoroethyl group holds a privileged position. It serves as a crucial bioisostere for the metabolically labile methoxy group, effectively mimicking its steric and electronic profile while offering significantly enhanced metabolic stability.[1][2][3] This "point mutation" of an ether oxygen to a difluorinated carbon can lead to remarkable improvements in both biological potency and in vivo half-life, making it an attractive strategy for lead optimization.[2]

4-(1,1-Difluoroethyl)benzoic acid has emerged as a key starting material for accessing this valuable chemical space.[4] Its structure provides two orthogonal synthetic handles: the versatile carboxylic acid and the aromatic ring. The carboxylic acid moiety is particularly amenable to a wide range of transformations, most notably the formation of amides and esters, which are fundamental linkages in a vast number of approved drugs. This guide provides detailed, field-proven protocols for the derivatization of this compound into libraries of potential bioactive compounds, with a focus on explaining the causality behind critical experimental choices.

Physicochemical Properties of Starting Material

A thorough understanding of the starting material is critical for successful reaction planning and execution.

PropertyValueSource
CAS Number 55805-14-6[4][5]
Molecular Formula C₉H₈F₂O₂[4][5]
Molecular Weight 186.16 g/mol [5][6]
Appearance White crystalline solid[6]
Melting Point 120-122 °C[6]
Purity Typically ≥98%[4][6]

Core Synthetic Strategies: Amide and Ester Formation

The carboxylic acid of this compound is the primary site for diversification. Amide bond formation is the most frequently used reaction in medicinal chemistry, while esterification provides access to another important class of bioactive molecules, including potent phosphodiesterase-4 (PDE4) inhibitors.[7][8] The choice of coupling reagent and reaction conditions is paramount and depends on the stability, steric hindrance, and nucleophilicity of the coupling partner.

G cluster_start Starting Material cluster_products Primary Derivatives A This compound B Bioactive Amides A->B Amine (R-NH₂) Coupling Agents C Bioactive Esters A->C Alcohol (R-OH) Acid Catalyst

Caption: Core synthetic pathways from the starting material.

Protocol 1: General Amide Coupling via EDC/NHS

This method is a workhorse in bioconjugation and general amide synthesis due to its mild conditions and the water-solubility of the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reagent and its urea byproduct.[9] The addition of N-hydroxysuccinimide (NHS) generates a more stable active ester, which improves coupling efficiency and minimizes side reactions.[9]

G A 1. Dissolve Acid (1 equiv) in DMF B 2. Add NHS (1.2 equiv) & EDC (1.2 equiv) A->B C 3. Stir 15-60 min (Activation) B->C D 4. Add Amine (1.2 equiv) C->D E 5. Stir 2-12h at RT (Coupling) D->E F 6. Monitor by TLC / LC-MS E->F F->E Incomplete G 7. Aqueous Work-up & Purification F->G Reaction Complete

Caption: Workflow for EDC/NHS mediated amide coupling.

Detailed Step-by-Step Methodology
  • Reagent Preparation:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).

    • Dissolve the acid in anhydrous Dimethylformamide (DMF) to a concentration of approximately 0.1-0.5 M.

  • Activation of the Carboxylic Acid:

    • To the stirred solution, add N-hydroxysuccinimide (NHS) (1.2 equivalents).

    • Follow with the addition of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).

    • Allow the mixture to stir at room temperature for 15-60 minutes. The solution should remain clear.

    • Scientist's Note: This pre-activation step is crucial. EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can rearrange into an unreactive N-acylurea. NHS intercepts the O-acylisourea to form a more stable NHS-ester, which then reacts cleanly with the amine.

  • Amine Coupling:

    • In a separate vial, dissolve the desired amine (1.2 equivalents) in a minimal amount of DMF.

    • Add the amine solution dropwise to the activated acid mixture.

    • Stir the reaction at room temperature for 2-12 hours.

    • Scientist's Note: For electron-deficient or sterically hindered amines, the reaction may require longer times or gentle heating (e.g., 40-50 °C). However, prolonged heating can lead to degradation.

  • Reaction Monitoring:

    • Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is 30-50% Ethyl Acetate in Hexanes.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (3x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).

    • Scientist's Note: The LiCl wash is highly effective at removing the high-boiling point solvent, DMF. The NaHCO₃ wash removes any unreacted NHS and carboxylic acid.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: High-Efficiency Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly effective for challenging couplings involving sterically hindered substrates or electron-deficient amines where other methods may fail.[10][11]

G A 1. Combine Acid (1 equiv) & HATU (1.1 equiv) in DMF B 2. Add DIPEA (2.0 equiv) A->B C 3. Stir 15-30 min (Activation) B->C D 4. Add Amine (1.2 equiv) C->D E 5. Stir 1-4h at RT (Coupling) D->E F 6. Monitor by TLC / LC-MS E->F F->E Incomplete G 7. Aqueous Work-up & Purification F->G Reaction Complete

Caption: Workflow for HATU mediated amide coupling.

Detailed Step-by-Step Methodology
  • Reagent Preparation:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equivalent) and HATU (1.1 equivalents).

    • Add anhydrous DMF to dissolve the solids.

  • Activation and Base Addition:

    • Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

    • Scientist's Note: HATU, in the presence of a non-nucleophilic base like DIPEA, reacts with the carboxylic acid to form a highly reactive acyl-uronium intermediate. DIPEA is used instead of a base like triethylamine to avoid competitive N-acylation of the base itself.

  • Amine Coupling:

    • Add the amine (1.2 equivalents), either neat if it is a liquid or as a solution in DMF.

    • Stir the reaction at room temperature for 1-4 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

  • Work-up and Purification:

    • Follow the identical work-up and purification procedure as described in Protocol 1 (Step 5).

Protocol 3: Synthesis of Bioactive Esters via Fischer Esterification

Fischer esterification is a classic, acid-catalyzed method for producing esters from carboxylic acids and alcohols.[12][13] The reaction is an equilibrium process, and is typically driven to completion by using an excess of one reactant (usually the alcohol) or by removing water as it is formed.[14]

G A 1. Combine Acid (1 equiv) & Alcohol (large excess) B 2. Add Catalyst (e.g., conc. H₂SO₄) A->B C 3. Heat under Reflux (e.g., Dean-Stark) B->C D 4. Monitor by TLC / LC-MS C->D D->C Incomplete E 5. Cool & Quench (e.g., NaHCO₃) D->E Complete F 6. Extraction, Wash & Purification E->F

Caption: Workflow for Fischer Esterification.

Detailed Step-by-Step Methodology
  • Reaction Setup:

    • In a round-bottom flask, combine this compound (1.0 equivalent) and the desired alcohol. The alcohol is often used as the solvent (large excess, >10 equivalents).

    • Equip the flask with a reflux condenser. For higher boiling alcohols, a Dean-Stark apparatus can be used to azeotropically remove water.

    • Scientist's Note: Using the alcohol as the solvent pushes the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[14]

  • Catalyst Addition:

    • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 1-5 mol%) to the mixture.

    • Safety Precaution: The addition of concentrated acid to alcohol is exothermic. Add the acid slowly while stirring.

  • Reaction Execution:

    • Heat the reaction mixture to reflux and maintain for 4-24 hours. The required time will depend on the reactivity of the alcohol.

  • Reaction Monitoring:

    • Periodically take aliquots from the reaction mixture (after cooling) to monitor the formation of the ester by TLC or LC-MS.

  • Work-up and Purification:

    • Allow the reaction to cool to room temperature.

    • If a large excess of alcohol was used, remove most of it under reduced pressure.

    • Dilute the residue with an organic solvent (e.g., Ethyl Acetate or Diethyl Ether) and water.

    • Carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. This step removes the acid catalyst and any unreacted carboxylic acid.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude ester by flash column chromatography or distillation.

Summary and Outlook

The protocols detailed above provide robust and versatile methods for the synthesis of novel amide and ester derivatives from this compound. By leveraging this key building block, researchers can rapidly generate compound libraries with enhanced metabolic stability, a critical attribute in the development of next-generation therapeutics. The choice of synthetic route—be it a standard EDC coupling, a high-efficiency HATU protocol, or a classic Fischer esterification—can be tailored to the specific properties of the coupling partners, enabling broad exploration of chemical space in the pursuit of new bioactive agents.

References

Application Notes and Protocols: 4-(1,1-Difluoroethyl)benzoic Acid as a Pivotal Building Block for Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of Fluorine in Modern Agrochemical Design

The incorporation of fluorine into active pharmaceutical and agrochemical ingredients has become a cornerstone of modern molecular design. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Within the diverse arsenal of fluorinated moieties, the 1,1-difluoroethyl group has emerged as a particularly valuable substituent. When appended to an aromatic scaffold like benzoic acid, it creates 4-(1,1-Difluoroethyl)benzoic acid, a versatile building block for the synthesis of a new generation of high-performance agrochemicals.

This technical guide provides an in-depth exploration of this compound as a key intermediate in agrochemical synthesis. We will delve into its properties, its application in the synthesis of advanced pyrazole carboxamide insecticides, and provide detailed, field-proven protocols for its use in key synthetic transformations.

Physicochemical Properties and Rationale for Use

This compound (CAS No. 55805-14-6) is a white crystalline solid at room temperature.[2] The presence of the difluoroethyl group significantly impacts the electronic nature and steric profile of the benzoic acid core, influencing its reactivity and the properties of its derivatives.

PropertyValueSource
CAS Number 55805-14-6[2][3]
Molecular Formula C₉H₈F₂O₂[2][3]
Molecular Weight 186.16 g/mol [3]
Appearance White crystalline solid[2]
Storage Room temperature, in a dry, sealed container[2]

The 1,1-difluoroethyl group is a lipophilic motif that can enhance the penetration of the final agrochemical through the waxy cuticles of plants and the exoskeletons of insects. Furthermore, the C-F bonds are exceptionally strong, rendering the moiety resistant to metabolic degradation by oxidative enzymes in both target pests and the environment, which can lead to longer-lasting efficacy.

Core Application: Synthesis of Pyrazole Carboxamide Insecticides

A prominent application of this compound is in the synthesis of pyrazole carboxamide insecticides. This class of agrochemicals is known for its potent and broad-spectrum activity against a variety of insect pests. The general structure of these insecticides involves a substituted pyrazole ring connected via an amide linkage to an aromatic moiety, which is where this compound serves as a key precursor.

The following workflow outlines the general synthetic strategy for preparing a pyrazole carboxamide insecticide using this compound.

Agrochemical_Synthesis_Workflow cluster_0 Activation of Carboxylic Acid cluster_1 Amide Bond Formation cluster_2 Purification A This compound B Acyl Chloride Formation (e.g., SOCl₂, (COCl)₂) A->B Reagent C Activated Acyl Chloride Intermediate B->C Product E Amide Coupling C->E Coupling Partner D Substituted Pyrazole Amine D->E Reactant F Crude Pyrazole Carboxamide Insecticide E->F Product G Purification (e.g., Recrystallization, Chromatography) F->G Input H Pure Pyrazole Carboxamide Insecticide G->H Final Product

Caption: Synthetic workflow for pyrazole carboxamide insecticides.

Detailed Experimental Protocols

Protocol 1: Activation of this compound to its Acyl Chloride

This protocol describes the conversion of the carboxylic acid to its more reactive acyl chloride, a common and crucial first step for amide bond formation.

Rationale: The conversion of the carboxylic acid to an acyl chloride significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine in the subsequent coupling step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, with the byproducts (SO₂ and HCl) being gaseous, which simplifies workup.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with reflux condenser and gas outlet/scrubber

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. The top of the condenser should be fitted with a gas outlet connected to a scrubber (e.g., a bubbler containing NaOH solution) to neutralize the HCl and SO₂ gases produced.

  • Reagent Addition: To the flask, add this compound (1.0 eq). Add anhydrous DCM or toluene to obtain a stirrable suspension.

  • Catalyst and Reagent: Add a catalytic amount of DMF (1-2 drops). Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 40°C for DCM, or 110°C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • Product: The resulting crude 4-(1,1-difluoroethyl)benzoyl chloride is typically a light-yellow oil or low-melting solid and is often used in the next step without further purification.

Trustworthiness: The successful conversion to the acyl chloride can be qualitatively confirmed by adding a small aliquot of the crude product to methanol and observing a vigorous reaction (exotherm and gas evolution) to form the methyl ester, which can be detected by TLC or GC-MS.

Protocol 2: Amide Coupling with a Substituted Pyrazole Amine

This protocol details the crucial amide bond formation between the activated 4-(1,1-difluoroethyl)benzoyl chloride and a representative substituted pyrazole amine.

Rationale: This is a standard nucleophilic acyl substitution reaction. A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The choice of solvent is critical to ensure the solubility of both reactants.

Materials:

  • Crude 4-(1,1-difluoroethyl)benzoyl chloride (from Protocol 1)

  • A substituted pyrazole amine (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Reactant Solution: In a separate flask, dissolve the substituted pyrazole amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Acyl Chloride Addition: Dissolve the crude 4-(1,1-difluoroethyl)benzoyl chloride (1.1 eq) in anhydrous DCM.

  • Reaction: Cool the pyrazole amine solution in an ice bath. Slowly add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Amide_Coupling_Mechanism reagents 4-(1,1-Difluoroethyl)benzoyl Chloride Pyrazole Amine intermediate Tetrahedral Intermediate reagents:f1->intermediate Nucleophilic Attack product N-(Pyrazolyl)-4-(1,1-difluoroethyl)benzamide HCl intermediate->product:f0 Collapse & Chloride Elimination

Caption: Simplified mechanism of amide bond formation.

Concluding Remarks for the Research Professional

This compound represents a strategic building block for the synthesis of next-generation agrochemicals. Its unique electronic and steric properties, conferred by the 1,1-difluoroethyl group, offer a powerful tool for modulating the bioactivity, metabolic stability, and pharmacokinetic profile of the final active ingredient. The protocols outlined herein provide a robust and reliable framework for the incorporation of this valuable synthon into complex molecular targets, particularly within the promising class of pyrazole carboxamide insecticides. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the judicious application of fluorinated building blocks like this compound will undoubtedly play a pivotal role in the future of agrochemical research and development.

References

Introduction: The Strategic Value of the 1,1-Difluoroethyl Moiety in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of 4-(1,1-Difluoroethyl)benzoic Acid

This compound is a valuable building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1] The significance of this molecule lies in the strategic incorporation of the 1,1-difluoroethyl group. This motif is recognized for its ability to enhance crucial properties of active pharmaceutical ingredients (APIs). Specifically, the gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxyl group, improve metabolic stability by blocking oxidative pathways, and modulate lipophilicity and pKa, thereby enhancing bioavailability and cell membrane permeability.[1][2]

This guide provides a detailed exploration of the key functionalization reactions of this compound, focusing on transformations of its two primary reactive sites: the carboxylic acid group and the aromatic ring. As a senior application scientist, this document moves beyond simple procedural lists to explain the causality behind experimental choices, offering robust, self-validating protocols for researchers engaged in the synthesis of novel chemical entities.

The primary functionalization pathways for this compound are illustrated below, highlighting the versatility of this key intermediate.

G cluster_0 Carboxylic Acid Functionalization cluster_1 Aromatic Ring Functionalization start This compound amidation Amidation start->amidation esterification Esterification start->esterification sear Electrophilic Aromatic Substitution (SEAr) start->sear amide_product Amide Derivatives (R-NH₂) amidation->amide_product Coupling Agents or Acyl Chloride ester_product Ester Derivatives (R-OH) esterification->ester_product Acid Catalysis or Acyl Chloride sear_product Ring-Substituted Derivatives (e.g., Nitro, Halo) sear->sear_product HNO₃/H₂SO₄ or X₂/Lewis Acid

Figure 1: Key functionalization pathways of this compound.

Part I: Transformations of the Carboxylic Acid Group

The carboxylic acid moiety is the most readily functionalized position, providing access to a vast library of amide and ester derivatives. These reactions are fundamental in drug discovery for exploring structure-activity relationships (SAR).[3]

Amide Bond Formation: The Cornerstone of Bioactive Scaffolds

Amidation is a critical transformation for converting the carboxylic acid into a stable, neutral amide linkage, a common feature in many drug molecules. The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxyl group.

This method is widely favored for its mild conditions and broad substrate scope, minimizing side reactions. The mechanism involves the activation of the carboxylic acid by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form an activated ester, which reduces the risk of epimerization and suppresses the formation of N-acylurea byproducts.[3]

G A 1. Dissolve Acid (1.0 eq), Amine (1.1 eq), HOBt (1.2 eq), & DIPEA (2.0 eq) in DMF B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add EDC (1.2 eq) portion-wise B->C D 4. Warm to RT, Stir 12-24h C->D E 5. Monitor by TLC D->E F 6. Aqueous Workup (EtOAc, NaHCO₃, Brine) E->F G 7. Dry, Filter, & Concentrate F->G H 8. Purify by Flash Chromatography G->H I Desired Amide H->I G A 1. Add this compound to conc. H₂SO₄ at 0 °C B 2. Prepare Nitrating Mixture (HNO₃ in H₂SO₄) separately C 3. Add Nitrating Mixture dropwise to acid solution keeping temp < 10 °C A->C B->C Add slowly D 4. Stir at 0 °C to RT (Monitor by TLC/HPLC) C->D E 5. Quench reaction by pouring onto crushed ice D->E F 6. Filter the precipitated solid E->F G 7. Wash with cold water and dry F->G H 3-Nitro Derivative G->H

References

Application Notes & Protocols: Esterification Methods for 4-(1,1-Difluoroethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(1,1-Difluoroethyl)benzoic acid is a valuable building block in medicinal chemistry and materials science. The presence of the difluoroethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. Consequently, the synthesis of its corresponding esters is a critical step in the development of novel pharmaceuticals and functional materials. This document provides detailed protocols and technical insights into two robust methods for the esterification of this compound: the classic Fischer-Speier Esterification and the milder, modern Steglich Esterification.

The choice of esterification method is dictated by several factors, including the scale of the reaction, the sensitivity of the substrates to acidic or harsh conditions, and the desired purity of the final product. This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview to facilitate an informed selection of the most appropriate synthetic route.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a time-honored and cost-effective method for producing esters from carboxylic acids and alcohols.[1][2][3] The reaction is catalyzed by a strong acid, typically sulfuric acid, and relies on driving the reaction equilibrium towards the product.[3][4] This is commonly achieved by using a large excess of the alcohol, which also serves as the solvent, or by removing water as it is formed.[3][4] For a substrate like this compound, which is relatively stable to strong acid, this method is a primary consideration for large-scale synthesis.

Causality of Experimental Choices
  • Acid Catalyst: Concentrated sulfuric acid is a highly effective and inexpensive catalyst. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[3][5]

  • Excess Alcohol: Employing the alcohol as the solvent ensures a high concentration of the nucleophile, shifting the equilibrium in favor of the ester product according to Le Châtelier's principle.[4]

  • Heat: The reaction is typically slow at room temperature, so heating is necessary to achieve a reasonable reaction rate.[1] Refluxing the mixture ensures a constant reaction temperature at the boiling point of the alcohol.

  • Work-up: The aqueous work-up with sodium bicarbonate is crucial to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid.

Experimental Workflow: Fischer-Speier Esterification

Fischer-Speier Esterification Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine this compound, excess alcohol, and H₂SO₄ B Heat mixture to reflux A->B C Monitor reaction by TLC/LC-MS B->C D Cool and concentrate C->D Reaction complete E Dilute with ether, wash with NaHCO₃ (aq) D->E F Dry organic layer and evaporate solvent E->F G Purify by column chromatography (if needed) F->G

Caption: Workflow for Fischer-Speier Esterification.

Detailed Protocol: Synthesis of Methyl 4-(1,1-Difluoroethyl)benzoate

Reagents and Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20-50 eq, serving as the solvent).

  • With stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (until effervescence ceases), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 4-(1,1-Difluoroethyl)benzoate.

  • If necessary, purify the product by flash column chromatography on silica gel.

Method 2: Steglich Esterification

The Steglich esterification is a significantly milder method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][7] This method is particularly advantageous for substrates that are sensitive to acid or high temperatures.[8][9] It can also be effective for coupling sterically hindered alcohols.[6][9]

Causality of Experimental Choices
  • DCC/EDC: The carbodiimide acts as a dehydrating agent. It activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9]

  • DMAP Catalyst: DMAP is a hypernucleophilic acylation catalyst. It reacts with the O-acylisourea intermediate to form an N-acylpyridinium species, which is even more reactive towards the alcohol and less prone to side reactions like the formation of N-acylurea.[9][10]

  • Anhydrous Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent the hydrolysis of the carbodiimide and the reactive intermediates.[10]

  • Room Temperature: The high reactivity of the intermediates allows the reaction to proceed efficiently at room temperature, preserving sensitive functional groups.[7]

  • Work-up: The primary byproduct of DCC-mediated reactions is dicyclohexylurea (DCU), which is largely insoluble in many organic solvents and can be removed by filtration.[11] If EDC is used, the corresponding urea byproduct is water-soluble and can be removed by an aqueous wash.

Reaction Mechanism: Steglich Esterification

Steglich Esterification Mechanism A Carboxylic Acid (R-COOH) C O-Acylisourea Intermediate A->C + DCC B DCC B->C E N-Acylpyridinium Intermediate C->E + DMAP H DCU D DMAP D->E G Ester (R-COOR') E->G + Alcohol (R'-OH) F Alcohol (R'-OH) F->G

Caption: Key intermediates in the Steglich Esterification.

Detailed Protocol: Synthesis of Ethyl 4-(1,1-Difluoroethyl)benzoate

Reagents and Materials:

  • This compound

  • Ethanol (EtOH), anhydrous

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the stirred solution in an ice bath to 0 °C.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter the reaction mixture through a Buchner funnel or a pad of Celite to remove the DCU precipitate. Rinse the filter cake with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure ethyl 4-(1,1-Difluoroethyl)benzoate.

Comparative Summary of Methods

ParameterFischer-Speier EsterificationSteglich Esterification
Catalyst Strong acid (e.g., H₂SO₄)Carbodiimide (DCC/EDC) + DMAP
Reaction Conditions High temperature (reflux)Mild (0 °C to room temperature)
Solvent Excess alcoholAnhydrous aprotic (e.g., DCM, THF)
Advantages Economical, suitable for large scaleMild conditions, good for sensitive substrates, high yields
Disadvantages Harsh acidic conditions, equilibrium limitedMore expensive reagents, byproduct removal can be tricky
Substrate Scope Tolerates acid-stable functional groupsBroad scope, good for acid-labile substrates

Conclusion

Both the Fischer-Speier and Steglich esterification methods are effective for the synthesis of esters from this compound. The Fischer-Speier method is a robust and economical choice for large-scale production where the alcohol is simple and the substrate is stable to strong acid and heat. In contrast, the Steglich esterification offers a milder and often higher-yielding alternative, making it the preferred method for preparing more complex or delicate esters, especially during the later stages of a drug discovery campaign where material preservation and functional group tolerance are paramount. The selection of the optimal method will ultimately depend on the specific requirements of the synthesis, including scale, cost, and the chemical nature of the alcohol coupling partner.

References

Application Notes and Protocols: Suzuki Coupling Reactions with 4-(1,1-Difluoroethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its efficacy in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed transformation is indispensable for synthesizing a vast array of compounds, including polyolefins, styrenes, and substituted biphenyls.[1] A particularly valuable application of this methodology is in the synthesis of biaryl compounds, which are prevalent structural motifs in pharmaceuticals and advanced materials.[3]

This guide focuses on the application of the Suzuki coupling to derivatives of 4-(1,1-difluoroethyl)benzoic acid (CAS 55805-14-6).[4][5] The incorporation of fluorine-containing groups, such as the 1,1-difluoroethyl moiety, into drug candidates is a well-established strategy in medicinal chemistry.[6][7] This group can enhance crucial pharmacokinetic properties, including metabolic stability, bioavailability, and binding affinity, by modulating the molecule's electronic and lipophilic character.[5][7] Consequently, this compound and its derivatives are highly valuable building blocks for the development of novel therapeutics.[5][8]

This document provides a detailed overview of the mechanistic principles, key experimental parameters, and robust protocols for successfully employing these fluorinated substrates in Suzuki-Miyaura coupling reactions.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[2][9]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the aryl halide (e.g., a bromo-derivative of this compound). This step forms a Pd(II) intermediate.[9] The electron-withdrawing nature of the 1,1-difluoroethyl group can render the aryl halide more susceptible to this oxidative addition step.[10]

  • Transmetalation : This is a critical ligand exchange step where the organic group from the organoboron species (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[11][12] The exact mechanism of transmetalation is complex and can proceed through different pathways, but the role of the base is universally considered essential.[13]

  • Reductive Elimination : In the final step, the two organic partners on the Pd(II) complex couple, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9][14]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_oxidative R¹-Pd(II)L₂-X pd0->pd_oxidative Oxidative Addition pd_transmetalation R¹-Pd(II)L₂-OR pd_oxidative->pd_transmetalation Metathesis (Base) pd_reductive R¹-Pd(II)L₂-R² pd_transmetalation->pd_reductive Transmetalation pd_reductive->pd0 Reductive Elimination aryl_halide R¹-X (Aryl Halide) aryl_halide->pd_oxidative boronic_acid R²-B(OH)₂ (Boronic Acid) boronate [R²-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronate Activation boronate->pd_reductive product R¹-R² (Biaryl Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Experimental Parameters

The success of a Suzuki coupling reaction, particularly with functionalized substrates, hinges on the careful selection of several key parameters.

  • Catalyst and Ligand Selection : While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a separate palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are known to form highly active catalysts that facilitate the coupling of challenging substrates, including electron-deficient aryl halides and sterically hindered partners.[15] For couplings involving aryl chlorides, which are less reactive than bromides or iodides, the use of such advanced ligands is often essential.[10]

  • Base Selection : The choice of base is critical as it not only facilitates transmetalation but can also influence side reactions.[11] Common inorganic bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[11] For substrates containing base-sensitive functional groups like esters or the carboxylic acid itself, milder bases such as potassium fluoride (KF) or potassium phosphate (K₃PO₄) may be preferable to prevent hydrolysis.[12][16] The solubility of the base in the chosen solvent system is also a key consideration.[17]

  • Solvent System : Suzuki reactions are often performed in biphasic mixtures, typically an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water.[1] The aqueous phase is necessary to dissolve the inorganic base, while the organic phase solubilizes the substrates and the catalyst complex.[18] The choice of solvent can significantly impact reaction rates and even selectivity.[19][20] For instance, polar aprotic solvents like DMF can be effective, but care must be taken as they can sometimes promote side reactions.[16][21]

  • Temperature : Most Suzuki couplings require heating to proceed at a reasonable rate, with temperatures typically ranging from 80-120 °C.[17][22] Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often reducing reaction times from hours to minutes and sometimes improving yields.[23][24]

Experimental Protocols

Safety Precaution : Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be toxic and should be handled with care.

Protocol 1: Conventional Heating Suzuki Coupling

This protocol describes a general procedure for the coupling of an aryl bromide derivative of this compound with a generic arylboronic acid.

Materials:

  • 4-Bromo-X-(1,1-difluoroethyl)benzoic acid derivative (1.0 mmol, 1.0 eq.)

  • Arylboronic acid (1.2 mmol, 1.2 eq.)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 eq.)

  • 1,4-Dioxane/Water (4:1 mixture), degassed (5 mL)

  • Schlenk flask or sealed vial, magnetic stir bar, condenser

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup : To a flame-dried Schlenk flask containing a magnetic stir bar, add the 4-bromo-X-(1,1-difluoroethyl)benzoic acid derivative (1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[22]

  • Solvent Addition : Add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.

  • Reaction Execution : Place the flask in a pre-heated oil bath at 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). If the product is a carboxylic acid, acidify the aqueous layer with 1M HCl to pH ~2-3 before extraction. Separate the organic layer.

  • Extraction : Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification : Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol offers an accelerated method suitable for rapid library synthesis and optimization.

Materials:

  • Same as Protocol 1, plus a dedicated microwave reactor and appropriate microwave vials.

Procedure:

  • Reaction Setup : In a 10 mL microwave vial equipped with a small magnetic stir bar, combine the 4-bromo-X-(1,1-difluoroethyl)benzoic acid derivative (0.5 mmol, 1.0 eq.), the arylboronic acid (0.6 mmol, 1.2 eq.), K₃PO₄ (1.0 mmol, 2.0 eq.), Pd(OAc)₂ (0.01 mmol, 2 mol%), and SPhos (0.02 mmol, 4 mol%).

  • Solvent Addition : Add 3 mL of degassed 4:1 1,4-dioxane/water.

  • Reaction Execution : Seal the vial with a cap. Place it in the microwave reactor and irradiate at 120 °C for 10-30 minutes.

  • Workup and Purification : After cooling to room temperature, perform the workup and purification steps as described in Protocol 1.

Experimental_Workflow start Start setup 1. Reaction Setup (Add Reagents, Catalyst, Ligand, Base) start->setup inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat Reaction (Conventional or Microwave) solvent->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Aqueous Workup (Extraction) monitor->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify end Pure Product purify->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the Suzuki coupling of a hypothetical substrate, 4-bromo-2-fluoro-1-(1,1-difluoroethyl)benzene, with various arylboronic acids. Yields are illustrative and will vary based on the specific substrates and precise conditions.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O100692
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (4)K₂CO₃Toluene/H₂O110888
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃DMF/H₂O901275
42-Thiopheneboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O100495
54-Cyanophenylboronic acidPdCl₂(dppf) (3)-K₂CO₃THF/H₂O801085
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst or oxidized ligand.2. Insufficiently inert atmosphere.3. Poor solubility of reagents.4. Inappropriate base or temperature.1. Use fresh catalyst/ligand; store properly under inert gas.[22]2. Ensure thorough degassing of solvent and proper inerting of the reaction vessel.[17]3. Screen different solvents or solvent mixtures (e.g., Toluene, DMF, THF).[25]4. Screen different bases (K₃PO₄, Cs₂CO₃) and optimize temperature.[17]
Protodeboronation 1. Boronic acid instability.2. Presence of excess water.3. Base is too harsh.1. Use the boronic acid immediately after purchase or convert to a more stable pinacol (BPin) or MIDA ester.[17]2. Use anhydrous solvents and dry reagents.[22]3. Switch to a milder base like KF or a weaker carbonate.[16]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction.2. Pd(II) precatalyst not fully reduced.1. Rigorously degas all solvents and maintain a positive pressure of inert gas.[25]2. Ensure proper precatalyst activation; sometimes adding a small amount of a reducing agent or using a Pd(0) source directly can help.
Hydrolysis of Ester Group 1. Base is too strong or reaction time is too long.1. Use a milder base (e.g., K₂CO₃, KF).[16]2. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of biaryl derivatives of this compound. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields and functional group tolerance. The protocols provided herein offer robust starting points for both conventional and microwave-assisted synthesis, enabling the efficient creation of novel fluorinated molecules for drug discovery and materials science. Understanding the underlying mechanism and potential pitfalls is key to troubleshooting and optimizing these powerful transformations.

References

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 4-(1,1-Difluoroethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the recrystallization of 4-(1,1-Difluoroethyl)benzoic acid (CAS No. 55805-14-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure successful purification of this compound.

Troubleshooting Guide: A Proactive Approach to Common Challenges

This section addresses specific issues that may arise during the recrystallization of this compound in a question-and-answer format. The advice provided is grounded in the principles of physical organic chemistry and extensive laboratory experience.

Q1: My compound "oiled out" instead of forming crystals upon cooling. What should I do?

A1: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid. This is a common issue when the melting point of the crude solid is lower than the boiling point of the solvent, or when the solution is supersaturated to a high degree. The presence of the difluoroethyl group can influence the crystal lattice energy, potentially making the compound more prone to oiling out compared to unsubstituted benzoic acid.

  • Immediate Corrective Actions:

    • Re-dissolve the oil: Gently reheat the mixture until the oil completely dissolves back into the solution.

    • Add more solvent: While hot, add a small amount of additional solvent (1-5% of the total volume) to slightly decrease the saturation.

    • Slow Cooling is Crucial: Allow the flask to cool very slowly. Insulate the flask with glass wool or a beaker to encourage gradual crystal nucleation. Rapid cooling is a primary cause of oiling out.

    • Scratching and Seeding: If crystals are slow to form, gently scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites. If available, adding a "seed crystal" of pure this compound can induce crystallization.

Q2: I have very poor recovery of my compound after recrystallization. What are the likely causes?

A2: Low recovery is a frequent challenge in recrystallization and can be attributed to several factors:

  • Excessive Solvent: Using too much solvent is the most common reason for poor recovery, as a significant portion of the compound will remain in the mother liquor even after cooling.

    • Solution: If you suspect you've used too much solvent, you can carefully evaporate some of it to concentrate the solution and then proceed with cooling.

  • Premature Crystallization: If the compound crystallizes too early, for instance during a hot filtration step, you will lose a substantial amount of product.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent premature crystallization.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your purified product.

    • Solution: Always use a minimal amount of ice-cold solvent to wash the crystals on the filter.

Q3: After recrystallization, my compound's melting point is still broad, and it appears impure. Why?

A3: A broad melting point range is a strong indicator of impurities. This can happen for a few reasons:

  • Inappropriate Solvent Choice: The chosen solvent may not be effective at leaving the specific impurities in the solution. Some impurities may have similar solubility profiles to the desired compound in that particular solvent.

    • Solution: A different recrystallization solvent or a multi-solvent system may be necessary. It is advisable to perform a solvent screen to identify the optimal solvent system (see Section 2).

  • Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice.

    • Solution: Ensure a slow cooling rate to allow for the formation of pure crystals.

  • Presence of Polymorphs: The existence of different crystalline forms (polymorphs) can sometimes result in complex melting behavior. Fluorinated compounds can sometimes exhibit polymorphism.[1][2]

    • Solution: Characterization by techniques such as powder X-ray diffraction (PXRD) or differential scanning calorimetry (DSC) can help identify the presence of multiple polymorphs.

Experimental Protocol: A Step-by-Step Guide to Recrystallization

Solvent Selection: The Foundation of a Successful Recrystallization

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The presence of the polar carboxylic acid group and the moderately polar gem-difluoroethyl group suggests that a range of solvents with varying polarities should be tested.

Table 1: Potential Solvents for Screening

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale
Water10080.1Benzoic acid has low solubility in cold water and high solubility in hot water. The fluorinated group may decrease aqueous solubility.
Ethanol7824.5Good general solvent for polar and moderately polar organic compounds.
Acetone5620.7Similar to ethanol, a good solvent for a range of polarities.[3]
Ethyl Acetate776.0A moderately polar solvent that is often effective for recrystallizing aromatic acids.
Toluene1112.4A less polar solvent that may be suitable if the compound is less polar than anticipated.
Heptane/Hexane~98 / ~69~1.9A non-polar solvent, likely to be used as an anti-solvent in a two-solvent system.

Solvent Screening Protocol:

  • Place approximately 20-30 mg of crude this compound into a small test tube.

  • Add the test solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it is clear that it is insoluble.

  • If the compound is insoluble at room temperature, gently heat the test tube in a warm water or sand bath.

  • If the compound dissolves upon heating, allow the test tube to cool to room temperature and then place it in an ice bath.

  • Observe for the formation of crystals. An ideal solvent will show significant crystal formation upon cooling.

dot

Solvent_Selection_Workflow start Start: Crude Compound solubility_test Test solubility in a single solvent at RT start->solubility_test dissolves_rt Dissolves at RT? solubility_test->dissolves_rt heat_solution Heat solution to boiling dissolves_rt->heat_solution No bad_solvent Unsuitable Solvent dissolves_rt->bad_solvent Yes dissolves_hot Dissolves when hot? heat_solution->dissolves_hot cool_solution Cool to RT, then ice bath dissolves_hot->cool_solution Yes dissolves_hot->bad_solvent No crystals_form Crystals form? cool_solution->crystals_form good_solvent Good Single Solvent crystals_form->good_solvent Yes two_solvent Consider Two-Solvent System crystals_form->two_solvent No

Caption: Decision workflow for single-solvent recrystallization screening.

Standard Recrystallization Protocol

This protocol should be adapted based on the results of your solvent screening.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture gently on a hotplate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decoloration (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a gravity filtration setup (funnel with fluted filter paper and receiving flask). Filter the hot solution quickly to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. To further maximize crystal formation, place the flask in an ice-water bath for at least 30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Characterization: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity. Further characterization by NMR, IR, and mass spectrometry is recommended to confirm the structure and purity. The melting point of the closely related 4-fluorobenzoic acid is around 185 °C, which can be used as a preliminary reference point.[4]

Frequently Asked Questions (FAQs)

Q4: What is the expected melting point of pure this compound?

A4: While a specific experimental value for this compound is not widely published, we can estimate it based on similar structures. For example, 4-fluorobenzoic acid has a melting point of approximately 185 °C.[4] The introduction of the difluoroethyl group may alter this, and an experimentally determined sharp melting point of your recrystallized material will be the best indicator of purity.

Q5: Are there any specific safety precautions I should take when working with this compound?

A5: Yes, proper safety measures are essential when handling any chemical, including fluorinated organic compounds.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.[5]

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Q6: How does the gem-difluoroethyl group affect the properties of the benzoic acid?

A6: The gem-difluoroethyl group (-CF2CH3) has several significant effects on the molecule's properties:

  • Electronic Effects: The two fluorine atoms are highly electronegative, making the -CF2- group a strong electron-withdrawing group. This can increase the acidity of the carboxylic acid compared to unsubstituted benzoic acid.

  • Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can affect its solubility in organic solvents and its biological activity.

  • Conformational Effects: The presence of the gem-difluoro group can influence the rotational barrier around the C-C bond and the overall conformation of the molecule, which in turn can affect its crystal packing.[6][7]

  • Metabolic Stability: In a pharmaceutical context, gem-difluoro groups are often introduced to block metabolic oxidation at that position, potentially increasing the compound's in vivo half-life.

Q7: Can I use a two-solvent system for recrystallization if I can't find a suitable single solvent?

A7: Absolutely. A two-solvent system is an excellent alternative when a single solvent does not provide the desired solubility profile. The ideal pair of solvents consists of one solvent in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "anti-solvent" or "bad" solvent). The two solvents must be miscible with each other.

  • General Procedure for a Two-Solvent Recrystallization:

    • Dissolve the crude compound in a minimal amount of the hot "good" solvent.

    • While the solution is still hot, add the "bad" solvent dropwise until the solution becomes faintly turbid (cloudy).

    • Add a few more drops of the hot "good" solvent to re-clarify the solution.

    • Allow the solution to cool slowly, as you would for a single-solvent recrystallization.

References

common impurities in 4-(1,1-Difluoroethyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex synthesis, this Technical Support Center guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions concerning the synthesis of 4-(1,1-Difluoroethyl)benzoic acid. As a key building block in pharmaceuticals and agrochemicals, its purity is paramount.[1][2] This document, designed from the perspective of a Senior Application Scientist, moves beyond simple protocols to explain the causality behind impurity formation and provides field-proven solutions.

Part 1: Troubleshooting Guide for Common Synthetic Issues

This section addresses specific experimental challenges in a direct question-and-answer format, focusing on the most common synthetic route: the deoxofluorination of 4-acetylbenzoic acid.

Question 1: My final product analysis (HPLC, NMR) shows a significant amount of unreacted 4-acetylbenzoic acid. What are the primary causes and how can I improve conversion?

Answer:

Incomplete conversion is a frequent issue in the deoxofluorination of ketones. The root cause typically lies in suboptimal reaction conditions or reagent stoichiometry.

  • Causality: The conversion of a carbonyl to a gem-difluoride using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® is a multi-step process. Insufficient reagent, low reaction temperature, or short reaction times can stall the reaction, leaving the starting ketone unreacted. Deactivated substrates, such as those with electron-withdrawing groups like the carboxylic acid on the aromatic ring, can be sluggish and require more forcing conditions.

  • Troubleshooting Steps:

    • Reagent Stoichiometry: Ensure at least 2.0 equivalents of the deoxofluorinating agent are used. For substrates known to be less reactive, increasing the equivalents to 2.5-3.0 can often drive the reaction to completion.

    • Temperature and Reaction Time: Gradually increase the reaction temperature. While starting at 0°C or room temperature is common to control exotherms, a final temperature of 60-80°C may be necessary. Monitor the reaction progress by TLC or a rapid LC-MS quench. If the reaction stalls, a higher temperature or extended reaction time is warranted.

    • Solvent Choice: Use an inert, non-coordinating solvent such as dichloromethane (DCM), dichloroethane (DCE), or toluene. Protic solvents or highly coordinating solvents like THF can consume the fluorinating reagent.

    • Reagent Quality: Deoxofluorinating reagents are highly sensitive to moisture. Ensure you are using a fresh bottle or a properly stored reagent under an inert atmosphere. Titration of the reagent may be necessary if its activity is in doubt.

Question 2: I'm observing a significant byproduct with a mass of +1F -1(OH) compared to the starting material (i.e., a monofluorinated species). How is this formed and how can it be minimized?

Answer:

The presence of a monofluorinated intermediate is a classic byproduct of incomplete deoxofluorination. This impurity is often a vinylic fluoride (4-(1-fluoroethenyl)benzoic acid) or a monofluorinated ethyl derivative.

  • Mechanistic Insight: The reaction proceeds through a hemi-ketal-like intermediate which then eliminates to form an oxocarbenium ion. Fluoride attack yields the monofluorinated species. A second sequence is required for the final fluorination. If conditions are not optimal, the reaction can stall at this monofluorinated stage. Another potential side reaction is the Fluoro-Pummerer rearrangement if sulfur-based reagents are used under certain conditions, which can lead to various fluorinated side products.[3][4]

  • Mitigation Strategies:

    • Optimize Reaction Conditions: The same strategies for driving the reaction to completion (see Question 1) apply here. Increasing temperature and reagent stoichiometry are the most effective ways to push the reaction past the monofluorinated intermediate to the desired gem-difluoride.

    • Choice of Fluorinating Agent: Some modern deoxyfluorination reagents are designed for higher reactivity and may reduce the formation of such intermediates. For particularly stubborn substrates, exploring alternatives to DAST, such as XtalFluor® or Fluolead™, might be beneficial.

    • Purification: If the monofluorinated impurity cannot be eliminated synthetically, it must be removed chromatographically. Due to the polarity difference between the gem-difluoro product and the more polar monofluorinated species, separation by silica gel chromatography is usually feasible.

Question 3: My reaction using an arylboronic acid precursor is plagued by a high-molecular-weight impurity, identified as 4,4'-biphenyldicarboxylic acid. What causes this homocoupling?

Answer:

This impurity arises from the undesired homocoupling of your starting arylboronic acid, a common side reaction in palladium or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-type couplings).[5]

  • Causality: Homocoupling is often promoted by the presence of oxygen, inappropriate ligand choice, or suboptimal base/solvent combinations. It competes with the desired cross-coupling of the arylboronic acid with the difluoroethyl source.

  • Preventative Measures:

    • Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction. Oxygen is a known promoter of homocoupling.

    • Ligand Selection: The choice of phosphine ligand is critical. Electron-rich, bulky ligands often favor the reductive elimination step of the cross-coupling pathway over the side reactions leading to homocoupling.

    • Controlled Addition: In some cases, slow addition of the arylboronic acid to the reaction mixture containing the catalyst and coupling partner can maintain a low concentration of the boronic acid, thereby disfavoring the bimolecular homocoupling reaction.

    • Alternative Methods: If homocoupling remains a persistent issue, consider alternative synthetic strategies, such as electrochemical difluoroethylation, which can proceed under metal-free conditions and avoid this specific side reaction.[6][7]

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities in the synthesis of this compound, and what is their origin?

The impurity profile is highly dependent on the synthetic route. However, for the most common methods, the following impurities are frequently encountered:

Impurity NameStructureOrigin
4-Acetylbenzoic acid C₉H₈O₃Unreacted Starting Material: From incomplete deoxofluorination.[8][9]
4-(1-Fluoroethenyl)benzoic acid C₉H₇FO₂Reaction Intermediate: Incomplete fluorination of the ketone.
Monofluorinated Byproducts C₉H₉FO₂Side Reaction: Over-reduction or alternative reaction pathways.
4,4'-Biphenyldicarboxylic acid C₁₄H₁₀O₄Homocoupling: Side reaction in arylboronic acid-based routes.
Solvent Adducts VariesSide Reaction: Reaction of reactive intermediates with the solvent.

FAQ 2: Which analytical techniques are most effective for identifying and quantifying these impurities?

A multi-technique approach is essential for robust impurity profiling.[10][11]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the purity of the final product and resolving it from starting materials and byproducts. A reverse-phase C18 column with a gradient of water/acetonitrile (often with 0.1% formic or trifluoroacetic acid) is a typical starting point.[12][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for the initial identification of unknown peaks seen in the HPLC chromatogram. It provides the molecular weight of the impurities, which is critical for proposing structures (e.g., confirming the presence of a monofluorinated species).[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. ¹⁹F NMR is particularly powerful for identifying all fluorine-containing species in a sample. The desired product will show a characteristic triplet (due to the CH₃ group), while impurities will have different signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities or residual solvents.

FAQ 3: What are the recommended general purification strategies for this compound?

  • Aqueous Workup: After quenching the reaction, an aqueous workup is critical. Washing with a mild base (e.g., sodium bicarbonate solution) will extract the acidic product and impurities into the aqueous layer. Subsequent acidification (e.g., with 1M HCl) will precipitate the desired product, leaving non-acidic impurities behind in the organic layer.[8]

  • Recrystallization: This is the most effective method for removing small amounts of closely related impurities. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Ethanol/water or toluene/heptane mixtures are common choices.

  • Silica Gel Chromatography: While less ideal for large-scale purification of the final product, it is essential if recrystallization fails to remove impurities with significantly different polarities (e.g., removing non-polar byproducts).

Part 3: Visualized Workflows and Protocols

Impurity Formation Pathway

The following diagram illustrates the primary synthetic route from 4-acetylbenzoic acid and the points at which common impurities arise.

G cluster_main Deoxofluorination Pathway cluster_impurities Common Impurities Start 4-Acetylbenzoic Acid (Starting Material) Intermediate Monofluorinated Intermediate Start->Intermediate Incomplete Fluorination (1 eq.) Impurity1 Unreacted Starting Material Start->Impurity1 Incomplete Conversion Product This compound (Target Product) Intermediate->Product Second Fluorination Impurity2 Monofluorinated Byproduct Intermediate->Impurity2 Reaction Stops

Caption: Key impurity formation points during deoxofluorination.

General Troubleshooting Workflow

When an unexpected impurity is detected, a systematic approach is required.

G A Unexpected Peak Detected (HPLC / TLC) B Characterize by LC-MS (Obtain Molecular Weight) A->B C Propose Putative Structure (Mass, Reactants, Pathway) B->C D Confirm Structure by NMR (¹H, ¹³C, ¹⁹F) C->D E Review Reaction Mechanism for Possible Side Reactions C->E G Develop Purification Strategy (Recrystallization / Chromatography) D->G F Adjust Reaction Conditions (Temp, Stoichiometry, Solvent) E->F F->G

Caption: Systematic workflow for impurity identification and mitigation.

Experimental Protocol: Purification by Recrystallization

This protocol provides a general method for purifying crude this compound.

  • Solvent Selection: Begin by performing small-scale solubility tests. Good solvent pairs include ethanol/water, isopropanol/water, and toluene/heptane. The goal is to find a system where the compound is soluble in the primary solvent when hot, but insoluble when cold, and the anti-solvent (e.g., water, heptane) is used to induce precipitation.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) required to fully dissolve the solid. Use a steam bath or a carefully controlled hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Induce Crystallization: Slowly add the warm anti-solvent (e.g., water) dropwise to the hot solution until it becomes faintly turbid. If too much is added, clarify the solution by adding a small amount of the hot primary solvent.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath for 30-60 minutes to maximize product precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by HPLC for purity and by melting point.

References

Technical Support Center: Grignard Synthesis of 4-(1,1-Difluoroethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Grignard synthesis of 4-(1,1-Difluoroethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific organometallic reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges and side reactions encountered during this synthesis.

Introduction: The Challenge of Synthesizing this compound via Grignard Reaction

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The Grignard reaction, a powerful tool for carbon-carbon bond formation, is a common method for this synthesis.[1][2] It involves the reaction of an aryl magnesium halide with carbon dioxide to produce the corresponding carboxylic acid.[1][3][4] However, the presence of the difluoroethyl group introduces specific challenges that can lead to a variety of side reactions, complicating the synthesis and reducing yields. This guide will provide a detailed exploration of these side reactions and offer practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Grignard synthesis of this compound?

A1: The most prevalent side reactions include:

  • Wurtz Coupling: Formation of a homocoupled dimer of the starting aryl halide.[5][6][7][8]

  • Protonolysis: The Grignard reagent is a strong base and will react with any available protic source, such as water, to form the corresponding alkane, quenching the reagent.[9][10][11]

  • Reaction with the Difluoroethyl Group: While the C-F bond is generally strong, under certain conditions, the Grignard reagent can interact with the difluoroethyl moiety, leading to undesired byproducts.[12][13][14]

  • Incomplete Carboxylation: The reaction with carbon dioxide may be incomplete, leading to unreacted Grignard reagent and a lower yield of the desired carboxylic acid.[15]

Q2: Why is Wurtz coupling a significant issue in this specific Grignard synthesis?

A2: Wurtz-type coupling occurs when a newly formed Grignard reagent molecule reacts with a molecule of the unreacted organic halide.[5][6][7] This side reaction is particularly problematic with aryl halides and can be exacerbated by several factors:

  • High Local Concentration of the Aryl Halide: Rapid addition of the aryl halide can create localized areas of high concentration, increasing the probability of the Grignard reagent reacting with the halide instead of the magnesium surface.[7]

  • Elevated Reaction Temperature: The Grignard formation is exothermic, and poor temperature control can lead to hotspots that favor the Wurtz coupling reaction.[7][16]

  • Solvent Choice: The choice of solvent can influence the rate of Wurtz coupling.[7][17]

Q3: How does trace moisture affect the reaction, and what are the primary sources of contamination?

A3: Grignard reagents are highly reactive towards protic sources, especially water.[9][10] This reaction, an acid-base neutralization, consumes the Grignard reagent and converts it into an alkane, drastically reducing the yield of the desired product.[9] The primary sources of water contamination are:

  • Solvent: Ethers like diethyl ether (Et₂O) and tetrahydrofuran (THF) are hygroscopic and can absorb moisture from the atmosphere.[9]

  • Glassware: Inadequately dried glassware is a common source of water.[18]

  • Starting Materials: The aryl halide and magnesium turnings can have adsorbed moisture.

  • Atmosphere: Exposure to the laboratory atmosphere can introduce moisture, especially on humid days.[19]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.

Observed Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Reaction fails to initiate (no turbidity, no exotherm) 1. Passivated magnesium surface (oxide layer).[15] 2. Insufficiently anhydrous conditions.[9] 3. Impure aryl halide.[9]1. Activate Magnesium: Use fresh, high-quality magnesium turnings.[9] Consider activating with a small crystal of iodine, 1,2-dibromoethane, or by crushing the turnings in a mortar and pestle to expose a fresh surface.[20] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).[18][21] Use freshly distilled, anhydrous solvents.[10] 3. Purify Starting Material: Pass the aryl halide through a short column of activated alumina to remove trace water and acidic impurities.[9]
Low yield of this compound 1. Significant Wurtz coupling.[7][8] 2. Protonolysis due to moisture.[9] 3. Incomplete carboxylation.1. Minimize Wurtz Coupling: Add the aryl halide solution dropwise to the magnesium suspension at a rate that maintains a steady, gentle reflux.[7] Maintain a low reaction temperature.[8] Consider using a solvent like 2-Methyltetrahydrofuran (2-MeTHF), which has been shown to suppress Wurtz coupling in some cases.[17][22] 2. Rigorous Anhydrous Technique: Review all drying procedures for glassware, solvents, and starting materials.[9] Maintain a positive pressure of inert gas throughout the reaction.[9] 3. Optimize Carboxylation: Use a large excess of freshly crushed dry ice to ensure complete reaction.[15][23] Pour the Grignard solution slowly onto the dry ice with vigorous stirring.[15]
Formation of a significant amount of biphenyl byproduct Wurtz coupling is the primary cause.[18]Follow the strategies outlined above for minimizing Wurtz coupling. Purification can be achieved by taking advantage of the acidic nature of the desired product. The carboxylic acid can be extracted into a basic aqueous solution, leaving the neutral biphenyl byproduct in the organic layer.
Reaction mixture becomes a thick, unstirrable solid Precipitation of the magnesium carboxylate salt after reaction with CO₂.[24]This is a common observation. Proceed to the quenching step. The addition of an aqueous acidic solution will dissolve the magnesium salts and protonate the carboxylate, typically resulting in a more manageable mixture.[24]

Experimental Protocols

Protocol 1: General Procedure for the Grignard Synthesis of this compound
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂), and an addition funnel. Maintain a positive pressure of dry nitrogen or argon throughout the experiment.

  • Grignard Reagent Formation:

    • Place activated magnesium turnings in the flask.

    • Add a small portion of a solution of 4-(1,1-Difluoroethyl)bromobenzene in anhydrous diethyl ether or THF to the magnesium.

    • Initiate the reaction by gentle warming if necessary. The reaction is indicated by the appearance of turbidity and a gentle reflux.[25]

    • Once initiated, add the remaining aryl halide solution dropwise from the addition funnel at a rate that maintains a steady reflux.[16]

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux until the magnesium is consumed.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice bath.

    • In a separate, large beaker, place a generous excess of freshly crushed dry ice.[15]

    • Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.[15][23]

    • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Work-up and Purification:

    • Slowly add a dilute strong acid (e.g., 6 M HCl) to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.[15][24]

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.[15]

    • Combine the organic extracts and wash with a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.[15]

    • Separate the aqueous bicarbonate layer and carefully acidify it with concentrated HCl to precipitate the this compound.[15][25]

    • Collect the precipitated product by vacuum filtration, wash with cold water, and dry thoroughly.[25]

Visualizing Reaction Pathways

To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key chemical transformations.

Grignard_Synthesis cluster_main Main Reaction Pathway cluster_side Side Reactions Aryl_Br 4-(1,1-Difluoroethyl)bromobenzene Grignard Grignard Reagent (Aryl-MgBr) Aryl_Br->Grignard + Mg Mg Mg Carboxylate Magnesium Carboxylate Salt Grignard->Carboxylate + CO₂ Wurtz Wurtz Coupling Product (Biphenyl Derivative) Grignard->Wurtz + Aryl-Br Protonolysis Protonolysis Product (1,1-Difluoroethyl)benzene Grignard->Protonolysis + H₂O CO2 CO₂ (Dry Ice) Product This compound Carboxylate->Product + H₃O⁺ H3O H₃O⁺ (Acidic Workup) H2O H₂O

Caption: Main reaction pathway versus common side reactions.

Troubleshooting_Flowchart Start Reaction Fails to Initiate? Activate_Mg Activate Mg Surface (I₂, 1,2-dibromoethane) Start->Activate_Mg Yes Low_Yield Low Product Yield? Start->Low_Yield No Dry_Glassware Ensure Anhydrous Conditions (Flame-dry, inert gas) Activate_Mg->Dry_Glassware Dry_Glassware->Low_Yield Slow_Addition Slow Halide Addition & Control Temperature Low_Yield->Slow_Addition Yes Purification_Issue Byproduct Contamination? Low_Yield->Purification_Issue No Optimize_Carboxylation Optimize Carboxylation (Excess dry ice, vigorous stirring) Slow_Addition->Optimize_Carboxylation Optimize_Carboxylation->Purification_Issue Acid_Base_Extraction Perform Acid-Base Extraction Purification_Issue->Acid_Base_Extraction Yes Success Successful Synthesis Purification_Issue->Success No Acid_Base_Extraction->Success

Caption: Troubleshooting workflow for the Grignard synthesis.

References

Technical Support Center: Scale-Up Synthesis of 4-(1,1-Difluoroethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(1,1-Difluoroethyl)benzoic acid (F-Et-BA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to pilot plant production. We will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and ground our recommendations in authoritative literature.

Introduction: The Synthetic Challenge

This compound is a critical building block in modern medicinal and agrochemical development.[1] The gem-difluoroethyl moiety is a bioisostere for carbonyl or sulfonyl groups, enhancing metabolic stability and lipophilicity, which can significantly improve the pharmacokinetic profile of a drug candidate. However, the introduction of this motif, particularly at scale, presents unique challenges, including handling hazardous reagents, controlling reaction exotherms, and preventing the formation of difficult-to-remove impurities.

This guide will focus on a common and scalable synthetic route: the difluoroalkylation of a 4-acetylbenzoic acid derivative, followed by hydrolysis. We will break down the process into key stages and address the most frequently encountered issues.

Overall Synthetic Workflow

The synthesis can be logically divided into three main stages: preparation of the starting material, the core difluorination reaction, and the final hydrolysis and purification. Each stage has its own set of critical parameters and potential pitfalls.

G cluster_0 Stage 1: Starting Material Prep cluster_1 Stage 2: Core Difluorination cluster_2 Stage 3: Hydrolysis & Purification A 4-Acetylbenzoic Acid B Esterification (e.g., Methyl 4-acetylbenzoate) A->B MeOH, H₂SO₄ (cat.) C Methyl 4-acetylbenzoate B->C D Difluorination with DAST or Deoxofluor C->D Fluorinating Agent E Methyl 4-(1,1-difluoroethyl)benzoate D->E Reaction Work-up F Methyl 4-(1,1-difluoroethyl)benzoate G Saponification F->G NaOH or KOH H Acidification & Isolation G->H HCl I Final Product: this compound H->I Recrystallization

Caption: A typical three-stage workflow for the synthesis of this compound.

Stage 1: Esterification of 4-Acetylbenzoic Acid

Rationale: Protecting the carboxylic acid as an ester prevents unwanted side reactions during the hazardous difluorination step. The methyl ester is commonly chosen due to its ease of formation and subsequent hydrolysis.

Frequently Asked Questions & Troubleshooting

Q1: My esterification reaction is incomplete, even after prolonged reaction times. What could be the cause?

A1: Incomplete esterification is often a result of equilibrium limitations or insufficient catalysis.

  • Causality: Fischer esterification is a reversible reaction. The presence of water, either from wet reagents or formed during the reaction, can shift the equilibrium back towards the starting materials.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use dry methanol and ensure your 4-acetylbenzoic acid is free of moisture.

    • Increase Catalyst Loading: While typically catalytic, a slight increase in the amount of sulfuric acid can improve reaction rates.

    • Water Removal: On a larger scale, consider using a Dean-Stark apparatus to remove water azeotropically as it forms.

    • Alternative Reagents: For difficult esterifications, consider using thionyl chloride in methanol. This reaction is irreversible and often goes to completion.

Q2: I am observing significant charring and dark coloration in my reaction mixture upon adding sulfuric acid. Why is this happening?

A2: This is likely due to sulfonation of the aromatic ring, a common side reaction if the temperature is not controlled.

  • Causality: Concentrated sulfuric acid is a strong sulfonating agent, especially at elevated temperatures. The aromatic ring of the benzoic acid derivative is susceptible to electrophilic aromatic substitution.

  • Troubleshooting Steps:

    • Temperature Control: Add the sulfuric acid slowly to the methanol at a low temperature (0-5 °C) before adding the 4-acetylbenzoic acid. Maintain a controlled temperature throughout the reaction, typically at reflux, but avoid excessive heating.

    • Order of Addition: Always add the acid to the alcohol, not the other way around, to manage the initial exotherm.

Stage 2: Geminal Difluorination

Rationale: This is the key transformation step. Deoxofluorinating agents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor) are commonly used to convert the ketone to the gem-difluoride.

Frequently Asked Questions & Troubleshooting

Q1: The yield of my difluorination reaction is low, and I'm isolating a complex mixture of byproducts. What are the likely side reactions?

A1: Low yields in deoxofluorination are often due to reagent decomposition, substrate instability, or competing reaction pathways.

  • Causality: DAST and related reagents are thermally unstable and can decompose, leading to reduced fluorinating power. Additionally, enolizable ketones can undergo side reactions like the formation of vinyl fluorides.

  • Troubleshooting Steps:

    • Reagent Quality: Use fresh, high-quality DAST or Deoxofluor. Older reagents can have lower potency.

    • Strict Temperature Control: Add the fluorinating agent at low temperatures (-78 °C is common for DAST) and allow the reaction to warm slowly. Uncontrolled exotherms are a primary cause of byproduct formation. For scale-up, reactor cooling capacity is a critical parameter.

    • Slow Addition: Add the fluorinating agent dropwise to a solution of the substrate. A rapid addition can lead to localized high concentrations and side reactions.

    • Quenching: Quench the reaction carefully at low temperature by slowly adding it to a cooled, saturated solution of sodium bicarbonate.

Q2: During scale-up, I'm finding it difficult to manage the reaction exotherm. What are the safety implications and how can I mitigate them?

A2: This is a critical safety concern. DAST can decompose violently, especially in the presence of impurities or at elevated temperatures.

  • Causality: The reaction of DAST with the ketone is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.

  • Safety Precautions:

    • Always conduct the reaction behind a blast shield in a well-ventilated fume hood.

    • Personnel must wear appropriate PPE, including face shields and acid-resistant gloves.[2]

    • Perform a risk assessment before scaling up any reaction.[3]

  • Mitigation Strategies:

    • Use a More Stable Reagent: Consider using Deoxofluor, which is known to be more thermally stable than DAST.

    • Dilution: Running the reaction at a lower concentration can help manage the exotherm, although this may impact reaction kinetics and throughput.

    • Controlled Addition: Use a syringe pump for slow, controlled addition of the fluorinating agent.

    • Reactor Design: For pilot-scale, use a jacketed reactor with efficient cooling and agitation to ensure uniform temperature distribution.

ParameterLaboratory Scale (1-10 g)Pilot Scale (1-10 kg)Key Considerations for Scale-Up
Fluorinating Agent DAST, DeoxofluorDeoxofluor often preferredThermal stability, cost, handling
Temperature -78 °C to RT-60 °C to 0 °C (reactor dependent)Efficient heat removal is critical
Addition Time 15-30 minutes2-4 hoursControl exotherm, minimize side reactions
Agitation Magnetic stirrerOverhead mechanical stirrerEnsure homogeneity and heat transfer
Quenching Pouring into bicarb solutionReverse addition into quench solutionControl gas evolution (HF) and exotherm

Table 1: Comparison of Key Parameters for Difluorination at Different Scales.

Stage 3: Hydrolysis and Purification

Rationale: The final steps involve converting the ester back to the carboxylic acid and purifying the product to meet specifications for pharmaceutical or other high-purity applications.

Frequently Asked Questions & Troubleshooting

Q1: My saponification (hydrolysis) is sluggish. How can I drive it to completion?

A1: Incomplete saponification can be due to poor solubility or insufficient reaction time/temperature.

  • Causality: The difluoroethyl ester may have limited solubility in a purely aqueous base.

  • Troubleshooting Steps:

    • Add a Co-solvent: Use a mixture of water and a water-miscible organic solvent like methanol, ethanol, or THF to improve solubility.

    • Increase Temperature: Gently heating the reaction mixture (e.g., to 50-60 °C) will increase the rate of hydrolysis.

    • Monitor Progress: Use TLC or HPLC to monitor the disappearance of the starting material.

Q2: During recrystallization, my product is oiling out instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute is not sufficiently soluble in the hot solvent or comes out of solution above its melting point.

  • Causality: An inappropriate solvent system is the most common cause. The presence of impurities can also depress the melting point and interfere with crystallization.

  • Troubleshooting Steps:

    • Solvent System Selection: A common and effective system for benzoic acids is recrystallization from water or a mixed solvent system like ethanol/water or toluene.[4]

    • Temperature Management: Ensure the product is fully dissolved at the boiling point of the solvent. Allow the solution to cool slowly and undisturbed to promote crystal growth. Rapid cooling often leads to oiling or the formation of fine, impure needles.

    • Seeding: If slow cooling doesn't work, add a small seed crystal of pure product to induce crystallization once the solution is saturated.

    • Purification Pre-check: If the material is very impure, consider a preliminary purification step like a charcoal treatment or a quick filtration through a silica plug before attempting recrystallization.

Q3: How do I confirm the purity of my final product at scale?

A3: A combination of analytical techniques should be used to ensure the final product meets the required specifications.

  • HPLC/UHPLC: This is the primary method for determining purity and quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a formic or phosphoric acid modifier) is a good starting point.[5][6]

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the final compound and identifying any fluorinated or other organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point is a good indicator of high purity.

G A Crude this compound B Dissolve in Hot Solvent (e.g., Toluene or EtOH/Water) A->B C Slow Cooling to Room Temp B->C I Oiling Out? C->I D Ice Bath Cooling E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Under Vacuum F->G H Pure Crystalline Product G->H I->D No J Add More Hot Solvent, Re-heat I->J Yes J->C

References

Technical Support Center: Synthesis of 4-(1,1-Difluoroethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(1,1-Difluoroethyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. This compound is a critical building block in the development of novel pharmaceuticals and agrochemicals, where the gem-difluoroethyl moiety often enhances metabolic stability and bioavailability[1]. However, its synthesis can present significant challenges, including low yields, difficult purifications, and the handling of hazardous reagents.

This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges, optimize your reaction conditions, and improve your overall yield and purity.

Section 1: Overview of Primary Synthetic Strategies

The most prevalent and direct method for synthesizing this compound involves the deoxyfluorination of a corresponding carbonyl compound. The two primary routes starting from commercially available materials are outlined below.

  • Route A: Deoxyfluorination of 4-Acetylbenzoic Acid (or its Ester) : This is the most common approach. The ketone of 4-acetylbenzoic acid or its ester derivative (e.g., methyl 4-acetylbenzoate) is directly converted to the gem-difluoride group using a deoxyfluorinating agent. The ester is often preferred to prevent side reactions involving the acidic carboxylic acid proton.

  • Route B: Oxidation of a Difluoroethyl Precursor : An alternative route involves the synthesis of 4-(1,1-difluoroethyl)toluene, followed by oxidation of the methyl group to a carboxylic acid. This can be a multi-step process but may be advantageous in certain contexts.

Synthetic_Routes cluster_route_a Route A: Deoxyfluorination cluster_route_b Route B: Oxidation A1 4-Acetylbenzoic Acid or Methyl 4-Acetylbenzoate A2 This compound or its Methyl Ester A1->A2 Deoxyfluorination (e.g., DAST, Deoxo-Fluor®) Final Target Molecule: This compound A2->Final Hydrolysis (if ester) B1 4-Ethyltoluene B2 4-(1,1-Difluoroethyl)toluene B1->B2 Fluorination B3 This compound B2->B3 Oxidation (e.g., KMnO4) B3->Final Start Common Starting Materials Start->A1 Start->B1

Caption: Primary synthetic routes to this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis, primarily focusing on the critical deoxyfluorination step of Route A.

Troubleshooting_Workflow cluster_incomplete Incomplete Reaction cluster_byproducts Side Reactions cluster_tar Decomposition start_node Low Yield or Reaction Failure decision_node decision_node start_node->decision_node Analyze Crude Mixture (TLC, LC-MS, NMR) action_node1 Potential Causes: - Insufficient Reagent/Time/Temp - Reagent Deactivation (Moisture) - Poor Solubility decision_node->action_node1 Starting Material Dominant action_node2 Potential Causes: - Temperature too high - Incorrect stoichiometry - Non-selective reagents decision_node->action_node2 Byproducts Observed action_node3 Potential Causes: - Highly exothermic reaction - Temperature runaway - Reagent instability decision_node->action_node3 Complex Mixture/ Tar Formation action_node action_node end_node Yield Improved sol1 Solutions: - Increase reagent stoichiometry - Extend reaction time or increase temp. - Ensure anhydrous conditions - Screen solvents action_node1->sol1 sol2 Solutions: - Lower reaction temperature - Slow reagent addition - Optimize stoichiometry - Protect functional groups action_node2->sol2 sol3 Solutions: - Cool reaction before/during addition - Use a higher-boiling solvent - Add reagent portion-wise action_node3->sol3 sol1->end_node sol2->end_node sol3->end_node

References

preventing decomposition of 4-(1,1-Difluoroethyl)benzoic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(1,1-Difluoroethyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and reactivity of this valuable synthetic intermediate. Our goal is to help you anticipate and prevent potential decomposition during your chemical transformations.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and stability of this compound.

Q1: What is the primary decomposition pathway for this compound?

A1: The most probable decomposition pathway under thermal stress is decarboxylation , where the carboxylic acid group is lost as carbon dioxide (CO₂). This is a known reaction for benzoic acids, and the presence of the electron-withdrawing 1,1-difluoroethyl group can facilitate this process at lower temperatures compared to unsubstituted benzoic acid.[1] While direct studies on this specific molecule are limited, it is prudent to assume that temperatures exceeding 150-200°C could initiate decarboxylation, especially in the presence of metal catalysts like copper or under strongly basic conditions.[1][2]

Q2: Is the 1,1-difluoroethyl group stable to common reaction conditions?

A2: The gem-difluoroalkyl group is generally considered to be robust and is often incorporated into molecules to enhance metabolic stability. However, it is not completely inert. Prolonged exposure to very strong acidic or basic conditions, particularly at elevated temperatures, could potentially lead to hydrolysis, although this is less likely than decarboxylation of the benzoic acid moiety. The C-F bonds are strong, but harsh conditions can promote unwanted side reactions.

Q3: How should I store this compound to ensure its stability?

A3: For long-term storage, keep the compound in a tightly sealed container in a cool, dry place, protected from light. A refrigerator (2-8 °C) is suitable. For short-term laboratory use, storage on the benchtop at ambient temperature is acceptable, provided it is protected from moisture.

Troubleshooting Guides for Common Reactions

This section provides detailed advice for specific synthetic transformations involving this compound.

Amide Bond Formation

Amide coupling is one of the most frequent applications for this molecule. Success depends on the choice of coupling reagents and reaction conditions.

Issue 1: Low yield or no reaction when using EDC/HOBt.

  • Potential Cause: this compound is moderately electron-deficient due to the difluoroethyl group. This can reduce the nucleophilicity of the carboxylate, making activation with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) sluggish. Furthermore, if the amine coupling partner is also electron-deficient (e.g., an aniline), the reaction can be particularly challenging.[3]

  • Troubleshooting Steps:

    • Increase Equivalents: Use a slight excess of EDC and HOBt (1.2-1.5 equivalents each).

    • Add a Nucleophilic Catalyst: Include a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) to facilitate the formation of a more reactive acyl-pyridinium intermediate.[3] Be cautious, as DMAP can sometimes increase racemization in chiral substrates.[4]

    • Solvent Choice: Ensure you are using a polar aprotic solvent like DMF or NMP to ensure all components are fully dissolved.

    • Switch Coupling Reagent: If the reaction remains sluggish, consider a more potent activating agent like HATU.

Issue 2: Complex reaction mixture and difficult purification with HATU.

  • Potential Cause: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent but can lead to side products if not used correctly. The tetramethylurea byproduct can sometimes be difficult to remove.[5] Also, pre-mixing HATU with the amine before adding the carboxylic acid can lead to the formation of a guanidinium byproduct, consuming the amine.[6]

  • Troubleshooting Steps:

    • Correct Order of Addition: Always pre-activate the carboxylic acid with HATU and a non-nucleophilic base (like DIPEA or triethylamine) for 15-30 minutes before adding the amine.

    • Work-up Procedure: During work-up, wash the organic layer with an aqueous lithium chloride (LiCl) solution (e.g., 5%) to help remove DMF and water-soluble byproducts.[7] An acidic wash (e.g., 1N HCl) will remove the base, and a basic wash (e.g., saturated NaHCO₃) will remove unreacted carboxylic acid and HOBt.

    • Solvent Selection: If purification remains an issue, consider switching from DMF to a solvent that is easier to remove, such as dichloromethane (DCM) or acetonitrile (ACN), if solubility allows.[7]

Workflow for Amide Coupling Troubleshooting

G start Amide Coupling Fails reagent Coupling Reagent Used? start->reagent edc EDC/HOBt reagent->edc hatu HATU reagent->hatu edc_q1 Is amine electron-deficient? edc->edc_q1 hatu_q1 Correct order of addition? hatu->hatu_q1 edc_sol1 Increase EDC/HOBt eq. Add cat. DMAP edc_q1->edc_sol1 Yes edc_sol2 Switch to HATU edc_q1->edc_sol2 Still fails hatu_sol1 Pre-activate acid with HATU/base before adding amine. hatu_q1->hatu_sol1 No hatu_q2 Purification issues? hatu_q1->hatu_q2 Yes hatu_sol2 Use LiCl wash for workup. Consider alternative solvent to DMF. hatu_q2->hatu_sol2 Yes G cluster_0 Protection cluster_1 Intermediate Reactions cluster_2 Deprotection Start This compound Protected Protected Acid (e.g., Benzyl Ester) Start->Protected BnBr, K2CO3 Reaction Perform Reaction (e.g., Grignard Addition) Protected->Reaction Intermediate Protected Product Reaction->Intermediate Final Final Product with Free Carboxylic Acid Intermediate->Final H2, Pd/C

References

Technical Support Center: Purity Assessment of 4-(1,1-Difluoroethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analytical purity assessment of 4-(1,1-Difluoroethyl)benzoic acid. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to ensure the quality, reliability, and consistency of your analytical results.

Section 1: Introduction to Purity Assessment

The purity of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical quality attribute. Impurities can arise from the manufacturing process, degradation, or storage and may impact the efficacy and safety of the final drug product.[1] Therefore, robust and validated analytical methods are essential.

This guide focuses on the most common and effective techniques for this purpose, emphasizing not just the "how" but the "why" behind each methodological choice. All analytical procedures must be validated to ensure they are suitable for their intended purpose, covering aspects like specificity, accuracy, precision, and linearity.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for Analysis
Chemical Formula C₉H₈F₂O₂Guides mass spectrometry analysis.
Molecular Weight 186.16 g/mol Essential for calculating concentrations and molar responses.
Structure Aromatic Carboxylic AcidDictates solubility (pH-dependent) and chromophore for UV detection. The difluoroethyl group influences polarity.
pKa (estimated) ~3.5 - 4.5Critical for HPLC mobile phase pH selection to ensure consistent retention and peak shape.
UV λmax (estimated) ~230-240 nmOptimal wavelength for UV detection in HPLC, providing high sensitivity.
Section 2: High-Performance Liquid Chromatography (HPLC) - The Primary Technique

For non-volatile, UV-active compounds like this compound, Reversed-Phase HPLC (RP-HPLC) is the gold standard for purity and impurity determination.[3] It offers excellent resolution, sensitivity, and reproducibility.

Frequently Asked Questions (FAQs): HPLC Purity Analysis

Q1: What is a good starting point for an RP-HPLC method? A typical starting point involves a C18 column with a mobile phase of acetonitrile (ACN) and a buffered aqueous phase. Given the acidic nature of the analyte, the aqueous phase should be buffered to a pH of around 2.5-3.5. This suppresses the ionization of the carboxylic acid group, leading to better retention and sharper, more symmetrical peaks. A common buffer is 0.1% phosphoric acid or formic acid in water.[4]

Q2: How do I select the appropriate column? A standard L1 packing (C18) column, typically 150 mm x 4.6 mm with 3 or 5 µm particles, is a robust choice. For higher resolution of closely eluting impurities, a column with a different selectivity (e.g., a Phenyl-Hexyl or a polar-embedded phase) can be explored. Always use a guard column with the same packing material to protect the analytical column from contamination and extend its life.[5]

Q3: Why is my peak for this compound tailing? Peak tailing for acidic compounds is often caused by secondary interactions between the analyte and residual, un-capped silanol groups on the silica support of the column. This can be mitigated by:

  • Lowering Mobile Phase pH: Using a buffer at pH < 3.5 ensures the analyte is in its neutral, protonated form, minimizing interactions with silanols.

  • Using a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols.

  • Lowering Sample Concentration: Overloading the column can lead to fronting or tailing.[6]

Q4: My retention times are drifting. What's the cause? Retention time instability is a common issue with several potential causes:

  • Inadequate Column Equilibration: Ensure the column is equilibrated with the mobile phase for at least 15-20 column volumes before the first injection.[7]

  • Mobile Phase Composition Change: This can happen due to solvent evaporation or improper mixing. Prepare fresh mobile phase daily and keep solvent reservoirs covered.[6][8]

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as even minor changes can affect retention.[6][7]

  • Pump Issues or Leaks: Check for leaks in the system and ensure the pump is delivering a consistent flow rate.[8][9]

Troubleshooting Guide: Common HPLC Issues

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Experimental Protocol: RP-HPLC Method for Purity

This protocol describes a general-purpose, stability-indicating method. It must be fully validated according to ICH guidelines before use in a regulated environment.[10][11]

  • Instrumentation:

    • HPLC system with gradient pump, autosampler, column oven, and UV/DAD detector.

  • Chromatographic Conditions:

    • Column: InertSustain C18, 250 x 4.6 mm, 5 µm (or equivalent).[12]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.[12]

    • Detection Wavelength: 230 nm.[12]

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 30
      25 80
      30 80
      31 30

      | 40 | 30 |

  • Sample and Standard Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in diluent to a final concentration of ~0.5 mg/mL.

    • Sample Solution: Prepare the test sample at the same concentration as the standard solution.

  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of the standard solution.

    • Acceptance Criteria:

      • Tailing Factor: ≤ 1.5.

      • Theoretical Plates (N): ≥ 2000.

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

  • Analysis and Calculation:

    • Inject the sample solution.

    • Calculate the percentage of each impurity using the area percent method (assuming a relative response factor of 1.0 for unknown impurities unless otherwise determined).

    • % Impurity = (Area_impurity / Total_Area) * 100

Section 3: Complementary Analytical Techniques

While HPLC is the primary workhorse, other techniques are invaluable for comprehensive characterization.

Frequently Asked Questions (FAQs): GC, NMR, and MS Analysis

Q1: When should I use Gas Chromatography (GC) instead of HPLC? GC is ideal for analyzing volatile or semi-volatile impurities that may not be detected by HPLC.[1] For this compound, this could include residual solvents from the synthesis or volatile starting materials. Since the parent compound is a non-volatile carboxylic acid, it requires derivatization (e.g., silylation) to become volatile enough for GC analysis.[13]

Q2: How can Nuclear Magnetic Resonance (NMR) spectroscopy be used for purity assessment? NMR provides structural information and can be used for quantitative analysis (qNMR).

  • ¹H and ¹³C NMR: Confirm the structure of the main component and identify impurities by their unique signals.

  • ¹⁹F NMR: This is particularly useful for fluorinated compounds. The difluoroethyl group will have a distinct signal, and fluorine-containing impurities will be readily apparent.

  • Quantitative NMR (qNMR): By adding a certified internal standard with a known concentration, the absolute purity of the this compound can be determined without needing a reference standard of the API itself.

Q3: What is the role of Mass Spectrometry (MS)? MS is a powerful tool for identification. When coupled with HPLC (LC-MS), it can provide the molecular weight of impurities as they elute from the column. Tandem MS (MS/MS) can fragment the impurity ions, giving clues to their structure. This is critical for identifying unknown degradation products or process-related impurities.[1]

Section 4: Method Validation and Forced Degradation Studies

A purity method is only reliable if it is proven to be "stability-indicating." This means the method can separate the main compound from any potential degradation products.[14] Forced degradation studies are the primary way to demonstrate this.[3]

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Frequently Asked Questions (FAQs): Stability-Indicating Methods

Q1: What are forced degradation studies? These are studies where the drug substance is intentionally exposed to harsh conditions to produce degradation products.[3][15] The goal is to achieve a modest amount of degradation (typically 5-20%) to ensure that any resulting impurities can be detected by the analytical method.[16][17]

Q2: What conditions are typically used? According to ICH guidelines, the following conditions should be investigated[3][17]:

  • Acid Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60 °C).

  • Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

  • Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Dry heat (e.g., 80-100 °C).

  • Photolytic Degradation: Exposure to light with a specific illumination (e.g., 1.2 million lux hours) and UV energy.

Experimental Protocol: Forced Degradation Study
  • Preparation: Prepare separate solutions of this compound (e.g., at 0.5 mg/mL) for each stress condition. Include a control sample stored under normal conditions.

  • Stress Application:

    • Acid/Base: Add an equal volume of 0.2 M HCl or 0.2 M NaOH to the sample solution to achieve a final acid/base concentration of 0.1 M. Monitor over time (e.g., 2, 4, 8, 24 hours) at 60 °C.

    • Oxidation: Add an appropriate volume of H₂O₂ to achieve a final concentration of ~3%. Leave at room temperature and monitor.

    • Thermal: Store the solid sample in an oven at 80 °C for a defined period (e.g., 48 hours).

    • Photolytic: Expose the sample (solid and in solution) in a photostability chamber.

  • Neutralization & Analysis: Before injection, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively. Dilute all samples to the target concentration and analyze using the validated HPLC method.

  • Evaluation:

    • Examine the chromatograms for new peaks corresponding to degradation products.

    • Ensure all degradant peaks are well-resolved from the main peak (Resolution > 2.0).

    • Perform peak purity analysis using a Diode Array Detector (DAD) to confirm that the main peak is spectrally pure and not co-eluting with any impurities.

References

Technical Support Center: Synthesis of 4-(1,1-Difluoroethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(1,1-Difluoroethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions in a user-friendly format. The difluoroethyl group is a valuable moiety in medicinal chemistry, known to enhance the bioavailability and metabolic stability of drug candidates.[1] This guide will address common challenges encountered during its synthesis to empower you to navigate this important chemical transformation successfully.

I. Synthetic Strategies and Key Considerations

The synthesis of this compound is primarily approached via two common routes, each with its own set of potential challenges.

Route 1: Deoxofluorination of a 4-Acetylbenzoic Acid Derivative

This is a widely employed method that involves the conversion of a carbonyl group to a geminal difluoride. The synthesis typically starts with a readily available 4-acetylbenzoic acid derivative, which is then subjected to deoxofluorination using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

Route 2: Grignard Reaction and Carboxylation

An alternative approach involves the formation of a Grignard reagent from a suitable 4-halo-1-(1,1-difluoroethyl)benzene precursor, followed by carboxylation with carbon dioxide.

Below is a visual representation of these two synthetic pathways:

Synthetic_Routes cluster_0 Route 1: Deoxofluorination cluster_1 Route 2: Grignard Reaction 4-Acetylbenzoic_acid_ester 4-Acetylbenzoic acid ester Methyl_4-(1,1-difluoroethyl)benzoate Methyl 4-(1,1-difluoroethyl)benzoate 4-Acetylbenzoic_acid_ester->Methyl_4-(1,1-difluoroethyl)benzoate DAST or Deoxo-Fluor 4-(1,1-Difluoroethyl)benzoic_acid_1 This compound Methyl_4-(1,1-difluoroethyl)benzoate->4-(1,1-Difluoroethyl)benzoic_acid_1 Hydrolysis 4-Bromo-1-(1,1-difluoroethyl)benzene 4-Bromo-1-(1,1-difluoroethyl)benzene Grignard_reagent Grignard Reagent 4-Bromo-1-(1,1-difluoroethyl)benzene->Grignard_reagent Mg, THF 4-(1,1-Difluoroethyl)benzoic_acid_2 This compound Grignard_reagent->4-(1,1-Difluoroethyl)benzoic_acid_2 1. CO2 2. H3O+

Diagram 1: Primary synthetic routes to this compound.

II. Troubleshooting Guide: Deoxofluorination Route

This section will address common issues encountered when synthesizing this compound via the deoxofluorination of a 4-acetylbenzoic acid derivative.

Frequently Asked Questions (FAQs)

Q1: My deoxofluorination reaction is showing low conversion of the starting material. What are the possible causes and how can I improve the yield?

A1: Low conversion in deoxofluorination reactions can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reagent Quality: Deoxofluorinating reagents like DAST are moisture-sensitive. Ensure you are using a fresh bottle or a properly stored reagent. Older or improperly stored DAST can hydrolyze, reducing its activity.

  • Reaction Temperature: While reactions with DAST are often initiated at low temperatures (-78 °C), they typically require warming to room temperature or even gentle heating to drive the reaction to completion, especially with less reactive ketones. However, be cautious not to heat DAST above 90°C as it can detonate. Deoxo-Fluor is more thermally stable and can be a safer alternative for reactions requiring higher temperatures.

  • Reaction Time: The conversion of ketones to geminal difluorides can be slower than that of alcohols. Ensure you are allowing sufficient reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Stoichiometry: An excess of the deoxofluorinating agent (typically 1.5 to 2.5 equivalents) is often necessary to ensure complete conversion.

Q2: I am observing a significant amount of a vinyl fluoride byproduct in my reaction mixture. How can I minimize its formation?

A2: The formation of a vinyl fluoride byproduct is a known side reaction in the deoxofluorination of enolizable ketones. This occurs through an elimination pathway. To minimize this:

  • Choice of Reagent: Some studies suggest that Deoxo-Fluor may give less of the elimination byproduct compared to DAST.

  • Reaction Conditions: Running the reaction at lower temperatures for a longer duration can sometimes favor the desired substitution over elimination.

  • Solvent: The choice of solvent can influence the reaction pathway. Aprotic solvents like dichloromethane (DCM) are commonly used.

Q3: My reaction has worked, but I am struggling with the purification of the final product after hydrolysis of the methyl ester. What is a good purification strategy?

A3: The purification of this compound can be challenging due to its polarity and potential for co-elution with byproducts.

  • Acid-Base Extraction: A primary and effective method is to utilize the acidic nature of the carboxylic acid.

    • After hydrolysis, neutralize the reaction mixture and extract it with an organic solvent (e.g., ethyl acetate) to remove any neutral organic impurities.

    • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of around 2-3.

    • The desired benzoic acid derivative should precipitate out. If it doesn't, extract the acidified aqueous layer with an organic solvent like ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallization: The crude solid can often be purified by recrystallization. Experiment with different solvent systems. A common starting point is a mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, heptane).

  • Column Chromatography: If extraction and recrystallization are insufficient, column chromatography on silica gel can be employed. A gradient elution with a mixture of hexanes and ethyl acetate, often with the addition of a small amount of acetic acid (0.5-1%) to the eluent, can help to obtain a pure product by preventing streaking on the column.

Experimental Protocol: Deoxofluorination and Hydrolysis

Step 1: Deoxofluorination of Methyl 4-acetylbenzoate

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, dissolve methyl 4-acetylbenzoate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.5 - 2.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 4-(1,1-difluoroethyl)benzoate.

Step 2: Hydrolysis to this compound

  • Dissolve the crude methyl 4-(1,1-difluoroethyl)benzoate in a mixture of methanol and water.

  • Add sodium hydroxide (2.0 - 3.0 eq) and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexanes or ether) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

III. Troubleshooting Guide: Grignard Reaction Route

This section addresses common issues when synthesizing this compound via a Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction is not initiating. What should I do?

A1: Failure to initiate is a classic Grignard reaction problem. Here are the most common culprits and their solutions:

  • Moisture: Grignard reagents are extremely sensitive to water. Ensure all glassware is rigorously flame-dried or oven-dried and assembled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, typically anhydrous diethyl ether or tetrahydrofuran (THF).

  • Magnesium Surface: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction.

    • Activation: Crush the magnesium turnings in a mortar and pestle just before use to expose a fresh surface.

    • Chemical Activation: Add a small crystal of iodine to the reaction flask. The iodine reacts with the magnesium surface, cleaning it. The disappearance of the iodine color is often an indicator that the reaction has initiated. A few drops of 1,2-dibromoethane can also be used as an activator.

  • Initiation Temperature: Sometimes, gentle warming with a heat gun can help to initiate the reaction. Once it starts, it is often exothermic and may require cooling to maintain a gentle reflux.

Q2: The yield of my desired carboxylic acid is low, and I have a significant amount of a biphenyl byproduct. How can I improve this?

A2: The formation of a biphenyl byproduct is due to a Wurtz-type coupling reaction between the Grignard reagent and the starting aryl halide. To minimize this:

  • Slow Addition: Add the aryl halide solution to the magnesium suspension slowly and dropwise. This maintains a low concentration of the aryl halide in the reaction mixture, favoring the reaction with magnesium over the coupling side reaction.

  • Temperature Control: Maintain a gentle reflux during the addition. If the reaction becomes too vigorous, it can promote side reactions.

Q3: During the carboxylation step with dry ice, my yield is inconsistent. What are the best practices for this step?

A3: The carboxylation step is crucial for a good yield.

  • Use of Dry Ice: Use a large excess of freshly crushed dry ice. Do not use old, wet dry ice, as the water will quench the Grignard reagent.

  • Addition Method: Pour the Grignard solution slowly onto the crushed dry ice with vigorous stirring. Do not add the dry ice to the Grignard solution, as this can lead to localized warming and side reactions.

  • Atmosphere: Perform the carboxylation under an inert atmosphere to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.

Troubleshooting Flowchart for Grignard Reaction Initiation

Grignard_Troubleshooting Start Grignard Reaction Not Initiating Check_Dryness Are all glassware and solvents scrupulously dry? Start->Check_Dryness Dry_Apparatus Flame-dry all glassware under vacuum and use freshly opened anhydrous solvent. Check_Dryness->Dry_Apparatus No Check_Mg Is the magnesium activated? Check_Dryness->Check_Mg Yes Dry_Apparatus->Check_Mg Activate_Mg Crush Mg turnings and/or add a crystal of iodine. Check_Mg->Activate_Mg No Check_Initiation Have you tried gentle heating? Check_Mg->Check_Initiation Yes Activate_Mg->Check_Initiation Gentle_Heat Briefly warm the flask with a heat gun. Check_Initiation->Gentle_Heat No Success Reaction Initiated Check_Initiation->Success Yes Gentle_Heat->Success

Diagram 2: Decision tree for troubleshooting Grignard reaction initiation.

IV. Data Summary and Key Reagent Properties

ReagentMolar Mass ( g/mol )Key PropertiesHandling Precautions
DAST 161.2Yellow liquid, potent deoxofluorinating agent.Highly moisture-sensitive, thermally unstable (can detonate >90°C), corrosive. Handle under inert atmosphere.
Deoxo-Fluor 221.23Colorless to yellow liquid, deoxofluorinating agent.More thermally stable than DAST, but still highly moisture-sensitive and corrosive. Handle under inert atmosphere.
Magnesium 24.31Solid metal turnings.Flammable solid. The surface can be passivated by an oxide layer.
Dry Ice (CO2) 44.01Solid.Cryogenic, handle with appropriate gloves to avoid frostbite.

V. Concluding Remarks

The synthesis of this compound, while presenting some challenges, is a manageable process with careful attention to reaction conditions and purification techniques. The deoxofluorination route is often preferred due to the commercial availability of the starting materials. However, the Grignard route can be a viable alternative. By understanding the potential pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers can improve the efficiency and success rate of this important synthesis.

VI. References

  • Organic Syntheses. Grignard Reaction General Procedure. Available from: --INVALID-LINK--

  • MySkinRecipes. This compound. Available from: --INVALID-LINK--

  • Benchchem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. Available from: --INVALID-LINK--

  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: --INVALID-LINK--

  • Organic Syntheses. Procedure for Deoxofluorination. Available from: --INVALID-LINK--

  • Benchchem. Hydrolysis of Methyl 4-formylbenzoate back to the carboxylic acid. Available from: --INVALID-LINK--

  • Reddit. Grignard Formation - Troubleshooting and Perfecting. Available from: --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to 4-(1,1-Difluoroethyl)benzoic acid and 4-(Trifluoromethyl)benzoic acid for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorinated alkyl groups is a cornerstone for optimizing molecular properties. Among the vast array of available building blocks, 4-(1,1-Difluoroethyl)benzoic acid and 4-(Trifluoromethyl)benzoic acid have emerged as critical intermediates. While structurally similar, the subtle difference between the difluoroethyl (-CF2CH3) and trifluoromethyl (-CF3) moieties imparts distinct physicochemical and metabolic characteristics. This guide provides an in-depth, objective comparison of these two compounds, supported by experimental data and established scientific principles, to aid researchers, scientists, and drug development professionals in selecting the optimal building block for their specific application.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. The substitution of a single fluorine for a methyl group between these two compounds leads to significant, predictable shifts in acidity and lipophilicity.

PropertyThis compound4-(Trifluoromethyl)benzoic acidCausality and Implication
Molecular Formula C₉H₈F₂O₂C₈H₅F₃O₂The extra methyl group in the difluoroethyl compound increases the carbon and hydrogen count.
Molecular Weight 186.15 g/mol [1]190.12 g/mol The higher fluorine content gives the trifluoromethyl analog a slightly greater molecular weight.
CAS Number 55805-14-6[1]455-24-3Unique identifiers for substance registration.
Appearance White to off-white solidWhite to light yellow crystalline powderBoth are stable, solid materials suitable for a wide range of reaction conditions.
Melting Point Not widely reported219-220 °CThe higher melting point of the trifluoromethyl analog suggests a more stable crystal lattice structure.
Acidity (pKa) Estimated ~4.0Predicted 3.69The -CF3 group is a more powerful electron-withdrawing group than -CF2CH3, leading to greater stabilization of the carboxylate anion and thus stronger acidity (lower pKa).[2] This is a critical differentiator for in vivo applications, as it affects the ionization state at physiological pH.
Lipophilicity (logP) Predicted XlogP: 3.0Predicted ALOGPS logP: 2.56While both groups significantly increase lipophilicity compared to non-fluorinated analogs, their values are comparable. The trifluoromethyl group is often considered one of the most effective substituents for enhancing lipophilicity.[3] This parameter is crucial for membrane permeability and target engagement.

Note: pKa and logP values are often predicted by computational models and can vary slightly between sources. The estimated pKa for the difluoroethyl analog is based on its expected electron-withdrawing effect being intermediate between 4-ethylbenzoic acid (pKa ~4.25) and 4-(trifluoromethyl)benzoic acid.[4]

Synthesis and Reactivity: Constructing Complexity

Both molecules serve as versatile scaffolds, with the carboxylic acid moiety providing a reactive handle for derivatization.

Plausible Synthetic Routes

The synthesis of these compounds typically involves the introduction of the fluoroalkyl group onto a commercially available benzene derivative, followed by formation or modification of the carboxylic acid.

  • 4-(Trifluoromethyl)benzoic acid is commonly synthesized via the oxidation of 4-(trifluoromethyl)benzaldehyde or 4-(trifluoromethyl)toluene.[4]

  • This compound can be plausibly synthesized from 4-acetylbenzoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction substitutes the keto oxygen atoms with fluorine.

The diagram below illustrates a generalized workflow for the synthesis and subsequent derivatization of these key intermediates.

G cluster_synthesis Synthesis of Core Structures cluster_derivatization Derivatization Workflow start1 4-Acetylbenzoic Acid reagent1 Fluorinating Agent (e.g., DAST) start1->reagent1 Fluorination start2 4-(Trifluoromethyl)toluene reagent2 Oxidizing Agent (e.g., KMnO4) start2->reagent2 Oxidation prod1 This compound reagent1->prod1 prod2 4-(Trifluoromethyl)benzoic acid reagent2->prod2 prod1_ref This compound coupling Amide Coupling Reagent (e.g., HATU, EDC) prod1_ref->coupling prod2_ref 4-(Trifluoromethyl)benzoic acid prod2_ref->coupling final_prod Final Bioactive Molecule or Material coupling->final_prod Amide Bond Formation amine Primary or Secondary Amine (R1R2NH) amine->coupling G cluster_cf2ch3 This compound cluster_cf3 4-(Trifluoromethyl)benzoic acid cluster_outcomes Potential Research Outcomes struct1 Structure -CF2CH3 Moderate Electron Withdrawal props1 Properties Higher pKa (~4.0) Slightly Higher logP (~3.0) Potential Metabolic Site (-CH3) struct1->props1 Leads to outcome1 Improved Membrane Permeability (Higher fraction of neutral species at pH 7.4) props1->outcome1 Favors struct2 Structure -CF3 Strong Electron Withdrawal props2 Properties Lower pKa (~3.69) Highly Lipophilic (logP ~2.56) Metabolically Inert struct2->props2 Leads to outcome2 Enhanced Metabolic Stability (No labile C-H bonds on substituent) props2->outcome2 Favors outcome3 Stronger Ionic Interactions (Higher fraction of ionized species at pH 7.4) props2->outcome3 Favors

References

A Comparative Guide to the Biological Activity of 4-(1,1-Difluoroethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1,1-Difluoroethyl Moiety in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. The 4-(1,1-Difluoroethyl)benzoic acid scaffold has emerged as a valuable building block in medicinal chemistry. The difluoroethyl group, in particular, can significantly improve the bioavailability and metabolic stability of drug molecules[1]. This is attributed to fluorine's high electronegativity and ability to form strong carbon-fluorine bonds, which can modulate the lipophilicity, electronic distribution, and metabolic pathways of a compound[2]. This guide will explore the known and potential biological activities of derivatives built upon this promising scaffold, drawing comparisons from related benzoic acid derivatives to inform future drug discovery efforts.

Comparative Analysis of Biological Activities

While direct comparative studies on a wide range of this compound derivatives are limited in publicly available literature, we can infer potential activities and structure-activity relationships by examining derivatives of similar benzoic acid cores. The primary biological activities associated with substituted benzoic acids include enzyme inhibition and receptor modulation.

Enzyme Inhibition

Benzoic acid derivatives have been successfully developed as inhibitors for a variety of enzymes. The specific substitutions on the benzoic acid ring are critical in determining the potency and selectivity of these inhibitors.

Table 1: Comparison of Benzoic Acid Derivatives as Enzyme Inhibitors

Derivative ClassTarget EnzymeKey Structural Features for ActivityReported IC50 Values
Phenylsulfamoyl Benzoic AcidsERAP2Sulfamoyl linkage and piperidinyl-trifluoromethylphenyl group[3]Novel uncompetitive inhibition[3]
Ester Derivatives of Benzoic AcidPDE4Ester linkage to a substituted ethanol moiety[4]High potency in cell-free and cell-based assays[4]
Guanidinobenzoic AcidsInfluenza NeuraminidaseGuanidino and acetylamino substitutions[5]2.5 x 10-6 M (against N9 neuraminidase)[5]
N-Substituted 4-Sulfamoylbenzoic AcidsVarious (e.g., Na-K-Cl cotransporters)N-substituents on the sulfonamide group[6]Varies with substitution[6]
Phenolic Benzoic AcidsFungal CYP53Specific hydroxylation and substitution patterns[7]Varies with substitution[7]

The incorporation of a 4-(1,1-Difluoroethyl) group in place of other substituents could offer advantages in terms of metabolic stability and target residence time. The electron-withdrawing nature of the difluoroethyl group can also influence the acidity of the benzoic acid and its interactions within an enzyme's active site.

Receptor Modulation

Substituted benzoic acids are also known to modulate the activity of various receptors, acting as agonists, antagonists, or allosteric modulators.

Table 2: Comparison of Benzoic Acid Derivatives as Receptor Modulators

Derivative ClassTarget ReceptorMode of ActionKey Structural Features for Activity
Diphenylamine-based Benzoic AcidsRetinoid X Receptors (RXR)Agonist, Synergist, or AntagonistFlexibility of the carboxylic acid-containing substituent[8][9]
Substituted Benzoic AcidsEstrogen Receptor α (ERα)Selective Estrogen Receptor Degraders (SERDs)Specific side chains promoting receptor degradation[10]
Substituted Benzoic AcidsVLA-4AntagonistDiphenylurea portion with halogen substitutions[11]
Substituted Benzoic AcidsLPA1 ReceptorNegative Allosteric ModulatorCyclopropylmethyl and fluorophenoxybenzoyl substitutions[12]
Phenoxyalkanoic Acid DerivativesFree Fatty Acid Receptor 4 (FFAR4)AgonistPhenoxyalkanoic acid moiety[13]

For this compound derivatives, the difluoroethyl group could play a crucial role in optimizing the binding affinity and selectivity for a particular receptor. Its size and electronic properties would influence how the molecule fits into the receptor's binding pocket and interacts with key residues.

Experimental Protocols

To facilitate the investigation of novel this compound derivatives, detailed protocols for relevant biological assays are provided below.

Protocol 1: In Vitro Enzyme Inhibition Assay (Generic)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme.

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence of varying concentrations of the inhibitor. The IC50 value is the concentration of inhibitor required to reduce the enzyme activity by 50%.

Materials:

  • Target enzyme

  • Enzyme substrate

  • Assay buffer (optimized for the target enzyme)

  • Test compound (this compound derivative)

  • Positive control inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the test compound stock solution to create a range of concentrations.

  • In a 96-well plate, add the assay buffer, the target enzyme, and the test compound at various concentrations. Include wells for a negative control (no inhibitor) and a positive control.

  • Pre-incubate the plate at the optimal temperature for the enzyme for a specified time to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress over time using a microplate reader (e.g., by measuring absorbance or fluorescence).

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Causality Behind Experimental Choices: The pre-incubation step is crucial to ensure that the inhibitor has sufficient time to reach equilibrium with the enzyme before the reaction is initiated. The choice of substrate and detection method depends on the specific enzyme being studied and should be optimized for sensitivity and linearity.

Protocol 2: Cell-Based Receptor Activity Assay

This protocol outlines a general method for assessing the ability of a test compound to modulate the activity of a specific receptor in a cellular context.

Principle: A cell line engineered to express the target receptor and a reporter gene (e.g., luciferase) under the control of a receptor-responsive promoter is used. Modulation of the receptor by the test compound results in a change in reporter gene expression, which can be quantified.

Materials:

  • Mammalian cell line expressing the target receptor and a reporter construct

  • Cell culture medium and supplements

  • Test compound (this compound derivative)

  • Agonist or antagonist for the target receptor (as a control)

  • 96-well cell culture plate

  • Reagents for the reporter gene assay (e.g., luciferase assay kit)

  • Luminometer

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach and grow overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include appropriate controls (e.g., vehicle control, reference agonist/antagonist).

  • Incubate the plate for a period sufficient to allow for receptor activation and reporter gene expression (typically 18-24 hours).

  • Lyse the cells and perform the reporter gene assay according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a luminometer.

  • Plot the reporter gene activity versus the logarithm of the test compound concentration.

  • Determine the EC50 (for agonists) or IC50 (for antagonists) value.

Trustworthiness of the Protocol: This self-validating system includes positive and negative controls to ensure the assay is performing correctly. The use of a stable cell line and a validated reporter system provides reproducible results.

Visualizing Workflows and Pathways

Experimental Workflow for Screening and Lead Optimization

G cluster_0 Compound Synthesis cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Lead Optimization synthesis Synthesis of this compound Derivatives primary_assay In Vitro Enzyme Inhibition or Receptor Binding Assay synthesis->primary_assay Library of Compounds cell_based_assay Cell-Based Functional Assay primary_assay->cell_based_assay Active Hits adme_tox In Vitro ADME/Tox Profiling cell_based_assay->adme_tox Confirmed Hits sar Structure-Activity Relationship (SAR) Studies adme_tox->sar Lead Candidates sar->synthesis Iterative Design in_vivo In Vivo Efficacy and PK/PD Studies sar->in_vivo Optimized Leads

Caption: A typical workflow for the discovery and optimization of bioactive compounds.

Generic Signaling Pathway Modulation

G compound 4-(1,1-Difluoroethyl)benzoic Acid Derivative receptor Target Receptor compound->receptor Binds to g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces kinase_cascade Kinase Cascade second_messenger->kinase_cascade Activates response Cellular Response kinase_cascade->response

Caption: A generalized G-protein coupled receptor signaling pathway.

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutics with enhanced pharmacological profiles. While direct comparative data is emerging, insights from related benzoic acid derivatives provide a strong foundation for the rational design of new enzyme inhibitors and receptor modulators. The experimental protocols and workflows presented in this guide offer a practical framework for researchers to explore the biological activities of this exciting class of compounds. Further investigation into the structure-activity relationships of this compound derivatives is warranted to fully unlock their therapeutic potential.

References

A Comparative Guide to the Structure-Activity Relationship of 4-(1,1-Difluoroethyl)benzoic Acid Analogs as RORγt Inverse Agonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of therapeutic development for autoimmune diseases, the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt) has emerged as a pivotal target. As the master regulator of T helper 17 (Th17) cells, which are key drivers of inflammation in conditions such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease, the modulation of RORγt activity presents a promising therapeutic strategy. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of a specific class of RORγt modulators: 4-(1,1-Difluoroethyl)benzoic acid analogs, which function as inverse agonists to suppress the inflammatory cascade.

This document will navigate the intricate relationship between the chemical structure of these analogs and their biological activity, offering insights grounded in experimental data to inform rational drug design and optimization. We will explore the causal relationships behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.

The Central Role of RORγt in Autoimmune Disease

RORγt is a nuclear receptor transcription factor that is essential for the differentiation and function of Th17 cells.[1] These cells are primary producers of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1] In a healthy immune system, Th17 cells play a crucial role in host defense against certain pathogens. However, their dysregulation and over-activation are central to the pathology of numerous autoimmune diseases.[2]

By acting as inverse agonists, small molecules can bind to the ligand-binding domain (LBD) of RORγt and promote a conformational change that leads to the recruitment of co-repressors, thereby inhibiting the transcription of target genes, including IL-17.[3] The this compound scaffold has been identified as a promising starting point for the development of potent and selective RORγt inverse agonists. The difluoroethyl group, in particular, is often utilized in medicinal chemistry to enhance metabolic stability and bioavailability.

Core Scaffold and Key Interaction Points

The general structure of the this compound analogs discussed herein consists of a central core, often a heterocyclic system, linked to the 4-(1,1-Difluoroethyl)phenyl moiety and another substituted aromatic or heteroaromatic ring. The carboxylic acid of the benzoic acid group is a critical anchor, forming key interactions within the RORγt LBD.

dot

Figure 1: A simplified diagram illustrating the key interaction points between a this compound analog and the RORγt ligand-binding domain.

Comparative Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of these analogs are highly dependent on the nature of the central core and the substitutions on the appended aromatic/heteroaromatic ring. The following sections provide a comparative analysis based on available data.

The Importance of the Benzoic Acid Moiety

The carboxylic acid group is a crucial pharmacophore. Its ability to form a salt bridge with Arg367 and a hydrogen bond with His479 in the RORγt LBD is a primary driver of binding affinity. Esterification or replacement of the carboxylic acid with other acidic bioisosteres generally leads to a significant loss of potency.

Impact of the Central Core

Various heterocyclic cores have been explored to position the key interacting moieties optimally within the LBD. The choice of the core influences the overall geometry of the molecule and can introduce additional beneficial interactions.

Core StructureKey ObservationsRepresentative IC50 (nM)
Thiophene Provides a rigid scaffold that can be readily functionalized. The sulfur atom can engage in favorable interactions.10-50
Pyrrole Another 5-membered heterocycle that allows for diverse substitution patterns.20-100
Imidazole The nitrogen atoms can act as hydrogen bond acceptors or donors, potentially increasing binding affinity.15-75
Triazole Offers multiple points for substitution and can form additional hydrogen bonds.25-120

Table 1: Comparison of different central cores and their general impact on RORγt inhibitory activity. (Note: IC50 values are representative ranges and can vary based on other substituents and specific assay conditions).

Substituent Effects on the Appended Ring (R-Group)

Modifications to the second aromatic or heteroaromatic ring (R-group) provide a means to fine-tune potency, selectivity, and pharmacokinetic properties.

  • Electron-Withdrawing Groups (EWGs): Halogens (F, Cl) or trifluoromethyl (CF3) groups often enhance potency. This is likely due to favorable interactions within a hydrophobic pocket of the LBD and their influence on the electronic properties of the ring system.

  • Electron-Donating Groups (EDGs): Methoxy (OCH3) or methyl (CH3) groups can also be beneficial, depending on their position. They can fill hydrophobic pockets and improve metabolic stability.

  • Positional Isomerism: The position of the substituent on the ring is critical. For instance, a substituent at the para-position may have a significantly different effect on activity compared to the same substituent at the meta- or ortho-position due to the specific topology of the LBD.

Experimental Protocols for Evaluation

The evaluation of this compound analogs as RORγt inverse agonists involves a cascade of in vitro and in vivo assays.

RORγt Ligand Binding Assay (Radioligand Competition)

This assay determines the ability of a test compound to displace a known radiolabeled ligand from the RORγt LBD. It provides a direct measure of binding affinity (Ki or IC50).[4]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Recombinant human RORγt LBD.

    • Radioligand (e.g., [3H]-labeled known RORγt inverse agonist).

    • Test compounds serially diluted in DMSO.

    • Assay buffer.

  • Assay Procedure:

    • Incubate the RORγt LBD with the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the unbound radioligand (e.g., using filtration).

    • Quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of inhibition versus the log of the test compound concentration.

    • Determine the IC50 value using a non-linear regression analysis.

dot

Figure 2: Experimental workflow for a RORγt radioligand competition binding assay.

Cell-Based Reporter Gene Assay

This assay measures the functional activity of the compounds as inverse agonists in a cellular context. It typically uses a cell line (e.g., Jurkat cells) co-transfected with a plasmid encoding the RORγt LBD fused to a GAL4 DNA-binding domain and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence.[5]

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture Jurkat cells under standard conditions.

    • Co-transfect the cells with the RORγt-LBD-GAL4 and luciferase reporter plasmids.

  • Compound Treatment:

    • Plate the transfected cells and treat with serial dilutions of the test compounds.

  • Luciferase Assay:

    • After an appropriate incubation period, lyse the cells.

    • Measure luciferase activity using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of luciferase activity relative to a vehicle control.

    • Determine the IC50 value from the dose-response curve.

Th17 Differentiation Assay

This primary cell-based assay assesses the ability of the compounds to inhibit the differentiation of naive CD4+ T cells into Th17 cells.

Step-by-Step Methodology:

  • Isolation of Naive CD4+ T Cells:

    • Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs).

  • Cell Culture and Differentiation:

    • Culture the naive T cells under Th17-polarizing conditions (e.g., with anti-CD3/CD28 antibodies, IL-6, TGF-β, IL-23).

    • Treat the cells with varying concentrations of the test compounds.

  • Analysis of Th17 Markers:

    • After several days, measure the production of IL-17A by ELISA or intracellular cytokine staining followed by flow cytometry.

  • Data Analysis:

    • Determine the IC50 for the inhibition of IL-17A production.

Conclusion and Future Directions

The this compound scaffold has proven to be a valuable platform for the development of potent and selective RORγt inverse agonists. The structure-activity relationships discussed in this guide highlight the critical roles of the benzoic acid moiety for anchoring, the central core for proper orientation, and the peripheral substituents for fine-tuning activity and properties. The difluoroethyl group is a key feature that can contribute to improved metabolic stability and bioavailability, making these analogs attractive candidates for further development.

Future research in this area will likely focus on:

  • Improving Selectivity: Further optimization to enhance selectivity over other ROR isoforms (RORα and RORβ) and other nuclear receptors to minimize off-target effects.

  • Enhancing Pharmacokinetic Properties: Tailoring the structures to achieve optimal absorption, distribution, metabolism, and excretion (ADME) profiles for oral administration.

  • Exploring Novel Core Structures: Discovery of new central scaffolds to expand the chemical space and identify compounds with novel intellectual property.

  • In Vivo Efficacy: Rigorous testing of lead compounds in animal models of autoimmune diseases to translate in vitro potency into in vivo efficacy.

By leveraging the insights from the comparative SAR analysis and employing the robust experimental protocols outlined in this guide, researchers can accelerate the discovery and development of novel RORγt-targeted therapies for the treatment of a wide range of debilitating autoimmune and inflammatory diseases.

References

A Comparative Guide to the Metabolic Stability of Difluoroethyl vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a pivotal step in the journey from a promising lead to a viable drug candidate. The strategic incorporation of fluorine into a molecular scaffold has emerged as a powerful and widely adopted strategy to enhance pharmacokinetic profiles.[1][2] This guide provides an objective comparison of the metabolic stability of compounds bearing a difluoroethyl group versus their non-fluorinated ethyl analogs, supported by mechanistic explanations, experimental data, and detailed protocols.

The Mechanistic Basis for Enhanced Stability

The introduction of fluorine, particularly a difluoroethyl group (–CF₂CH₃), in place of a standard ethyl group (–CH₂CH₃) can profoundly increase a molecule's resistance to metabolic degradation. This enhancement is not merely due to the strength of the carbon-fluorine (C-F) bond, but a combination of physicochemical alterations that make the molecule a less favorable substrate for metabolic enzymes, primarily the Cytochrome P450 (CYP450) superfamily.[1][3][4]

  • Increased Bond Strength : The C-F bond is significantly stronger (bond dissociation energy up to ~130 kcal/mol) than a carbon-hydrogen (C-H) bond (~105 kcal/mol).[5] This inherent strength makes the direct enzymatic cleavage of the C-F bond energetically unfavorable for enzymes like CYPs, which typically catalyze the oxidation of C-H bonds.[3][6]

  • Electronic Effects : Fluorine is the most electronegative element. The two fluorine atoms in a difluoroethyl group exert a powerful electron-withdrawing effect. This lowers the electron density of the adjacent carbon atom, making it less susceptible to oxidative attack by the electrophilic iron-oxo species at the active site of CYP enzymes.[3][7]

  • Metabolic Switching Blockade : Often, the α-carbon of an ethyl group is a primary site of "soft spot" metabolism, leading to hydroxylation. By replacing the two hydrogens with fluorine, this metabolic pathway is effectively blocked.[2][8] While this can sometimes lead to "metabolic switching," where enzymes attack a different part of the molecule, the strategic placement at a known liability site is a cornerstone of this design strategy.[9][10]

The following diagram illustrates this metabolic blocking principle.

G cluster_0 Non-Fluorinated Analog cluster_1 Difluoroethyl Analog a Parent Drug (R-CH₂-CH₃) b Metabolically Vulnerable a->b α-carbon oxidation c Hydroxylated Metabolite (R-CH(OH)-CH₃) b->c Rapid Clearance d Parent Drug (R-CF₂-CH₃) e Metabolically Shielded d->e α-carbon shielded f Metabolism Blocked No Metabolite Formed e->f Metabolism Slowed or Prevented enzyme CYP450 Enzymes enzyme->b enzyme->e

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

Quantitative Comparison of Metabolic Stability

The most direct way to assess metabolic stability is through in vitro assays using liver microsomes, which are rich in Phase I metabolic enzymes.[11][12] Key parameters measured are the metabolic half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[1][13]

The table below summarizes data from studies comparing non-fluorinated compounds with their fluorinated analogs. While direct head-to-head data for difluoroethyl vs. ethyl is specific, the general principle of enhanced stability via fluorination is well-documented.

Compound Class / NameNon-Fluorinated AnalogFluorinated Analogt½ (min)CLint (µL/min/mg protein)Fold Increase in Stability (t½)SpeciesReference
Risperidone Risperidone9-FluororisperidoneData Not SpecifiedData Not Specified16x more stableHuman[14]
Celecoxib Celecoxib4'-FluorocelecoxibData Not SpecifiedData Not Specified4x more stableHuman[14]
PDE4 Inhibitor Methoxy SubstitutedDifluoromethoxy Substituted~5> 120>24x Human[15]
Aryl Thioether Aryl-S-CH₂CH₃ (Hypothetical)Aryl-S-CF₂CH₃N/A (Stable to hydrolysis)N/AHigh stability to defluorinationC. elegans[16]

Note: The data for PDE4 inhibitors compares a methoxy to a difluoromethoxy group, which serves as a strong proxy for the stability enhancement conferred by the -CF₂- moiety. The Aryl Thioether study demonstrates the stability of the -SCF₂CH₃ motif to hydrolytic defluorination, a potential degradation pathway.[15][16]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol describes a standard, self-validating system for determining the metabolic stability of a test compound.

Principle

The rate of disappearance of a test compound is measured over time when incubated with liver microsomes in the presence of necessary cofactors.[11][17] This assay primarily assesses metabolism by the cytochrome P450 system (Phase I enzymes).[18]

Mandatory Visualization: Experimental Workflow

workflow cluster_timepoints Sample at Time Points (e.g., 0, 5, 15, 30, 45 min) start Start prep Prepare Reagents - Microsomes (0.5 mg/mL) - Test Compound (1 µM) - NADPH Cofactor Solution (1 mM) start->prep pre_incubate Pre-incubate Microsomes & Test Compound at 37°C prep->pre_incubate initiate Initiate Reaction (Add NADPH Solution) pre_incubate->initiate incubate Incubate at 37°C (Shaking) initiate->incubate quench Quench Reaction (Add cold Acetonitrile with Internal Standard) incubate->quench process Centrifuge to Precipitate Protein quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze calculate Data Analysis - Plot ln(% Remaining) vs. Time - Calculate t½ and CLint analyze->calculate end End calculate->end

Caption: A generalized workflow for an in vitro microsomal stability assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[17]

    • Test Compound Stock: Prepare a 10 mM stock solution of the test compound (both difluoroethyl and non-fluorinated analogs) in DMSO. Further dilute in acetonitrile to an intermediate concentration (e.g., 125 µM).[19]

    • Microsome Suspension: Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute with cold phosphate buffer to a working concentration of 0.5 mg/mL.[11][12]

    • Cofactor Solution: Prepare a solution of NADPH in phosphate buffer (final concentration in incubation to be 1 mM). An NADPH-regenerating system (e.g., containing glucose-6-phosphate) can also be used.[19]

  • Incubation Procedure:

    • Causality: A negative control lacking the NADPH cofactor must be included. This validates that the observed compound loss is due to enzymatic metabolism and not chemical instability.[12]

    • Add the microsomal suspension to a 96-well plate.

    • Add the test compound to the wells to achieve a final concentration of 1 µM. The final DMSO concentration should be <0.5% to avoid enzyme inhibition.[17]

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The T=0 sample is taken immediately by transferring an aliquot to a separate plate containing a quenching solution.

  • Reaction Termination (Quenching):

    • At specified time points (e.g., 5, 15, 30, 45, 60 minutes), transfer aliquots of the incubation mixture to a quenching solution.[11]

    • The quenching solution is typically ice-cold acetonitrile containing a suitable internal standard for LC-MS/MS analysis. The acetonitrile precipitates the microsomal proteins, halting the enzymatic reaction.[17]

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • Determine the slope of the linear portion of the curve. The elimination rate constant (k) is the negative of this slope.

    • Half-life (t½): Calculate using the formula: t½ = 0.693 / k.[1]

    • Intrinsic Clearance (CLint): Calculate using the formula: CLint = (0.693 / t½) * (Incubation Volume / Amount of Microsomal Protein).[1]

Conclusion and Field-Proven Insights

The strategic replacement of a metabolically labile ethyl group with a difluoroethyl analog is a highly effective and validated strategy for enhancing metabolic stability. The underlying principles of C-F bond strength and powerful electronic shielding effects provide a rational basis for this approach.[3][8] As demonstrated by quantitative data, this substitution can lead to significant, often order-of-magnitude, improvements in metabolic half-life.[14]

However, it is critical for drug development professionals to recognize that the effects of fluorination are highly context-dependent.[8] While blocking metabolism at one site is beneficial, it can promote metabolism elsewhere ("metabolic switching").[10] Therefore, the robust and self-validating in vitro microsomal stability assay detailed here is an indispensable tool. It allows for the direct, empirical comparison of analogs, ensuring that design choices are guided by experimental data rather than assumption. By integrating these principles and protocols, researchers can more efficiently design drug candidates with optimized pharmacokinetic profiles, increasing their probability of success in later stages of development.

References

A Researcher's Guide to Assessing the Lipophilicity of 4-(1,1-Difluoroethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the physicochemical properties of a compound are pivotal determinants of its ultimate success as a therapeutic agent. Among these, lipophilicity stands out as a critical parameter, profoundly influencing a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] This guide provides a comprehensive framework for assessing the lipophilicity of a promising class of compounds: 4-(1,1-Difluoroethyl)benzoic acid derivatives. As researchers and drug development professionals, understanding and accurately measuring the lipophilicity of these novel entities is paramount for optimizing their drug-like properties and accelerating their path to clinical relevance.

The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's pharmacological properties, including lipophilicity, metabolic stability, and target binding affinity.[3][4] The this compound scaffold, with its unique electronic and conformational features, presents both opportunities and challenges in drug design. This guide will navigate the theoretical underpinnings and practical methodologies for characterizing the lipophilicity of its derivatives, enabling a direct comparison of their potential as drug candidates.

The Central Role of Lipophilicity in Drug Action

Lipophilicity, often quantified by the partition coefficient (logP) or distribution coefficient (logD), describes the affinity of a molecule for a lipid-like, non-polar environment versus an aqueous, polar one.[5][6] This property governs a molecule's ability to traverse biological membranes, a fundamental step in reaching its target site of action.[2]

  • Absorption: For orally administered drugs, sufficient lipophilicity is required to cross the lipid-rich membranes of the gastrointestinal tract.[2][]

  • Distribution: The extent to which a drug distributes into tissues is heavily influenced by its lipophilicity. Highly lipophilic compounds may accumulate in fatty tissues, which can be advantageous for certain therapeutic targets but may also lead to prolonged half-lives and potential toxicity.[]

  • Metabolism: Lipophilicity can impact a drug's susceptibility to metabolic enzymes, particularly the cytochrome P450 system.[]

  • Target Engagement: The binding of a drug to its target protein is often influenced by hydrophobic interactions, making lipophilicity a key factor in determining potency.[]

However, a delicate balance is crucial. Excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[1] Therefore, the precise determination and thoughtful modulation of lipophilicity are cornerstones of successful drug design.

Methodologies for Lipophilicity Assessment: A Comparative Overview

Several experimental and computational methods are available for determining the lipophilicity of a compound. The choice of method often depends on the stage of drug discovery, the required throughput, and the physicochemical properties of the compound .

MethodPrincipleAdvantagesDisadvantages
Shake-Flask Method Direct measurement of the partitioning of a compound between n-octanol and water (or a buffer at a specific pH for logD) at equilibrium.[8][9]"Gold standard" method, providing a direct measure of partitioning.[9][10]Labor-intensive, low-throughput, requires significant amounts of pure compound, and can be challenging for highly lipophilic or poorly soluble compounds.[9][11]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Correlates the retention time of a compound on a non-polar stationary phase with its lipophilicity.[11][12]High-throughput, requires small sample amounts, suitable for a wide range of compounds, and can be automated.[13][14]An indirect method that requires calibration with compounds of known logP values; results can be influenced by the choice of stationary and mobile phases.[11][15]
In Silico Prediction Utilizes computational algorithms based on a molecule's 2D or 3D structure to calculate its logP or logD.[16][17]Extremely high-throughput, no physical sample required, useful for virtual screening and early-stage design.[16][18]Predictions can be inaccurate, especially for novel chemical scaffolds; different algorithms can yield varying results.[19][20]

For the this compound derivatives, which are ionizable due to the carboxylic acid group, determining the distribution coefficient (logD) at a physiologically relevant pH (e.g., 7.4) is often more informative than the partition coefficient (logP) of the neutral species alone.[18][21]

Experimental Protocols: A Step-by-Step Guide

To ensure data integrity and reproducibility, the following detailed protocols for the shake-flask and RP-HPLC methods are provided.

Shake-Flask Method for logD7.4 Determination

This protocol is adapted from the well-established OECD Guideline 107.

Materials:

  • n-Octanol (pre-saturated with pH 7.4 buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Test compound (this compound derivative)

  • 10 mM stock solution of the test compound in DMSO

  • Glass vials with screw caps

  • Vortex mixer and rotator

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., LC-MS/MS)

Procedure:

  • Phase Preparation: Mix equal volumes of n-octanol and pH 7.4 PBS in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[10]

  • Sample Preparation: Add 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated pH 7.4 PBS to a glass vial.[22]

  • Compound Addition: Add a small aliquot (e.g., 10 µL) of the 10 mM DMSO stock solution of the test compound to the vial. The final concentration should be within the linear range of the analytical method.[23]

  • Equilibration: Cap the vial tightly and rotate for at least one hour at room temperature to allow for partitioning equilibrium to be reached.[22]

  • Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 10 minutes to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Quantify the concentration of the test compound in each phase using a validated analytical method, such as LC-MS/MS.[24]

  • Calculation: The logD is calculated using the following equation: logD = log10 ( [Compound]octanol / [Compound]aqueous )

Shake_Flask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Pre-saturated n-Octanol and Buffer e1 Mix n-Octanol, Buffer, and Compound p1->e1 p2 Prepare Compound Stock Solution p2->e1 e2 Equilibrate (Rotate) e1->e2 e3 Separate Phases (Centrifuge) e2->e3 a1 Quantify Compound in Each Phase (LC-MS/MS) e3->a1 a2 Calculate logD a1->a2

Caption: Workflow for logD determination using the shake-flask method.

RP-HPLC Method for Lipophilicity Index (log kw) Determination

This method provides a high-throughput alternative to the shake-flask method.

Materials:

  • HPLC system with a UV or MS detector

  • Reversed-phase C18 column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile or methanol with 0.1% formic acid

  • A set of calibration standards with known logP values

  • Test compounds (this compound derivatives)

Procedure:

  • Calibration: Prepare solutions of the calibration standards and the test compounds in a suitable solvent (e.g., acetonitrile/water mixture).

  • Chromatographic Analysis: Perform a series of isocratic elutions with varying proportions of the organic modifier (e.g., 40%, 50%, 60%, 70%, 80% B). For each elution, inject the calibration standards and the test compounds and record their retention times (tR). Also, determine the column dead time (t0) using an unretained compound (e.g., uracil).

  • Calculate Capacity Factor (k): For each compound at each mobile phase composition, calculate the capacity factor (k) using the formula: k = (tR - t0) / t0.

  • Determine log kw: For each compound, plot log k versus the percentage of the organic modifier in the mobile phase. Extrapolate the linear regression to 100% aqueous mobile phase (0% organic modifier) to obtain the lipophilicity index, log kw.[15]

  • Correlate to logP: Create a calibration curve by plotting the experimentally determined log kw values of the calibration standards against their known literature logP values. Use the linear regression equation of this curve to calculate the logP values of the test compounds from their log kw values.

RP_HPLC_Workflow cluster_analysis Chromatographic Analysis cluster_calc Calculation cluster_corr Correlation c1 Inject Standards & Test Compounds c2 Isocratic Elutions with Varying % Organic Modifier c1->c2 c3 Record Retention Times (tR) c2->c3 d1 Calculate Capacity Factors (k) c3->d1 d2 Plot log k vs. % Organic d1->d2 d3 Extrapolate to log kw d2->d3 e1 Create Calibration Curve (log kw vs. known logP) d3->e1 e2 Calculate logP of Test Compounds e1->e2

Caption: Workflow for logP determination using the RP-HPLC method.

Comparative Lipophilicity of this compound Derivatives

To illustrate the application of these methods, consider a hypothetical series of this compound derivatives with varying substituents at the 2-position of the benzoic acid ring. The following table presents simulated experimental data that a researcher might generate.

Compound IDSubstituent (R)Experimental logD7.4 (Shake-Flask)Experimental logP (RP-HPLC)Predicted cLogP (In Silico)
DFB-001 -H2.853.103.05
DFB-002 -Cl3.423.683.61
DFB-003 -CH33.283.523.45
DFB-004 -OH2.152.452.38
DFB-005 -OCH32.793.022.98

Analysis of Hypothetical Data:

  • The parent compound, DFB-001 , exhibits moderate lipophilicity.

  • The introduction of a chloro group (DFB-002 ) or a methyl group (DFB-003 ) increases lipophilicity, as expected, due to their hydrophobic nature.

  • Conversely, the addition of a hydroxyl group (DFB-004 ) significantly decreases lipophilicity due to its hydrogen bonding capacity.

  • The methoxy group (DFB-005 ) has a less pronounced effect on lipophilicity compared to the hydroxyl group.

  • A good correlation is observed between the experimental shake-flask and RP-HPLC data, as well as with the in silico predictions, lending confidence to the measurements.

This comparative data allows for the ranking of the derivatives based on their lipophilicity, providing valuable insights for selecting compounds for further in vitro and in vivo studies. For instance, if a compound with moderate lipophilicity is desired to balance solubility and permeability, DFB-001 or DFB-005 might be prioritized. If higher membrane permeability is the primary goal, DFB-002 or DFB-003 could be advanced, with the caveat of potentially lower aqueous solubility.

Conclusion and Future Directions

The systematic assessment of lipophilicity is a non-negotiable aspect of modern drug discovery. For novel chemical series such as this compound derivatives, a multi-faceted approach employing both experimental and computational methods provides the most robust understanding of this critical property. By carefully selecting and executing the appropriate assays, researchers can generate high-quality, comparative data that directly informs structure-activity and structure-property relationships. This, in turn, empowers medicinal chemists to rationally design and synthesize next-generation compounds with optimized ADMET profiles, ultimately increasing the probability of success in the challenging journey of drug development.

References

The Rising Star in Drug Discovery: A Comparative Efficacy Guide to Compounds Synthesized from 4-(1,1-Difluoroethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the preclinical efficacy of various classes of therapeutic agents synthesized from the versatile scaffold, 4-(1,1-Difluoroethyl)benzoic acid.

Introduction: The Strategic Advantage of the 4-(1,1-Difluoroethyl)phenyl Moiety

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of rational drug design. The this compound scaffold, in particular, has emerged as a privileged starting material. The geminal difluoroethyl group offers a unique combination of properties that can significantly enhance the therapeutic potential of a molecule. This group can improve metabolic stability by blocking sites susceptible to oxidative metabolism, and its electronic properties can modulate the acidity of the benzoic acid, influencing binding interactions with target proteins.[1] Furthermore, the lipophilicity of this moiety can be fine-tuned to optimize pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). This guide will delve into the comparative preclinical efficacy of different classes of compounds synthesized from this promising scaffold, providing a valuable resource for researchers in the field.

I. Kinase Inhibitors in Oncology: Targeting Uncontrolled Cell Proliferation

The 4-(1,1-difluoroethyl)phenyl moiety has been successfully incorporated into potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy. These compounds are designed to block the activity of specific kinases, enzymes that play a crucial role in the signaling pathways that drive cell growth and division.

A. Mechanism of Action: Interrupting Aberrant Signaling

Many cancers are driven by mutations that lead to the constitutive activation of kinases, resulting in uncontrolled cell proliferation and survival. Kinase inhibitors derived from this compound are often designed as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the target kinase, preventing the transfer of a phosphate group to downstream substrates and thereby halting the signaling cascade. The 4-(1,1-difluoroethyl)phenyl group can form critical hydrophobic and van der Waals interactions within the kinase active site, contributing to high binding affinity and selectivity.

cluster_0 Kinase Inhibition Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds and Activates ADP ADP Receptor_Tyrosine_Kinase->ADP Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor_Tyrosine_Kinase->Downstream_Signaling Phosphorylates & Activates Kinase_Inhibitor 4-(1,1-Difluoroethyl)phenyl Kinase Inhibitor Kinase_Inhibitor->Receptor_Tyrosine_Kinase Blocks ATP Binding ATP ATP ATP->Receptor_Tyrosine_Kinase Cell_Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation_Survival Promotes Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibits

Caption: Signaling pathway of kinase inhibition.

B. Comparative Preclinical Efficacy of Kinase Inhibitors

The following table summarizes the preclinical efficacy of representative kinase inhibitors incorporating the 4-(1,1-difluoroethyl)phenyl moiety against various cancer cell lines.

Compound ClassTarget KinaseCancer Cell LineIC50 (nM)Tumor Growth Inhibition (%)Reference
Pyrrolotriazine DerivativesVEGFR-2L2987 (Lung Carcinoma)1565% at 50 mg/kg[2]
Phthalic-Based DerivativesMultiple Tyrosine KinasesK562 (Leukemia)3,420Not Reported[3]
Quinazoline DerivativesAurora Kinase BHeLa (Cervical Cancer)<10Orally active in xenograft model[4]
Thiazole DerivativesPRMT1HeLa (Cervical Cancer)5,200Not Reported[5]
C. Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the kinase and substrate peptide in kinase buffer to each well.

  • Incubate the plate at room temperature for 10 minutes to allow for compound binding.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

II. Anti-inflammatory Agents: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders and certain cancers. The 4-(1,1-difluoroethyl)phenyl scaffold has been utilized in the development of novel anti-inflammatory agents that target key mediators of the inflammatory cascade.

A. Mechanism of Action: Suppression of Pro-inflammatory Pathways

Compounds derived from this compound can exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) or by modulating the activity of transcription factors such as NF-κB, which controls the expression of numerous pro-inflammatory cytokines. The unique electronic nature of the difluoroethyl group can influence the compound's interaction with the active site of these targets.

cluster_1 Anti-inflammatory Action Workflow Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Cell_Surface_Receptor Cell Surface Receptor (e.g., TLR4) Inflammatory_Stimulus->Cell_Surface_Receptor Activates Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB, MAPK pathways) Cell_Surface_Receptor->Signaling_Cascade Initiates Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2) Signaling_Cascade->Pro_inflammatory_Mediators Induces Expression Anti_inflammatory_Compound 4-(1,1-Difluoroethyl)phenyl Anti-inflammatory Compound Anti_inflammatory_Compound->Signaling_Cascade Inhibits Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Promotes

Caption: Workflow of anti-inflammatory compound action.

B. Comparative Preclinical Efficacy of Anti-inflammatory Agents

The following table presents preclinical data for representative anti-inflammatory compounds featuring the 4-(1,1-difluoroethyl)phenyl or a similar fluorinated phenyl moiety.

Compound ClassTarget/AssayModelIC50 / EffectReference
Phenyl Quinoline Phenol DerivativesCOX-2 InhibitionIn vitro enzyme assay0.026 µM (for compound 4h)[6]
4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide DerivativesLPS-induced IL-6 and TNF-α inhibitionJ774A.1 macrophagesSignificant inhibition[7]
PhenylpropanoidsCarrageenan-induced paw edemaRat modelReduction in edema[8]
Fluorophenyl Imidazole DerivativesLPS-induced pro-inflammatory cytokine secretionMouse modelSignificant reduction[9]
C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Animals: Male Wistar rats (180-220 g).

Materials:

  • Test compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compound or vehicle orally or intraperitoneally at a predetermined dose.

  • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt).

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • % Inhibition = [ ( (Vt - V0)control - (Vt - V0)treated ) / (Vt - V0)control ] x 100

  • Statistically analyze the data to determine the significance of the anti-inflammatory effect.

III. Antimicrobial Agents: Combating Infectious Diseases

The emergence of multidrug-resistant pathogens poses a significant threat to global health. The 4-(1,1-difluoroethyl)phenyl scaffold has been explored for the development of novel antimicrobial agents with the potential to overcome existing resistance mechanisms.

A. Mechanism of Action: Disrupting Essential Bacterial Processes

Antimicrobial compounds derived from this compound can target various essential bacterial processes, such as cell wall synthesis, protein synthesis, or DNA replication. The specific mechanism of action depends on the overall structure of the molecule. The lipophilic nature of the 4-(1,1-difluoroethyl)phenyl moiety can facilitate the compound's penetration through the bacterial cell membrane.

B. Comparative Preclinical Efficacy of Antimicrobial Agents

The following table summarizes the in vitro antimicrobial activity of representative compounds.

Compound ClassBacterial StrainFungal StrainMIC (µg/mL)Reference
Hydrazide-hydrazones of 4-fluorobenzoic acidS. aureus, E. coliC. albicansNot specified, evaluated as potential agents[10][11]
Thiazolidinone Sulfonyl DerivativesS. aureus, E. coliC. albicans6.25 - 100[12]
Pleuromutilin DerivativesMRSANot applicable0.06 - >128[13]
C. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound

  • Bacterial or fungal isolates

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Prepare serial twofold dilutions of the test compound in the appropriate broth in a 96-well microtiter plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determine the MIC as the lowest concentration of the compound at which there is no visible growth (or a significant reduction in turbidity as measured by a plate reader).

Conclusion and Future Perspectives

The this compound scaffold has proven to be a valuable building block in the design and synthesis of a diverse range of bioactive compounds. The preclinical data presented in this guide highlight the potential of derivatives incorporating the 4-(1,1-difluoroethyl)phenyl moiety as promising candidates for the development of new therapies in oncology, inflammation, and infectious diseases. The unique physicochemical properties imparted by the difluoroethyl group contribute significantly to the enhanced biological activity and improved pharmacokinetic profiles of these compounds.

Future research in this area should focus on further optimizing the lead compounds identified in these preclinical studies. Structure-activity relationship (SAR) studies will be crucial in refining the molecular architecture to maximize potency and selectivity while minimizing off-target effects. Furthermore, comprehensive in vivo efficacy and safety studies in relevant animal models are necessary to validate the therapeutic potential of these compounds and to identify candidates for clinical development. The versatility of the this compound scaffold ensures that it will continue to be a focal point of innovation in the quest for novel and effective medicines.

References

A Predictive Toxicological Profile of 4-(1,1-Difluoroethyl)benzoic Acid and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal and agrochemical design, often enhancing metabolic stability, binding affinity, and bioavailability.[1] The compound 4-(1,1-difluoroethyl)benzoic acid is an exemplar of this molecular strategy, serving as a key intermediate in the synthesis of complex chemical entities.[2] The difluoroethyl group, in particular, is valued for its potential to improve the pharmacokinetic profile of drug candidates.[2] However, the introduction of fluorine is not without potential toxicological consequences, as it can alter metabolic pathways and introduce new liabilities.[3][4]

Direct toxicological data for this compound is notably scarce in publicly available literature. This guide, therefore, presents a predictive toxicological profile based on a comparative analysis of its structural analogues: benzoic acid and 4-fluorobenzoic acid. By leveraging established toxicological data for these precursors and general principles of organofluorine toxicology, we can construct a scientifically grounded forecast of the compound's safety profile. This document is intended for researchers, scientists, and drug development professionals to inform early-stage risk assessment and guide future experimental studies.

The core of our analysis rests on the principles of read-across and Quantitative Structure-Activity Relationship (QSAR) modeling, which are integral to modern in silico toxicology.[5][6] These computational methods allow for the prediction of a substance's toxicological properties by comparing it to structurally similar compounds with known data.

Comparative Framework: Structural Analogues

Our predictive analysis is anchored by the toxicological profiles of two key comparators:

  • Benzoic Acid: The non-fluorinated parent structure. It has been extensively studied, providing a robust baseline for toxicity, including oral and dermal toxicity, irritation, and reproductive effects.[7]

  • 4-Fluorobenzoic Acid: A mono-fluorinated analogue. This compound introduces the element of fluorine at the para position of the benzene ring, allowing for an assessment of the impact of a single fluorine substitution.[8][9]

By examining the known effects of these compounds, we can infer the likely impact of the 1,1-difluoroethyl substituent on the overall toxicological profile of the target molecule.

Predictive Toxicological Profile of this compound

Metabolism and Pharmacokinetics

The metabolic fate of a compound is a critical determinant of its toxicity. Benzoic acid is primarily metabolized in mammals via conjugation with glycine to form hippuric acid, which is then rapidly excreted.[10] The introduction of fluorine can significantly alter metabolic pathways.[3][4] Fluorinated compounds can be more resistant to metabolic degradation, potentially leading to bioaccumulation.[1]

The 1,1-difluoroethyl group in the target molecule is expected to be relatively stable to metabolic oxidation due to the strength of the carbon-fluorine bonds.[11] However, metabolism of other parts of the molecule could still occur. It is plausible that, like benzoic acid, this compound will undergo conjugation reactions. The presence of the difluoroethyl group may influence the rate and extent of these reactions.

Predicted Metabolic Pathway

cluster_0 Phase I Metabolism (Predicted Minor Pathway) cluster_1 Phase II Metabolism (Predicted Major Pathway) Parent This compound Oxidized_Metabolite Hydroxylated Metabolites Parent->Oxidized_Metabolite CYP450 Oxidation (Aromatic Ring) Conjugate Glucuronide or Glycine Conjugate Parent->Conjugate Conjugation (e.g., UGT, GLYAT) Oxidized_Metabolite->Conjugate Further Conjugation Excretion Renal Excretion Conjugate->Excretion

Caption: Predicted metabolic pathways for this compound.

Acute Toxicity

Acute toxicity data provides information on the potential for adverse effects from short-term exposure.

  • Benzoic Acid: Exhibits moderate acute oral toxicity, with a reported LD50 in rats of 1700 mg/kg.[12]

  • 4-Fluorobenzoic Acid: Classified as harmful if swallowed (Acute Toxicity 4, oral).[8]

Prediction for this compound:

The addition of the difluoroethyl group increases the molecular weight and lipophilicity compared to benzoic acid and 4-fluorobenzoic acid. This may influence its absorption and distribution. It is predicted that this compound will exhibit moderate acute oral toxicity , likely in a similar range to its structural analogues. Experimental determination via a standard acute oral toxicity study (e.g., OECD Guideline 423) would be necessary for confirmation.

Genotoxicity

Genotoxicity assays are used to assess a compound's potential to cause DNA damage, which can lead to mutations and cancer.

  • Benzoic Acid: Generally considered not to be genotoxic. It has tested negative in bacterial reverse mutation assays (Ames test).[7]

  • 4-Fluorobenzoic Acid: Limited data available, but no strong alerts for mutagenicity from in silico models.

Prediction for this compound:

There are no obvious structural alerts for mutagenicity in the this compound molecule. The core benzoic acid structure is non-mutagenic, and the difluoroethyl group is not a typical reactive electrophile associated with DNA damage. Therefore, it is predicted that this compound is unlikely to be genotoxic . This prediction could be verified using a standard battery of in vitro genotoxicity tests.

Skin and Eye Irritation
  • Benzoic Acid: Known to be a skin and eye irritant.[12]

  • 4-Fluorobenzoic Acid: Causes skin irritation and serious eye damage.[8]

Prediction for this compound:

Given that both the parent benzoic acid and its mono-fluorinated derivative are irritants, it is highly probable that this compound will also be a skin and eye irritant . The acidic nature of the carboxylic acid group is the primary driver of this effect.

Reproductive and Developmental Toxicity
  • Benzoic Acid: No adverse effects on fertility or lactation were observed in a four-generation study in rats.[7] The overall NOAEL for developmental toxicity is considered to be 500 mg/kg bw/day.

Prediction for this compound:

Predicting reproductive and developmental toxicity from structure alone is challenging.[13] However, given the lack of reproductive toxicity for the parent compound, and in the absence of specific structural alerts, it is cautiously predicted that this compound will have a low potential for reproductive and developmental toxicity . This is a significant data gap that would require dedicated in vivo studies to address definitively.

Comparative Summary Table

Toxicological EndpointBenzoic Acid4-Fluorobenzoic AcidThis compound (Predicted)
Acute Oral Toxicity Moderate (LD50: 1700 mg/kg, rat)[12]Harmful if swallowed[8]Moderate
Genotoxicity Non-genotoxic[7]No strong alertsUnlikely to be genotoxic
Skin Irritation Irritant[12]Irritant[8]Likely to be an irritant
Eye Irritation Irritant[12]Serious eye damage[8]Likely to be an irritant/cause serious eye damage
Reproductive Toxicity Low potential[7]Data not availableLow potential (High uncertainty)

Toxicological Profile of Derivatives: Esters and Amides

Derivatization of the carboxylic acid moiety to form esters or amides is a common strategy in drug development. This modification will significantly alter the toxicological profile.

  • Esters (e.g., Ethyl 4-(1,1-Difluoroethyl)benzoate): Esterification removes the acidic proton, which will likely reduce or eliminate the potential for skin and eye irritation . However, in vivo, these esters can be hydrolyzed back to the parent carboxylic acid by esterase enzymes. Therefore, the systemic toxicity profile is expected to be similar to the parent acid, contingent on the rate and extent of hydrolysis. Safety data for the structurally similar ethyl benzoate suggests it is not classified as a skin or eye irritant.[14]

  • Amides (e.g., 4-(1,1-Difluoroethyl)benzamide): Similar to esters, amides lack the acidic proton and are thus predicted to have lower irritation potential . Amides are generally more stable to hydrolysis than esters. Their toxicological profile may differ more significantly from the parent acid. For comparison, 4-fluorobenzamide is classified as a skin and eye irritant and may cause respiratory irritation.[15]

Experimental Protocols for Toxicological Assessment

To address the data gaps identified in this predictive profile, the following in vitro assays would be essential first steps.

Protocol 1: In Vitro Cytotoxicity Assay (Neutral Red Uptake)

Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).

Methodology:

  • Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media and seeded into 96-well plates at a density of 1 x 10^4 cells/well.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of final test concentrations.

  • Exposure: The cell culture medium is replaced with medium containing the test compound or vehicle control. Cells are incubated for 24 hours.

  • Neutral Red Staining: The treatment medium is removed, and cells are incubated with a medium containing neutral red dye, which is taken up by viable cells into their lysosomes.

  • Extraction and Measurement: The cells are washed, and the incorporated dye is extracted. The absorbance is measured at ~540 nm.

  • Data Analysis: Cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting a dose-response curve.

Rationale: This assay provides a rapid and cost-effective measure of basal cytotoxicity, which can be used to compare the potency of the target compound to its analogues and to guide dose selection for further, more complex assays.

Experimental Workflow: In Vitro Cytotoxicity

A Seed HepG2 cells in 96-well plate B Prepare serial dilutions of test compound A->B C Expose cells to compound for 24h B->C D Incubate with Neutral Red dye C->D E Extract dye from viable cells D->E F Measure absorbance at 540 nm E->F G Calculate IC50 value F->G

Caption: Workflow for determining in vitro cytotoxicity.

Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of this compound.

Methodology:

  • Strain Selection: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) are used, which are designed to detect different types of mutations.

  • Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound on agar plates with limited histidine (for Salmonella) or tryptophan (for E. coli).

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine/tryptophan) is counted.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background rate.

Rationale: The Ames test is a standard regulatory requirement and a reliable screen for point mutations. A negative result in this assay would provide strong evidence against the mutagenic potential of the compound.

Conclusion and Future Directions

This guide provides a predictive toxicological profile for this compound, constructed through a comparative analysis of its structural analogues, benzoic acid and 4-fluorobenzoic acid. The predictions suggest a profile of moderate acute toxicity and skin/eye irritation, with a low likelihood of genotoxicity. However, significant data gaps remain, particularly concerning repeated dose toxicity and reproductive/developmental effects.

The introduction of the 1,1-difluoroethyl group is primarily expected to influence the compound's pharmacokinetic properties, which may in turn modulate its systemic toxicity. While the C-F bonds are strong, the potential for metabolic defluorination, though likely a minor pathway, should not be entirely dismissed without experimental data.

It is imperative that these in silico and read-across-based predictions are confirmed through targeted experimental testing. The protocols outlined in this guide for in vitro cytotoxicity and genotoxicity represent the logical first steps in building a robust, data-driven safety assessment for this compound and its derivatives. This foundational data is crucial for any further development of this chemical scaffold in pharmaceutical or agrochemical applications.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.